Product packaging for L-Quebrachitol(Cat. No.:CAS No. 3564-07-6)

L-Quebrachitol

Cat. No.: B10753631
CAS No.: 3564-07-6
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-MBXCVVGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Quebrachitol (2-O-methyl-L-chiro-inositol) is a naturally occurring cyclitol, primarily isolated from the rubber tree (Hevea brasiliensis), that has garnered significant research interest for its diverse biological activities. Its main research applications lie in the fields of plant physiology and human metabolic disease. In plant science, this compound functions as a key osmoregulator and signaling molecule, influencing growth, stress responses, and latex yield. In biomedical research, its profound value stems from its potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. This mechanism of action, which delays the breakdown of complex sugars and reduces postprandial blood glucose levels, positions this compound as a highly promising lead compound for the development of novel anti-diabetic therapeutics. Researchers are actively investigating its potential to modulate insulin signaling pathways and its effects on gut microbiota composition. This compound serves as an invaluable tool for elucidating inositol-related metabolic pathways and for screening new therapeutic agents for type 2 diabetes and metabolic syndrome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B10753631 L-Quebrachitol CAS No. 3564-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-MBXCVVGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029528, DTXSID80957028
Record name Quebrachitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxycyclohexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-38-6, 3564-07-6
Record name Quebrachitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quebrachitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quebrachitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxycyclohexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUEBRACHITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4JLQ7I4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Botanical Treasury: Unearthing the Natural Sources of L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – L-Quebrachitol, a naturally occurring optically active cyclitol, is garnering significant attention within the scientific community for its potential as a versatile chiral building block in the synthesis of bioactive molecules and pharmaceuticals. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the primary natural sources of this compound, detailing extraction methodologies, and presenting quantitative data to inform research and development efforts.

This compound, chemically known as 2-O-methyl-l-chiro-inositol, was first isolated in 1887 from the bark of the quebracho tree (Aspidosperma quebracho)[1][2][3]. Since then, its presence has been identified in a variety of plant species, with some offering commercially viable concentrations for extraction.

Primary Natural Sources of this compound

The most significant and industrially valuable source of this compound is the rubber tree (Hevea brasiliensis) .[3][4][5] It is particularly abundant in the serum, the aqueous byproduct remaining after the coagulation of latex to produce natural rubber.[1][3][6] This waste stream from the rubber industry presents a readily available and cost-effective source for large-scale extraction.

Other notable plant sources include:

  • Allophylus edulis (Chal chal): This member of the Sapindaceae family, found in South America, has been shown to contain considerable amounts of this compound in its twigs.[1][2][7] Infusions of this plant are used in traditional medicine to treat diabetes, an application potentially linked to its this compound content.[2][7][8]

  • Cannabis sativa : this compound has been identified as an active component in this plant.[1][3]

  • Paullinia pinnata : This plant is another documented source of this compound.[1][3]

  • Sea Buckthorn (Hippophae rhamnoides): This plant has also been found to contain this compound.[1][3]

  • Other Species: this compound has also been reported in various other plants, including those from the Apocynaceae, Sapindaceae, Aceraceae, and Euphorbiaceae families.[5] It has also been found in Artemisia afra, Cardiospermum halicacabum, and Dipladenia martiana.[2][3]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different natural sources and even within different parts of the same plant. The latex serum from Hevea brasiliensis remains the most concentrated and studied source.

Natural SourcePlant PartReported Concentration/YieldReferences
Hevea brasiliensis (Rubber Tree)Latex Serum~2% (w/v) in the aqueous phase[3]
Hevea brasiliensis (Rubber Tree)Skim Latex1.5%[9][10]
Hevea brasiliensis (Rubber Tree)Solid SerumYield of ~2-3% by weight[9][10]
Hevea brasiliensis (Rubber Tree)Serum SolidYield of ~15 g per 100 g[6]
Hevea brasiliensis (Rubber Tree)C-serum and A-serumYield of ~150 mg per 100 ml[11]
Aspidosperma quebracho (Quebracho Tree)BarkFirst isolated from this source[1][2][3][4]
Allophylus edulisTwigs"Considerable amounts"[2][7]
Litchi chinensis-Accumulates high levels[5]

Experimental Protocols for Extraction and Purification

Several methodologies have been developed for the extraction and purification of this compound from its natural sources, particularly from rubber latex serum. These methods range from simple solvent extraction and crystallization to more advanced membrane filtration techniques.

Method 1: Solvent Extraction and Crystallization from Rubber Latex Serum

This method relies on the differential solubility of this compound in alcohols compared to other components in the serum.

Protocol:

  • Serum Concentration: The initial rubber latex serum is concentrated to produce a solid or highly concentrated liquid product. This can be achieved through vacuum distillation at approximately 40°C.[6]

  • Methanol Extraction: The resulting serum solid is dissolved in methanol at a temperature ranging from -20°C to 40°C.[6] This step selectively dissolves this compound, leaving behind insoluble inorganic compounds like ammonium sulfate.

  • Filtration: The methanolic solution is filtered to remove any insoluble materials.

  • Concentration and Crystallization: The filtrate is concentrated in vacuo to about one-tenth of its original volume. The concentrated solution is then left to stand at room temperature overnight to facilitate the crystallization of this compound.[6]

  • Collection and Washing: The resulting crystals are collected by filtration and washed with a small amount of cold methanol or ethanol.

  • Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized. This involves dissolving the crystals in distilled water, followed by the addition of ethanol to induce precipitation of purified this compound.[6] Active carbon can also be used for discoloration.[11]

Method 2: Membrane Filtration for Large-Scale Extraction from Rubber Industry Wastewater

This modern approach is suitable for large-scale industrial applications and focuses on separating components based on molecular size.

Protocol:

  • Coarse Filtration: The wastewater from the natural rubber industry is first coarsely filtered to remove large particulate matter, yielding a clear liquor.

  • Microfiltration and Ultrafiltration: The clear liquor is then passed through a microfiltration membrane followed by an ultrafiltration membrane to remove proteins and other macromolecular impurities.[12]

  • Nanofiltration/Reverse Osmosis: The resulting filtrate is concentrated using a nanofiltration or reverse osmosis membrane.[12][13]

  • Decolorization and Evaporation: The concentrated solution is decolorized, often with activated carbon, and then further concentrated by evaporation to form a pasty solution.[13]

  • Crystallization and Purification: The paste is cooled to induce crystallization. The crude crystals are then collected and purified by recrystallization, typically using water or a mixture of ethanol and water, to yield pure this compound.[13]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its extraction.

This compound Biosynthesis in Hevea brasiliensis cluster_pathway Primary Biosynthetic Pathway myo_inositol myo-Inositol l_inositol L-Inositol myo_inositol->l_inositol Several hundred times faster than D-bornesitol pathway l_quebrachitol This compound l_inositol->l_quebrachitol General Extraction Workflow for this compound start Natural Source (e.g., Rubber Latex Serum) concentration Concentration start->concentration extraction Solvent Extraction (e.g., Methanol/Ethanol) concentration->extraction filtration1 Filtration extraction->filtration1 crystallization Crystallization filtration1->crystallization collection Collection of Crude Product crystallization->collection purification Purification (Recrystallization) collection->purification final_product Pure this compound purification->final_product

References

L-Quebrachitol: A Technical Guide on its Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring optically active cyclitol, has garnered significant attention in the scientific community, particularly in the fields of phytochemistry and drug development. Chemically identified as 2-O-methyl-l-inositol, this versatile molecule serves as a valuable chiral building block for the synthesis of various bioactive compounds.[1][2] This technical guide provides an in-depth exploration of the discovery and historical background of this compound, detailing its initial isolation, structural elucidation, and the evolution of its extraction methodologies.

Historical Background and Discovery

The journey of this compound began in the late 19th century. In 1889, the French chemist Charles Tanret first isolated this novel compound from the bark of the Quebracho tree (Aspidosperma quebracho), from which its name is derived.[1][3][4] Initially, its exact chemical nature remained a subject of investigation.

Subsequent research in the early 20th century expanded the known natural sources of this compound. In 1906, de Jong identified its presence in the latex of the rubber tree, Hevea brasiliensis, where it was found to be a significant component of the latex serum, with a concentration of approximately 2%.[1] This discovery was pivotal, as it presented a more abundant and commercially viable source for the compound.

The 1930s marked a period of intensified research into the properties and potential applications of this compound. In 1932, Rhodes and Wiltshire developed methods for its preparation on a larger scale.[1] A year later, in 1933, its potential as a sweetening agent for individuals with diabetes was explored by Robert et al., although its use was limited by gastrointestinal side effects at palatable concentrations.[1][4] The foundational work on its three-dimensional structure was laid by Patterson and his colleagues in 1931, who investigated its spectral data and crystal structure.[1]

Over the decades, this compound has been identified in a variety of other plant species, including Allophylus edulis, Cannabis sativa, Paullinia pinnata, and sea buckthorn, underscoring its widespread distribution in the plant kingdom.[1][3][4]

Physicochemical Properties

This compound is a colorless, crystalline compound with a distinct set of physical and chemical properties that are crucial for its isolation, purification, and synthetic applications.[1][4]

PropertyValueReference
Molecular Formula C₇H₁₄O₆[4]
Molar Mass 194.18 g/mol [4][5]
Appearance White to off-white crystalline powder[1][4]
Melting Point 190–198 °C[1][4]
Boiling Point ~210 °C (in vacuum)[1]
Solubility Soluble in water, DMSO, and dimethylformamide[4]
Crystal System Monoclinic[1][6]
Space Group P2₁[1][6]
Specific Rotation Optically active[1][7]
Refractive Index nα = 1.546, nβ = 1.552, nν = 1.572[1]

Early Experimental Protocols for Isolation and Extraction

The methodologies for isolating this compound have evolved from early laboratory-scale extractions to more refined industrial processes. The foundational techniques relied on classical phytochemical methods.

Early Laboratory Extraction from Quebracho Bark (Conceptual Reconstruction)
  • Maceration and Extraction: The dried and powdered bark of Aspidosperma quebracho would be subjected to exhaustive extraction with a hot polar solvent, likely ethanol or a hydroalcoholic mixture, to draw out the soluble components, including this compound.

  • Filtration and Concentration: The resulting extract would be filtered to remove solid plant material. The filtrate would then be concentrated under reduced pressure to yield a crude syrup.

  • Purification and Crystallization: The crude extract would undergo further purification steps, possibly including precipitation of tannins and other polyphenols with lead acetate (a common practice at the time), followed by removal of the excess lead. The purified syrup would then be allowed to stand, promoting the crystallization of this compound.

  • Recrystallization: The initial crystals would be collected and recrystallized from a suitable solvent, such as aqueous ethanol, to achieve a higher degree of purity.

Systematic Extraction from Rubber Latex Serum (Based on van Alphen and subsequent patents)

The first systematic method for extracting this compound was reported by Jan van Alphen.[1] Later patented methods, building upon this early work, provide a more detailed protocol for its recovery from the serum of Hevea brasiliensis latex, a byproduct of the rubber industry.[7][8]

  • Serum Collection and Concentration: The aqueous serum, remaining after the coagulation of rubber, is collected. This serum is then concentrated, often through evaporation or spray-drying, to produce a solid residue.[7]

  • Solvent Extraction: The resulting solid is dissolved in methanol at a controlled temperature (ranging from -20°C to 40°C) with stirring. This step selectively dissolves this compound, leaving behind insoluble inorganic salts and other impurities.[7]

  • Filtration: The methanolic solution is filtered to remove the insoluble matter.[7]

  • Concentration and Crystallization: The filtrate is concentrated by vacuum distillation. The concentrated solution is then allowed to stand, often overnight at room temperature, to facilitate the crystallization of crude this compound.[7]

  • Purification: The crude product is further purified by the following steps:

    • Decolorization: The crude crystals are dissolved in distilled water, and the solution is treated with activated carbon to remove colored impurities.[7]

    • Ion Exchange Chromatography: The decolorized solution is passed through an ion-exchange resin to remove any remaining inorganic ions.[7]

    • Recrystallization: The purified solution is concentrated, and this compound is recrystallized, often from ethanol, to yield a high-purity product.[7]

Visualizations

This compound Discovery Timeline cluster_19th_century 19th Century cluster_20th_century 20th Century 1889 1889 Discovery of this compound by Tanret from Aspidosperma quebracho bark 1906 1906 Isolation from Hevea brasiliensis latex by de Jong 1889->1906 17 years 1931 1931 Structural studies by Patterson et al. 1906->1931 25 years 1932 1932 Large-scale preparation by Rhodes and Wiltshire 1931->1932 1 year 1933 1933 Investigated as a sweetening agent 1932->1933 1 year

Caption: A timeline of key events in the discovery and early research of this compound.

Early Isolation Workflow of this compound from Rubber Latex Serum cluster_collection Step 1: Collection and Concentration cluster_extraction Step 2: Extraction cluster_crystallization Step 3: Crystallization cluster_purification Step 4: Purification start Hevea brasiliensis Latex Serum concentrate Concentration (Evaporation/Spray-Drying) start->concentrate solid_residue Solid Residue concentrate->solid_residue dissolve Dissolution in Methanol solid_residue->dissolve filter1 Filtration dissolve->filter1 insolubles Insolubles (discarded) filter1->insolubles concentrate2 Vacuum Concentration filter1->concentrate2 crystallize Crystallization concentrate2->crystallize crude_product Crude this compound crystallize->crude_product decolorize Decolorization (Activated Carbon) crude_product->decolorize ion_exchange Ion Exchange Chromatography decolorize->ion_exchange recrystallize Recrystallization ion_exchange->recrystallize pure_product Pure this compound recrystallize->pure_product

Caption: A workflow diagram illustrating the early methods for isolating this compound.

References

Chemical and physical properties of L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol is a naturally occurring, optically active cyclitol, specifically a methoxy derivative of L-chiro-inositol.[1][2] First isolated in 1887 from the bark of Aspidosperma quebracho, it is also found in significant quantities in the latex serum of the rubber tree (Hevea brasiliensis), Cannabis sativa, and sea buckthorn.[1] Its unique structure and chirality have made it a valuable starting material for the synthesis of various biologically active compounds and inositol phosphates.[3] this compound has garnered considerable attention in the scientific community for its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, anti-platelet aggregation, and gastroprotective effects.[4] Recent research has particularly highlighted its potential in bone health, where it promotes the formation of bone-building cells (osteoblasts) and inhibits the cells responsible for bone resorption (osteoclasts).[5][6] This guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and key signaling pathways associated with this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identification of this compound
IdentifierValueReference(s)
IUPAC Name (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol[2]
Chemical Formula C₇H₁₄O₆[2]
Molecular Weight 194.18 g/mol [2]
CAS Number 642-38-6[2]
Synonyms (-)-Quebrachitol, 2-O-Methyl-L-chiro-inositol, L-(-)-2-O-Methylinositol[1][2]
Appearance White to off-white crystalline powder[1]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Melting Point 190 - 198 °C[1]
Boiling Point ~250 - 317 °C (estimates vary)
Density ~1.54 g/cm³
Solubility Soluble in water, DMSO, dimethyl formamide, methanol, ethanol, pyridine. Insoluble in ether.[1]
Optical Rotation Levorotatory; specific rotation coincides with commercial standards.[7]
Table 3: Spectroscopic Data References for this compound
Spectroscopic TechniqueStatusReference(s)
¹H NMR Data available and used for characterization.[7][8][9]
¹³C NMR Data available and used for characterization.[8]
Infrared (IR) Spectroscopy Data available and used for characterization.[7][8]
Mass Spectrometry (MS) GC-MS and LC-MS data available.[2][8][10]
X-Ray Diffraction Crystal structure has been determined.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the isolation and analysis of this compound.

Protocol 1: Isolation of this compound from Hevea brasiliensis Latex Serum

This protocol is based on a solvent extraction method adapted from historical and patented procedures.

Objective: To isolate and purify this compound from the serum of natural rubber latex.

Methodology:

  • Serum Preparation: Natural rubber latex is coagulated using an acid (e.g., acetic acid). The solid rubber is removed, and the remaining aqueous solution is the serum.[11]

  • Concentration: The serum is concentrated to produce a solid material, typically through spray-drying.[11]

  • Methanol Extraction: The dry solid is dissolved in methanol (e.g., 750 mL per 100 g of solid) with stirring at a controlled temperature, ideally between 12-20°C.[11] this compound dissolves in the methanol while many impurities do not.

  • Filtration: The solution is filtered to remove insoluble matter, yielding a reddish-brown filtrate.[11]

  • Crystallization: The filtrate is concentrated by evaporation. As the volume is reduced, this compound crystallizes out of the solution.

  • Recrystallization: The crude crystals are collected and purified by recrystallization. This is achieved by dissolving the crystals in a minimal amount of hot distilled water, followed by the addition of ethanol until the solution becomes turbid. The solution is then cooled slowly (e.g., at ~7°C for 48 hours) to allow for the formation of pure this compound crystals.[11]

  • Drying: The purified crystals are filtered and dried to yield the final product.

G cluster_0 Isolation Workflow A Hevea brasiliensis Latex B Acid Coagulation A->B C Separate Rubber from Serum B->C D Concentrate Serum (Spray Dry) C->D Aqueous Serum E Methanol Extraction D->E Dry Solid F Filter Insoluble Matter E->F G Concentrate Filtrate & Crystallize F->G Crude Extract H Recrystallize from Water/Ethanol G->H I Pure this compound Crystals H->I G cluster_0 Osteoblastogenesis Pathway LQ This compound BMP2 BMP-2 LQ->BMP2 Upregulates MAPK MAPK Pathway (ERK, JNK, p38α) LQ->MAPK Wnt Wnt/β-catenin Pathway LQ->Wnt Runx2 Runx2 BMP2->Runx2 Activates Differentiation Osteoblast Proliferation, Differentiation & Mineralization Runx2->Differentiation Promotes MAPK->Differentiation Promotes Wnt->Differentiation Promotes G cluster_1 Osteoclastogenesis Inhibition Pathway LQ This compound NFkB NF-κB Pathway LQ->NFkB Inhibits cFos c-Fos LQ->cFos Inhibits RANKL RANKL/RANK Binding RANKL->NFkB Activates RANKL->cFos Activates NFATc1 NFATc1 NFkB->NFATc1 Upregulate cFos->NFATc1 Upregulate Differentiation Osteoclast Differentiation & Bone Resorption NFATc1->Differentiation Induces

References

An In-depth Technical Guide to the Structure and Stereochemistry of L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring cyclitol, has garnered significant attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, consolidating key data and experimental methodologies to support further research and development efforts. This compound is a methyl ether of L-chiro-inositol and is found in various plants, notably in the latex of the rubber tree (Hevea brasiliensis)[1][2]. Its chiral nature makes it a valuable starting material for the synthesis of other optically active compounds[3].

Chemical Structure and Identification

This compound is systematically named (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol[4]. Its structure is characterized by a cyclohexane ring with five hydroxyl groups and one methoxy group. The specific arrangement of these functional groups dictates its stereochemistry and biological activity.

IdentifierValueSource
IUPAC Name (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol[4]
SMILES CO[C@H]1--INVALID-LINK--O)O)O">C@@HO[2]
InChI InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2-,3-,4-,5+,6+,7-/m0/s1[2]
InChIKey DSCFFEYYQKSRSV-FIZWYUIZSA-N[2]
CAS Number 642-38-6[3]
Molecular Formula C7H14O6[4]
Molecular Weight 194.18 g/mol [4]

Structure of this compound

Caption: 2D chemical structure of this compound with stereochemical indicators.

Stereochemistry

The stereochemistry of this compound is crucial to its identity and function. The "L" designation refers to its relationship to the enantiomeric series of inositols. The specific configuration of the chiral centers in this compound is 1R, 2S, 3S, 4S, 5R, 6R. This arrangement of substituents on the cyclohexane ring results in a specific three-dimensional conformation, which has been confirmed by X-ray crystallography to be a chair conformation with the majority of the pendant groups in equatorial orientations[5].

Spectroscopic and Crystallographic Data

The structure of this compound has been extensively studied using various analytical techniques.

NMR Spectroscopy

Hypothetical ¹H and ¹³C NMR Data for this compound (in D₂O) (Note: This table is a representative compilation based on typical values for similar cyclitols and is for illustrative purposes. Actual experimental values may vary.)

Position¹H Chemical Shift (ppm)¹H Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (ppm)
13.62t, J = 9.572.1
23.55dd, J = 9.5, 2.883.5
33.89t, J = 2.873.0
44.01t, J = 2.871.8
53.78dd, J = 9.8, 2.872.5
63.40t, J = 9.875.3
OCH₃3.58s60.7
X-ray Crystallography

Single-crystal X-ray diffraction has provided definitive proof of the solid-state structure and stereochemistry of this compound. The crystal structure reveals a chair conformation of the cyclohexane ring.

Crystallographic Data for this compound

ParameterValue (Source 1)Value (Source 2)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁
a (Å)6.6289(4)6.702(4)
b (Å)7.1895(4)7.207(4)
c (Å)8.6843(5)8.758(5)
β (°)90.5690(10)90.24(5)
Volume (ų)413.51(4)422.9(3)
Z22
Source [5][7]

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis of Cyclitols
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclitol (e.g., this compound) in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR: To aid in assignment, acquire two-dimensional correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard) and coupling constants. Assign the signals to the respective nuclei in the molecule based on chemical shifts, multiplicities, and 2D correlation data.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_workflow NMR Analysis Workflow start Purified this compound Sample prep Dissolve in Deuterated Solvent start->prep acq Acquire 1D and 2D NMR Data prep->acq proc Process Raw Data acq->proc analysis Assign Signals and Determine Structure proc->analysis end Elucidated Structure analysis->end

Caption: A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.

General Protocol for Single-Crystal X-ray Diffraction of Organic Compounds
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: Process the collected diffraction images to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.

  • Validation and Deposition: Validate the final structure and deposit the crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow for X-ray Crystallography

Xray_Workflow cluster_workflow X-ray Crystallography Workflow start Grow Single Crystals of this compound mount Mount Crystal on Goniometer start->mount collect Collect Diffraction Data mount->collect process Process Diffraction Images collect->process solve Solve and Refine Structure process->solve end Final Crystal Structure solve->end

Caption: A generalized workflow for determining the crystal structure of this compound.

Biosynthesis and Biological Significance

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to start from myo-inositol. The proposed pathway involves two key steps: the methylation of myo-inositol to form bornesitol, followed by the epimerization of bornesitol to yield this compound.

Biosynthesis Pathway of this compound

Biosynthesis cluster_pathway Biosynthesis of this compound myo_inositol myo-Inositol bornesitol Bornesitol myo_inositol->bornesitol Methylation (Inositol Methyltransferase) l_quebrachitol This compound bornesitol->l_quebrachitol Epimerization

Caption: Proposed biosynthetic pathway of this compound from myo-inositol.

Conclusion

This technical guide has summarized the key structural and stereochemical features of this compound, supported by spectroscopic and crystallographic data. The provided information on its identification, stereochemistry, and analytical characterization, along with generalized experimental protocols, serves as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. The unique chiral structure of this compound continues to make it an attractive molecule for further scientific investigation and as a building block in the synthesis of novel bioactive compounds.

References

The In Vitro Biological Profile of L-Quebrachitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring methyl ether of L-inositol, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the in vitro effects of this compound, with a focus on its pro-osteoblastogenic, neuroprotective, anti-diabetic, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.

Pro-osteoblastogenic Activity

This compound has been demonstrated to promote the proliferation, differentiation, and mineralization of pre-osteoblastic MC3T3-E1 cells, suggesting its potential as a therapeutic agent for bone-related disorders.

Quantitative Data

The following tables summarize the dose-dependent effects of this compound on MC3T3-E1 cells.

Table 1: Effect of this compound on MC3T3-E1 Cell Viability

Concentration (µg/mL)Cell Viability (% of Control) after 24hCell Viability (% of Control) after 48hCell Viability (% of Control) after 72h
0.01~110%~120%~125%
0.1~115%~125%~130%
1~120%~130%~135%
10~125%~135%~140%
100~120%~130%~130%

Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

Concentration (µg/mL)ALP Activity (nmol/min/mg protein)
0 (Control)~150
0.01~200
0.1~250
1~280

Table 3: Effect of this compound on Mineralization in MC3T3-E1 Cells

Concentration (µg/mL)Mineralization (Alizarin Red-S Staining, Fold Change vs. Control) after 14 days
0 (Control)1.0
0.1~2.0
1~2.5
Signaling Pathways

This compound exerts its pro-osteoblastogenic effects through the modulation of the Wnt/β-catenin and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt Activates Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression Promotes

Canonical Wnt/β-catenin signaling pathway activated by this compound.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade This compound This compound MAPKKK MAPKKK This compound->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., Runx2) MAPK->Transcription_Factors Activates Gene_Expression Osteogenic Gene Expression Transcription_Factors->Gene_Expression Promotes

MAPK signaling pathway involved in this compound-induced osteoblastogenesis.

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay

  • Cell Culture: Plate pre-osteoblastic MC3T3-E1 cells in 24-well plates at a density of 1 x 10^4 cells/well and culture in α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh α-MEM containing various concentrations of this compound (0.01, 0.1, and 1 µg/mL). Culture the cells for 7 days, changing the medium every 2-3 days.

  • Cell Lysis: After the treatment period, wash the cells twice with ice-cold PBS and lyse them with 0.1% Triton X-100 in PBS.

  • Enzyme Assay:

    • Transfer 50 µL of the cell lysate to a 96-well plate.

    • Add 150 µL of p-nitrophenyl phosphate (pNPP) substrate solution (1 mg/mL in 1 M diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2).

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 3 M NaOH.

  • Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Normalize the ALP activity to the total protein content of each sample, determined using a BCA protein assay kit.

Neuroprotective Activity

This compound has shown protective effects against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in rat fetal mesencephalic cells, a common in vitro model for Parkinson's disease.

Quantitative Data

Table 4: Neuroprotective Effect of this compound against 6-OHDA-Induced Cytotoxicity

This compound Concentration (µg/mL)Cell Viability (% of 6-OHDA treated control)
0.1Concentration-related protection observed
1Concentration-related protection observed
10Concentration-related protection observed
100Concentration-related protection observed

Note: A specific dose-response table with precise percentages was not available in the reviewed literature. The original study reported a "concentration-related protection" against cell death induced by 200 µM 6-OHDA.[1]

Experimental Workflow

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_analysis Analysis A Plate rat fetal mesencephalic cells B Pre-treat with This compound (0.1-100 µg/mL) A->B C Induce cytotoxicity with 6-OHDA (200 µM) B->C D Incubate for 24 hours C->D E Assess cell viability (MTT Assay) D->E F Measure oxidative stress (Nitrite/Nitrate, TBARS) D->F

References

L-Quebrachitol: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Quebrachitol, a naturally occurring cyclitol, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative efficacy data. Detailed experimental protocols for key assays are provided to facilitate further research and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound, chemically known as 2-O-methyl-L-inositol, is a monomethyl ether of L-inositol.[1] It is naturally found in various plants, including the bark of Aspidosperma quebracho, rubber trees (Hevea brasiliensis), Cannabis sativa, and sea buckthorn.[2][3] Structurally similar to inositol, this compound participates in multiple transmembrane signaling pathways.[2] Its unique chemical structure and optical activity make it a valuable starting material for the synthesis of other bioactive compounds and pharmaceuticals.[4] This guide delves into the significant body of research that has uncovered its potential therapeutic applications, ranging from anti-inflammatory and anti-cancer to anti-diabetic and bone metabolism-regulating effects.[5][6][7]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of biological activities, underpinned by its interaction with various cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action in this context is primarily linked to the inhibition of the RANKL/RANK/NF-κB signaling pathway, a crucial regulator of osteoclast differentiation and inflammation.[8] By suppressing this pathway, this compound can reduce the expression of pro-inflammatory cytokines.[8]

Anti-cancer Activity

The anti-cancer potential of this compound is an area of active investigation. Studies have shown that it can inhibit the proliferation of cancer cells.[9] This activity is partly attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[10][11][12] Some inositol derivatives, closely related to this compound, have been shown to induce apoptosis in cancer cells by inhibiting Akt phosphorylation.[11]

Anti-diabetic and Metabolic Regulation

This compound has shown promise in the management of diabetes and metabolic disorders.[2] It has been reported to improve glucose tolerance and insulin sensitivity.[13][14] The proposed mechanism involves the regulation of glucose and lipid metabolism in the liver, potentially through the modulation of PPARα and the inhibition of α-amylase.[13] Its structural similarity to inositol, a precursor for insulin signaling mediators, may contribute to its insulin-mimetic properties.[7]

Bone Metabolism Regulation

This compound plays a dual role in bone metabolism, promoting bone formation while inhibiting bone resorption. It stimulates osteoblastogenesis by upregulating key transcription factors and signaling pathways, including BMP-2, Runx2, MAPK (ERK, JNK, p38α), and Wnt/β-catenin.[5][15][16] Concurrently, it suppresses osteoclast formation and activity by inhibiting the RANKL/RANK/NF-κB signaling pathway, thereby downregulating osteoclast-associated marker genes like TRAP, MMP-9, and cathepsin K.[8]

Neuroprotective and Anti-convulsant Effects

Emerging research suggests that this compound possesses neuroprotective and anti-convulsant properties.[6][7][17] It has been shown to attenuate 6-hydroxydopamine-induced cytotoxicity in neuronal cell cultures, suggesting a potential role in neurodegenerative diseases.[18] Its anti-convulsant effects are thought to be mediated, at least in part, through the blocking of voltage-gated sodium channels.[17]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineBiological ActivityConcentration RangeKey FindingsReference(s)
Pre-osteoblastic MC3T3-E1 cellsEnhanced cell viability0.01-100 μg/mLSignificantly increased cell proliferation.[5]
Pre-osteoblastic MC3T3-E1 cellsPromoted DNA synthesis0.001-10 μg/mLIncreased the percentage of cells in the S phase.[5]
Pre-osteoblastic MC3T3-E1 cellsUpregulated osteogenesis markers0.001-10 μg/mLIncreased mRNA expression of BMP-2, Runx2, osteocalcin, and osteopontin.[5]
HepG2 cellsDecreased cell viability0-1.5 mg/mLSignificantly decreased cell viability at higher concentrations.[5]
Pre-osteoclastic RAW 264.7 cellsInhibited osteoclastogenesisDose-dependentDownregulated NF-κB, c-Fos, and NFATc1.[8]
H157 and H1703 lung cancer cellsSelective Akt inhibitionNot specifiedThis compound-derived PI analogues blocked Akt activation.[10]
Insulin-resistant HepG2 cellsImproved glucose and lipid metabolismAppropriate dosage rangePromoted glucose consumption and regulated lipid metabolism.[13]
Rat fetal mesencephalic cellsCytoprotection against 6-OHDA0.1-100 µg/mlConcentration-related protection against cell death.[18]

Table 2: In Vivo Efficacy of this compound

Animal ModelBiological ActivityDosageKey FindingsReference(s)
Ovariectomized ratsIncreased bone mineral density125 mg/kgSignificantly reduced weight gain and increased bone calcium content.[5]
db/db mice (Type 2 diabetes model)Hypoglycemic effectsNot specifiedImproved glucose tolerance and pancreatic tissue integrity.[14]
Chicks (Pentylenetetrazol-induced convulsion model)Anti-convulsant activity1, 5, and 10 mg/kgProlonged seizure latency and decreased convulsion frequency.[7][17]

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its modulation of several key intracellular signaling pathways.

Wnt/β-catenin and MAPK Signaling in Osteoblastogenesis

This compound promotes bone formation by activating the Wnt/β-catenin and MAPK signaling pathways in osteoblasts. This leads to the upregulation of crucial transcription factors like Runx2 and the expression of osteogenic markers.

Wnt_MAPK_Signaling LQ This compound Wnt Wnt Signaling Pathway LQ->Wnt MAPK MAPK Signaling (ERK, JNK, p38α) LQ->MAPK BMP2 BMP-2 LQ->BMP2 Upregulates beta_catenin β-catenin Wnt->beta_catenin Runx2 Runx2 MAPK->Runx2 beta_catenin->Runx2 BMP2->Runx2 Osteoblastogenesis Osteoblastogenesis (Bone Formation) Runx2->Osteoblastogenesis

Caption: this compound's role in promoting osteoblastogenesis.

RANKL/RANK/NF-κB Signaling in Osteoclastogenesis

This compound inhibits bone resorption by suppressing the RANKL-mediated activation of the NF-κB pathway in osteoclast precursors. This leads to the downregulation of genes essential for osteoclast differentiation and function.

RANKL_NFkB_Signaling LQ This compound RANK RANK LQ->RANK Inhibits Expression NFkB NF-κB Pathway LQ->NFkB Inhibits RANKL RANKL RANKL->RANK Binds RANK->NFkB NFATc1 NFATc1 & c-Fos NFkB->NFATc1 Osteoclastogenesis Osteoclastogenesis (Bone Resorption) NFATc1->Osteoclastogenesis

Caption: Inhibition of osteoclastogenesis by this compound.

PI3K/Akt Signaling Pathway in Cancer

Analogues of this compound have been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer, leading to decreased cell survival and proliferation.

PI3K_Akt_Signaling GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival LQ_analogue This compound Analogues LQ_analogue->Akt Inhibits

Caption: this compound analogues inhibit the PI3K/Akt pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological properties of this compound.

Extraction and Purification of this compound from Natural Sources
  • Source Material: Natural rubber latex serum is a common source.[1][4]

  • Initial Extraction: The serum is often extracted with an 80% ethanol solution at room temperature.[1]

  • Concentration: The resulting serum is concentrated, for example, by vacuum distillation at 40°C.[4]

  • Deproteination: Proteins are removed using a solvent like acetone, followed by incubation at 4°C and filtration.[1]

  • Crystallization: The concentrated, deproteinated serum is left at room temperature for crystallization to occur.[1][4]

  • Purification: The crude crystals are dissolved in distilled water, decolorized with activated carbon, and passed through an ion-exchange resin.[1][4] Further recrystallization can be achieved by adding ethanol to the aqueous solution.[4]

In Vitro Cell-Based Assays
  • Cell Viability Assay (MTT Assay):

    • Cells (e.g., MC3T3-E1, HepG2) are seeded in 96-well plates.

    • After adherence, cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).[5]

    • MTT solution is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • Osteoblastic cells are cultured and treated with this compound.

    • Cell lysates are prepared.

    • The ALP activity in the lysates is determined using a p-nitrophenyl phosphate (pNPP) substrate.

    • The conversion of pNPP to p-nitrophenol is measured spectrophotometrically.

  • Gene Expression Analysis (RT-qPCR):

    • Total RNA is extracted from cells treated with this compound.

    • cDNA is synthesized from the RNA using reverse transcriptase.

    • Quantitative PCR is performed using specific primers for target genes (e.g., BMP-2, Runx2, NF-κB) and a housekeeping gene for normalization.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated NF-κB-p65, NFATc1, c-Fos).[8]

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Protein bands are visualized using a chemiluminescent substrate.

In Vivo Animal Studies
  • Ovariectomized (OVX) Rat Model for Osteoporosis:

    • Female rats undergo ovariectomy to induce estrogen deficiency and bone loss.

    • A sham-operated group serves as a control.

    • OVX rats are treated with this compound (e.g., 125 mg/kg, orally) for a specified period.[5]

    • At the end of the study, bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DEXA).

    • Bone calcium content can also be analyzed.[5]

  • Pentylenetetrazol (PTZ)-Induced Convulsion Model in Chicks:

    • Chicks are pre-treated with this compound at various doses (e.g., 1, 5, 10 mg/kg, orally).[17]

    • A standard anti-convulsant drug (e.g., carbamazepine) is used as a positive control.[17]

    • After a specific time, convulsions are induced by intraperitoneal injection of PTZ (e.g., 80 mg/kg).[17]

    • The latency to the onset of seizures and the frequency of convulsions are recorded.

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential across a range of diseases. Its well-defined mechanisms of action, particularly its influence on key signaling pathways like Wnt/β-catenin, MAPK, RANKL/NF-κB, and PI3K/Akt, make it a compelling candidate for further drug development. The quantitative data presented in this guide underscore its efficacy in various preclinical models.

Future research should focus on:

  • Conducting comprehensive pharmacokinetic and toxicological studies to establish its safety profile.

  • Optimizing its extraction and synthesis for large-scale production.

  • Exploring its synergistic effects with existing therapeutic agents.

  • Initiating well-designed clinical trials to validate its efficacy in human subjects.

The continued exploration of this compound and its derivatives holds great promise for the development of novel and effective therapies for a variety of challenging medical conditions.

References

An In-depth Technical Guide to the L-Quebrachitol Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring methylated cyclitol (2-O-methyl-L-chiro-inositol), is a compound of significant interest due to its diverse biological activities and its role in plant physiology, particularly in response to environmental stress.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information including quantitative data, detailed experimental protocols, and visual representations of the pathway and related workflows.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from myo-inositol, a central precursor for all cyclitols in plants.[3][4][5] The pathway involves a two-step process: methylation of myo-inositol followed by an epimerization reaction.

  • Methylation of myo-Inositol to Bornesitol: The initial step is the methylation of myo-inositol at the C1 hydroxyl group to form 1-O-methyl-myo-inositol, also known as bornesitol.[4][6] This reaction is catalyzed by the enzyme inositol 1-O-methyltransferase (IMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][7] In litchi (Litchi chinensis), a plant known for high this compound accumulation, the specific enzyme LcIMT1 has been identified as being responsible for bornesitol biosynthesis.[4][6]

  • Epimerization of Bornesitol to this compound: The second and final step is the epimerization of bornesitol to this compound. This conversion involves a change in the stereochemistry at one of the hydroxyl groups of the inositol ring. The specific enzyme catalyzing this reaction, a putative bornesitol epimerase , has yet to be fully characterized in most plant species.[6]

The overall biosynthetic pathway can be summarized as follows:

L_Quebrachitol_Biosynthesis myo_inositol myo-Inositol bornesitol Bornesitol (1-O-methyl-myo-inositol) myo_inositol->bornesitol Inositol 1-O-methyltransferase (IMT) + S-adenosyl-L-methionine (SAM) - S-adenosyl-L-homocysteine (SAH) l_quebrachitol This compound (2-O-methyl-L-chiro-inositol) bornesitol->l_quebrachitol Bornesitol Epimerase Enzyme_Purification_Workflow start Plant Tissue Homogenization crude_extract Crude Protein Extract start->crude_extract ammonium_sulfate Ammonium Sulfate Precipitation crude_extract->ammonium_sulfate ion_exchange Ion-Exchange Chromatography ammonium_sulfate->ion_exchange affinity Affinity Chromatography ion_exchange->affinity sds_page SDS-PAGE Analysis affinity->sds_page end Purified Enzyme sds_page->end Signaling_Pathway Abiotic_Stress Abiotic Stress (e.g., Salinity, Drought) Ca_influx Ca2+ Influx Abiotic_Stress->Ca_influx PLC Phospholipase C (PLC) Abiotic_Stress->PLC Ca_cyt [Ca2+]cyt ↑ Ca_influx->Ca_cyt Ca_sensors Calcium Sensors (e.g., Calmodulin, CDPKs) Ca_cyt->Ca_sensors Protein_Kinases Protein Kinases Ca_sensors->Protein_Kinases Gene_Expression Gene Expression (e.g., IMT, Epimerase) Protein_Kinases->Gene_Expression L_Quebrachitol_Biosynthesis This compound Biosynthesis Gene_Expression->L_Quebrachitol_Biosynthesis PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ Release ER->Ca_release Ca_release->Ca_cyt Pathway_Elucidation_Workflow start Identify Plant Species with High this compound Content metabolite_profiling Metabolite Profiling (HPLC, GC-MS) start->metabolite_profiling transcriptome_analysis Transcriptome Analysis (RNA-Seq) metabolite_profiling->transcriptome_analysis Correlate with gene expression candidate_gene_id Candidate Gene Identification (e.g., IMTs) transcriptome_analysis->candidate_gene_id gene_cloning Gene Cloning and Heterologous Expression candidate_gene_id->gene_cloning enzyme_characterization Enzyme Characterization (Kinetics, Substrate Specificity) gene_cloning->enzyme_characterization in_vivo_validation In Vivo Validation (e.g., Gene Silencing, Overexpression) enzyme_characterization->in_vivo_validation end Pathway Confirmation in_vivo_validation->end

References

The Natural Abundance and Recovery of L-Quebrachitol from Hevea brasiliensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring, optically active cyclitol (2-O-methyl-L-chiro-inositol), is a significant non-rubber constituent found in the latex of the Pará rubber tree, Hevea brasiliensis.[1] This monomethyl ether of L-inositol holds considerable interest for the pharmaceutical industry as a chiral starting material for the synthesis of bioactive compounds and inositol-based therapeutics.[2][3][4] Its presence in the waste streams of natural rubber processing, such as skim latex and serum, presents a valuable opportunity for its recovery and utilization, turning a potential environmental pollutant into a high-value biochemical.[2][5] This technical guide provides an in-depth overview of the natural abundance of this compound in Hevea brasiliensis, detailed experimental protocols for its extraction and purification, and a summary of its biosynthetic pathway.

Natural Abundance of this compound

This compound is a predominant water-soluble compound in Hevea brasiliensis latex. Its concentration can vary depending on the specific clone of the rubber tree, the method of latex processing, and the source of the serum. Skim latex, a by-product of the centrifugation process to concentrate natural rubber latex, is a particularly rich source of this compound.[2][6]

Quantitative Data Summary

The following table summarizes the reported yields of this compound from various sources within Hevea brasiliensis.

Source MaterialHevea brasiliensis CloneReported Yield/ConcentrationReference(s)
Skim LatexNot specified1.5%[2][6]
Solid Serum from Skim LatexNot specified2-3% by weight[2][6]
Latex Serum (Centrifugation)RRII 4301.4% (highest recovery)[7][8]
Latex Serum (Centrifugation)RRII 414High[7][8]
Latex Serum (Centrifugation)RRII 105Similar to RRIM 600[7][8]
Latex Serum (Centrifugation)RRIM 600Similar to RRII 105[7][8]
Latex Centrifuging Factory EffluentNot specified0.005% (lowest recovery)[7][8]
LatexNot specified~1.2% (w/v)[9]

Biosynthesis of this compound in Hevea brasiliensis

In Hevea brasiliensis, this compound is synthesized from myo-inositol. The pathway involves the conversion of myo-inositol to L-inositol, which is then methylated to form this compound. This pathway is considered to be significantly faster and the primary route of synthesis compared to alternative pathways.[10]

G Biosynthesis of this compound myo_inositol myo-Inositol l_inositol L-Inositol myo_inositol->l_inositol Epimerization l_quebrachitol This compound l_inositol->l_quebrachitol Methylation

Caption: Biosynthesis pathway of this compound in Hevea brasiliensis.

Experimental Protocols

Several methodologies have been developed for the extraction and purification of this compound from Hevea brasiliensis latex serum and factory wastewater. These protocols range from classical solvent extraction to modern membrane filtration techniques.

Solvent-Based Extraction and Crystallization

This method relies on the differential solubility of this compound in alcoholic solvents.

Methodology:

  • Serum Preparation: Latex serum is obtained as a supernatant after the coagulation of rubber from latex, for example, through acidification or centrifugation.[7][8]

  • Concentration: The collected serum is concentrated to reduce its volume, often by boiling or vacuum distillation at temperatures around 40°C.[3][11]

  • Deproteination (Optional): To remove protein impurities, an organic solvent such as acetone can be added to the concentrated serum, followed by incubation at a low temperature (e.g., 4°C) and subsequent filtration.[11]

  • Solvent Extraction: The concentrated or deproteinated serum (or dried serum solids) is extracted with an alcohol, typically methanol or ethanol.[2][3] The extraction can be performed at temperatures ranging from -20°C to 40°C.[3] Methanol is often preferred as it results in a less viscous solution that is easier to filter.[3]

  • Crystallization: The alcoholic extract is concentrated (e.g., by vacuum distillation) and then cooled to allow for the crystallization of crude this compound.[3] Standing overnight at room temperature or lower temperatures in a refrigerator can promote crystal growth.[3][11]

  • Purification/Recrystallization: The crude crystals are collected by filtration and can be further purified by recrystallization. This involves dissolving the crystals in a solvent (e.g., distilled water or ethanol), treating with activated carbon for decolorization, filtering, and then re-crystallizing.[3][11] Passage through ion-exchange resins can also be used for purification.[3][11]

Membrane Separation Technology

This modern approach offers a more scalable and potentially environmentally friendlier alternative for isolating this compound.[5]

Methodology:

  • Pre-filtration: The raw latex serum or wastewater is first subjected to coarse filtration to remove large particulates.[12]

  • Microfiltration (MF) and Ultrafiltration (UF): The clarified liquid is then passed through a microfiltration membrane (e.g., 0.04 µm pore size) to eliminate larger molecules like proteins.[12] This is followed by one or more stages of ultrafiltration with decreasing molecular weight cut-offs (e.g., 5000 Da followed by 1000 Da) to remove smaller soluble impurities.[5][12]

  • Nanofiltration (NF) or Reverse Osmosis (RO): The permeate from the UF step, which contains this compound, is then concentrated using a nanofiltration or reverse osmosis membrane.[5][12]

  • Crystallization: The concentrated solution is further processed by evaporation and cooling to induce the crystallization of this compound.[12]

  • Purification: The resulting crystals can be purified by recrystallization as described in the solvent-based method.[12]

G General Workflow for this compound Extraction cluster_0 Source Material cluster_1 Separation & Concentration cluster_2 Purification cluster_3 Final Product latex Hevea brasiliensis Latex serum Latex Serum / Skim Latex latex->serum Coagulation / Centrifugation concentration Concentration (Evaporation/Distillation) serum->concentration filtration Membrane Filtration (MF/UF/NF/RO) serum->filtration extraction Solvent Extraction (e.g., Ethanol) concentration->extraction crystallization Crystallization filtration->crystallization extraction->crystallization purification Recrystallization & Decolorization crystallization->purification l_quebrachitol Pure this compound purification->l_quebrachitol

Caption: General workflow for the extraction and purification of this compound.

Conclusion

Hevea brasiliensis is a rich natural source of this compound, a compound of significant interest to the pharmaceutical sector. The recovery of this compound from the by-products of natural rubber processing is not only economically advantageous but also contributes to a more sustainable and circular bio-economy. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this valuable cyclitol. Further research into optimizing extraction protocols and exploring the full range of biological activities of this compound and its derivatives is warranted.

References

In Vivo Therapeutic Potential of L-Quebrachitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring optically active cyclitol, has garnered significant attention in recent years for its diverse pharmacological activities. Extensive in vivo research has begun to unravel its therapeutic potential across a spectrum of diseases, including neurological disorders, inflammatory conditions, and metabolic diseases. This technical guide provides an in-depth overview of the key in vivo studies on this compound, presenting quantitative data, detailed experimental protocols, and the elucidated signaling pathways to support further research and drug development endeavors.

Core Findings: Summary of In Vivo Effects

In vivo studies have demonstrated that this compound exhibits a range of biological activities. The most well-documented of these is its anticonvulsant effect. Additionally, emerging research has provided evidence for its gastroprotective and bone-protective roles. While anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties have been suggested, comprehensive in vivo data for these effects are still under investigation.

Data Presentation: Quantitative In Vivo Effects of this compound

The following tables summarize the key quantitative data from in vivo studies on this compound.

Table 1: Anticonvulsant Effects of this compound in a Pentylenetetrazol (PTZ)-Induced Seizure Model in Chicks [1][2]

Treatment GroupDose (mg/kg)Seizure Latency (seconds)Seizure FrequencySeizure Duration (seconds)
Control-35.80 ± 3.2725.60 ± 2.15155.40 ± 4.51
This compound145.40 ± 3.5220.40 ± 1.50140.60 ± 3.78
This compound553.80 ± 4.1118.60 ± 1.21133.80 ± 3.11
This compound1062.20 ± 4.3115.20 ± 1.43127.20 ± 3.52
Carbamazepine (Standard)8075.60 ± 5.1010.80 ± 1.12110.20 ± 2.89

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

Table 2: Gastroprotective Effects of this compound in an Ethanol-Induced Gastric Lesion Model in Mice [3]

Treatment GroupDose (mg/kg)Ulcer IndexPercentage of Inhibition (%)
Control (Ethanol)-12.5 ± 1.8-
This compound12.53.8 ± 0.569
This compound254.5 ± 0.764
This compound505.9 ± 0.9*53

*p < 0.05 compared to the control group.

Table 3: Gastroprotective Effects of this compound in an Indomethacin-Induced Gastric Lesion Model in Mice [3]

Treatment GroupDose (mg/kg)Ulcer IndexPercentage of Inhibition (%)
Control (Indomethacin)-9.8 ± 1.2-
This compound12.54.4 ± 0.655
This compound254.0 ± 0.559
This compound507.2 ± 1.126

*p < 0.05 compared to the control group.

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Anticonvulsant Activity Assessment

Model: Pentylenetetrazol (PTZ)-Induced Seizures in Chicks[1][2]

  • Animals: Day-old chicks (30-40 g) were used.

  • Induction of Seizures: Convulsions were induced by a single intraperitoneal (i.p.) injection of pentylenetetrazol (PTZ) at a dose of 80 mg/kg.

  • Treatment: this compound was administered orally (p.o.) at doses of 1, 5, and 10 mg/kg, 30 minutes before the PTZ injection. Carbamazepine (80 mg/kg, p.o.) was used as a standard anticonvulsant drug. The control group received the vehicle.

  • Parameters Measured:

    • Seizure Latency: The time from PTZ injection to the onset of tonic-clonic seizures.

    • Seizure Frequency: The number of tonic-clonic seizures within a 30-minute observation period.

    • Seizure Duration: The total time spent in tonic-clonic seizures during the observation period.

  • Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Gastroprotective Activity Assessment

Model 1: Ethanol-Induced Gastric Lesions in Mice [3]

  • Animals: Male Swiss mice (20-25 g) were used.

  • Induction of Gastric Lesions: Gastric ulcers were induced by oral administration of absolute ethanol (0.2 mL/animal).

  • Treatment: this compound was administered orally at doses of 12.5, 25, and 50 mg/kg, 30 minutes before ethanol administration. The control group received the vehicle.

  • Assessment: One hour after ethanol administration, the animals were euthanized, and their stomachs were removed. The stomachs were opened along the greater curvature, and the ulcer index was determined by measuring the area of the lesions. The percentage of inhibition was calculated relative to the control group.

Model 2: Indomethacin-Induced Gastric Lesions in Mice [3]

  • Animals: Male Swiss mice (20-25 g) were used.

  • Induction of Gastric Lesions: Gastric ulcers were induced by oral administration of indomethacin (30 mg/kg).

  • Treatment: this compound was administered orally at doses of 12.5, 25, and 50 mg/kg, 30 minutes before indomethacin administration.

  • Assessment: Four hours after indomethacin administration, the animals were euthanized, and the ulcer index and percentage of inhibition were determined as described for the ethanol-induced model.

Anti-Osteoporotic Activity Assessment

Model: Ovariectomized (OVX) Rat Model of Osteoporosis

While a specific in vivo study detailing the direct administration of this compound for bone density has not been fully detailed in the provided search results, a study on its effects on osteoclastogenesis provides a strong basis for its potential in this area.[1][4][5] An experimental protocol for such a study would typically involve:

  • Animals: Adult female Sprague-Dawley or Wistar rats.

  • Induction of Osteoporosis: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as the control.

  • Treatment: this compound would be administered orally daily for a period of several weeks (e.g., 8-12 weeks) post-surgery.

  • Parameters Measured:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DEXA) of the femur and lumbar spine.

    • Bone Microarchitecture: Assessed by micro-computed tomography (µCT) of the tibia or femur.

    • Biomechanical Strength: Determined by three-point bending tests on the femur or tibia.

    • Serum Biomarkers: Measurement of markers of bone formation (e.g., alkaline phosphatase, osteocalcin) and bone resorption (e.g., tartrate-resistant acid phosphatase 5b, C-terminal telopeptide of type I collagen).

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through its interaction with specific signaling pathways. The following diagrams illustrate the currently understood mechanisms.

Anticonvulsant_Effect cluster_presynaptic Presynaptic Neuron cluster_intervention Intervention cluster_outcome Outcome PTZ Pentylenetetrazol (Induces Seizures) VGSC Voltage-Gated Sodium Channel (VGSC) PTZ->VGSC Activates Depolarization Depolarization VGSC->Depolarization Reduced_Excitability Reduced Neuronal Excitability Neurotransmitter_Release Increased Neurotransmitter Release Depolarization->Neurotransmitter_Release LQB This compound LQB->VGSC Inhibits Anticonvulsant_Effect Anticonvulsant Effect (Increased Seizure Latency, Decreased Frequency & Duration) Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of this compound's anticonvulsant effect.

Gastroprotective_Effect cluster_insult Gastric Insult cluster_lqb Intervention cluster_pathways Protective Pathways cluster_outcome Outcome Ethanol_Indomethacin Ethanol / Indomethacin Gastric_Protection Gastroprotection (Reduced Ulcer Formation) Ethanol_Indomethacin->Gastric_Protection Induces Damage LQB This compound Prostaglandins Prostaglandin Synthesis LQB->Prostaglandins Stimulates NO Nitric Oxide (NO) Release LQB->NO Stimulates KATP K+ATP Channel Activation LQB->KATP Stimulates Prostaglandins->Gastric_Protection NO->Gastric_Protection KATP->Gastric_Protection Anti_Osteoporotic_Effect cluster_stimulus Stimulus cluster_receptor Receptor cluster_intervention Intervention cluster_pathway Downstream Signaling cluster_outcome Outcome RANKL RANKL RANK RANK RANKL->RANK Binds to NFkB NF-κB Pathway RANK->NFkB cFos c-Fos RANK->cFos LQB This compound LQB->NFkB Inhibits LQB->cFos Inhibits NFATc1 NFATc1 NFkB->NFATc1 cFos->NFATc1 Osteoclastogenesis Osteoclast Differentiation & Activity NFATc1->Osteoclastogenesis Bone_Resorption Bone Resorption Osteoclastogenesis->Bone_Resorption Reduced_Bone_Loss Reduced Bone Loss

References

Methodological & Application

Application Notes and Protocols for the Isolation of L-Quebrachitol from Rubber Latex Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol (L-(-)-2-O-methyl-chiro-inositol) is a naturally occurring cyclitol found in significant quantities in the serum of rubber latex from the Hevea brasiliensis tree. As a derivative of L-chiro-inositol, this compound holds considerable interest for the pharmaceutical industry, primarily as a chiral starting material for the synthesis of biologically active compounds, including potential therapeutics for diabetes and cancer. This document provides detailed protocols for the isolation and purification of this compound from rubber latex serum, drawing from established methodologies.

This compound is a monomethyl ether of L-inositol and is also found in quebraco barks and other plants.[1][2] The serum, an aqueous byproduct of natural rubber coagulation, is a rich source of this valuable compound.[2] The isolation processes typically involve a series of extraction and purification steps designed to separate this compound from other components of the serum, such as proteins, lipids, and other saccharides.[2][3]

Data Presentation: Yield and Purity of this compound

The yield and purity of isolated this compound can vary depending on the source of the latex serum and the isolation method employed. The following table summarizes quantitative data from various studies.

Source MaterialIsolation MethodReported YieldReported PurityReference
Serum from latex centrifugation (Clone RRII 430)Not specified1.4%Not specified[4]
Skim latex solid serumEthanol extraction and recrystallization2-3% by weight of solid serumNot specified[5][6]
Concentrated rubber latex serum solidMethanol extraction and crystallization~15 g per 100 g of serum solidHigh[2]
Rubber factory wastewaterMembrane separation and crystallization10 kg per year (lab scale)99.20%[7]
Natural rubber industry wastewaterMembrane filtration and crystallization33g from 40kg of wastewater99.05%[8]
Deproteinated and purified serumNot specifiedNot specified100%[1]

Experimental Protocols

Two primary methodologies for the isolation of this compound are presented below: a classical solvent extraction method and a modern membrane filtration technique.

Protocol 1: Solvent Extraction and Crystallization

This protocol is a composite of traditional methods involving solvent extraction, deproteination, and purification by chromatography and crystallization.[1][2][3]

1. Serum Preparation:

  • Source: Obtain rubber latex serum from the coagulation of natural rubber latex. This can be achieved through acid coagulation (e.g., with acetic or formic acid) or centrifugation of the latex.[3][4]

  • Initial Extraction (Optional): The latex can be extracted with 80% ethanol at room temperature to obtain a clean serum.[1]

2. Concentration:

  • Concentrate the initial serum by boiling or vacuum distillation to reduce the volume significantly (e.g., by 10 times).[1][2] This step increases the concentration of this compound and facilitates subsequent precipitation and extraction steps.

3. Deproteination:

  • To the concentrated serum, add an equal volume of 50% acetone.

  • Allow the mixture to stand overnight at 4°C to precipitate the proteins.[1]

  • Filter the mixture to remove the precipitated proteins.

4. Solvent Extraction:

  • Evaporate the filtrate to dryness to obtain a solid residue.

  • Dissolve the residue in methanol at a temperature between -20°C and 40°C.[2] A typical ratio is 750 ml of methanol per 100 g of solid.[2]

  • Stir the mixture for an extended period (e.g., 20-48 hours) to ensure complete extraction of this compound.[2]

  • Filter the methanolic solution to remove insoluble materials.

5. Purification:

  • Silica Gel Chromatography: Pass the methanolic extract through a silica column to remove lipids and other related impurities.[1][9]

  • Decolorization: Treat the eluate with activated carbon to remove color.[2]

  • Ion Exchange Chromatography: Pass the decolorized solution through a mixed-bed or sequential cation and anion exchange resin to remove ionic impurities.[1][2][6]

6. Crystallization:

  • Concentrate the purified solution by heating or vacuum evaporation.[1][2]

  • Allow the concentrated solution to cool and stand at room temperature or in a refrigerator to induce crystallization.[1][2]

  • For recrystallization, dissolve the crude crystals in distilled water and add ethanol until turbidity develops. Allow the solution to stand at a low temperature for crystal growth.[1][2]

  • Collect the white crystals of this compound by filtration.

Protocol 2: Membrane Filtration and Crystallization

This modern approach utilizes membrane technology for a more efficient and potentially scalable purification process.[7][8]

1. Serum Preparation:

  • Source: Use rubber factory wastewater or serum collected from squeezing the latex coagulum as the starting material.[7]

  • Coarse Filtration: Initially, filter the wastewater using a plate and frame filter press or similar to remove large solid impurities.[8]

2. Microfiltration (MF) and Ultrafiltration (UF):

  • Pass the clarified serum through a microfiltration membrane (e.g., 0.3 µm pore size) to remove suspended particles and some macromolecules.[8]

  • Subsequently, filter the permeate through an ultrafiltration membrane (e.g., 2500 Da molecular weight cutoff) to remove proteins and other high-molecular-weight impurities.[7][8]

3. Nanofiltration (NF) or Reverse Osmosis (RO):

  • Concentrate the ultrafiltration permeate using a nanofiltration membrane (e.g., 150-300 Da cutoff) or a reverse osmosis membrane. This step selectively retains this compound while allowing water and some salts to pass through.[7][8]

4. Decolorization and Final Concentration:

  • Treat the concentrated solution with a decolorizing agent such as activated clay or bone charcoal.[8]

  • Further concentrate the decolorized solution by vacuum distillation until a paste-like consistency is achieved.[8]

5. Crystallization:

  • Cool the paste-like concentrate to room temperature and allow it to crystallize over several hours (e.g., 12 hours).[8]

  • Collect the crude crystals.

  • Purify the crude product by recrystallization from a suitable solvent such as water, an ethanol-water mixture, or an acetic acid-water mixture.[8] Multiple recrystallizations (e.g., three times) may be necessary to achieve high purity.[6][8]

Visualization of Experimental Workflows

Solvent_Extraction_Workflow start Rubber Latex Serum concentration Concentration (Boiling/Vacuum) start->concentration deproteination Deproteination (50% Acetone, 4°C) concentration->deproteination filtration1 Filtration deproteination->filtration1 evaporation1 Evaporation to Dryness filtration1->evaporation1 extraction Solvent Extraction (Methanol) evaporation1->extraction filtration2 Filtration extraction->filtration2 purification Purification (Silica, Activated Carbon, Ion Exchange) filtration2->purification crystallization Crystallization & Recrystallization purification->crystallization end Pure this compound crystallization->end

Caption: Workflow for this compound isolation via solvent extraction.

Membrane_Filtration_Workflow start Rubber Factory Wastewater/ Serum coarse_filtration Coarse Filtration start->coarse_filtration microfiltration Microfiltration (MF) coarse_filtration->microfiltration ultrafiltration Ultrafiltration (UF) microfiltration->ultrafiltration concentration Concentration (Nanofiltration/Reverse Osmosis) ultrafiltration->concentration decolorization Decolorization (Activated Clay/Carbon) concentration->decolorization final_concentration Final Concentration (Vacuum Distillation) decolorization->final_concentration crystallization Crystallization & Recrystallization final_concentration->crystallization end Pure this compound crystallization->end

Caption: Workflow for this compound isolation using membrane filtration.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Particularly with Hydrophilic Interaction Chromatography (HILIC) and an Evaporative Light Scattering Detector (ELSD), is effective for quantification due to the high polarity of this compound.[10]

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides structural confirmation.[2][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic functional groups.[6][9]

  • Differential Scanning Calorimetry (DSC): Determines the melting point, which is an indicator of purity.[2][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Polarimetry: Measures the optical rotation, a characteristic physical property of this chiral molecule.[9]

References

Application Notes and Protocols for the Extraction of L-Quebrachitol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring optically active cyclitol (2-O-methyl-L-inositol), has garnered significant attention in the scientific community for its potential therapeutic applications.[1][2] Found in a variety of plant species, it serves as a valuable chiral precursor for the synthesis of bioactive compounds and has demonstrated anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[3][4] This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from various plant sources, tailored for research, and drug development purposes.

This compound is notably abundant in the latex of the rubber tree (Hevea brasiliensis), making rubber industry wastewater and serum a primary source for its extraction.[1][2] It is also found in other plants such as Allophylus edulis, sea buckthorn (Hippophae rhamnoides), and Cannabis sativa.[1][2][5] The extraction methodologies detailed herein are designed to yield high-purity this compound suitable for further derivatization and biological screening.

Data Presentation: Quantitative Analysis of this compound Extraction

The efficiency of this compound extraction varies depending on the plant source and the methodology employed. The following tables summarize quantitative data from various extraction protocols.

Table 1: Extraction Yield of this compound from Various Plant Sources

Plant SourceExtraction MethodYieldReference
Hevea brasiliensis (Rubber Latex Serum)Centrifugation and Crystallization1.4% (from clone RRII 430)[6]
Hevea brasiliensis (Skim Natural Rubber Latex)Solvent Extraction and Crystallization2-3% (by weight of solid serum)[7][8]
Hevea brasiliensis (Rubber Latex Serum Solid)Methanol Extraction and Crystallization~15 g per 100 g of serum solid[9]
Hevea brasiliensis (Rubber Factory Wastewater)Membrane Separation and Crystallization10 kg per year (lab scale) with 99.20% purity[10]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point192–193 °C[1]
Boiling Point (in vacuum)~210 °C[1]
Solubility in Water38 g/100 g saturated solution (0 °C), 70 g/100 g (100 °C)[1]
Solubility in Organic SolventsSoluble in boiling alcohol, acetic acid, and pyridine; Insoluble in ether.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Hevea brasiliensis (Rubber) Latex Serum

This protocol is adapted from established methods for recovering this compound from the byproduct of rubber manufacturing.

Materials and Equipment:

  • Rubber latex serum

  • Ethanol (95%)

  • Activated charcoal

  • Filter paper

  • Rotary evaporator

  • Crystallization dishes

  • Refrigerator

Procedure:

  • Serum Preparation: Obtain fresh rubber latex serum, the aqueous phase remaining after the coagulation of rubber.

  • Initial Extraction:

    • To the latex serum, add an equal volume of 95% ethanol.

    • Heat the mixture to just below the boiling point of the solvent.

  • Decolorization:

    • While the solution is still hot, add activated charcoal (bone black) to decolorize the extract.

    • Stir the mixture for 30 minutes.

  • Filtration:

    • Filter the hot solution through filter paper to remove the charcoal and other solid impurities.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator until the volume is significantly reduced and the solution becomes viscous.

  • Crystallization:

    • Transfer the concentrated solution to crystallization dishes.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (4-7°C) to facilitate crystallization. Crystallization may take 24-48 hours.

  • Crystal Collection and Purification:

    • Collect the formed crystals by filtration.

    • Wash the crystals with cold ethanol to remove any remaining impurities.

    • For higher purity, the crystals can be recrystallized by dissolving them in a minimal amount of hot distilled water, followed by the addition of ethanol to induce precipitation, and then cooling as before.[9]

Protocol 2: Extraction of this compound from Allophylus edulis (Chal Chal) Twigs

This protocol is based on the maceration technique described for the isolation of this compound from Allophylus edulis.[2][11]

Materials and Equipment:

  • Dried and powdered twigs of Allophylus edulis

  • Ethanol

  • Maceration vessel

  • Filter paper

  • Microscope

  • Washing solvent (e.g., cold ethanol)

Procedure:

  • Plant Material Preparation:

    • Collect fresh twigs of Allophylus edulis, dry them in a shaded, well-ventilated area, and grind them into a fine powder.

  • Maceration:

    • Soak the powdered plant material in ethanol in a sealed vessel for several days at room temperature, with occasional agitation.

  • Filtration:

    • After the maceration period, filter the ethanolic extract to separate the plant debris from the liquid extract.

  • Crystallization and Separation:

    • Allow the filtrate to stand undisturbed. White crystals of this compound will spontaneously form.

    • Mechanically separate the visible crystals from the solution. A microscope can be used to aid in the identification and separation of the crystals.

  • Washing and Drying:

    • Wash the collected crystals with a small amount of cold ethanol to remove any adhering impurities.

    • Air-dry the purified crystals.

Protocol 3: Extraction and Purification of this compound from Sea Buckthorn (Hippophae rhamnoides) Leaves

This protocol describes a two-step process involving aqueous extraction followed by column chromatography.[5]

Materials and Equipment:

  • Dried and powdered sea buckthorn leaves

  • Distilled water

  • Silica gel for column chromatography

  • Beakers and flasks

  • Heating mantle or water bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Aqueous Extraction:

    • Suspend the powdered sea buckthorn leaves in distilled water.

    • Heat the suspension and stir for a defined period to extract the water-soluble components, including this compound.

    • Filter the mixture to remove the solid plant material.

  • Concentration:

    • Concentrate the aqueous extract using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with an appropriate solvent system.

    • Load the crude extract onto the column.

    • Elute the column with a suitable solvent gradient to separate this compound from other components.

    • Collect the fractions and monitor for the presence of this compound using appropriate analytical techniques (e.g., TLC, HPLC).

  • Final Purification:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified this compound.

Visualizations: Workflows and Biological Context

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Plant_Material Plant Material (e.g., Rubber Latex Serum, Plant Twigs, Leaves) Grinding Grinding/Powdering (for solid materials) Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., Ethanol, Methanol, Water) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Decolorization Decolorization (Activated Carbon) Filtration->Decolorization Column_Chromatography Column Chromatography (Silica Gel) Decolorization->Column_Chromatography Ion_Exchange Ion Exchange Resin Column_Chromatography->Ion_Exchange Concentration Concentration (Rotary Evaporator) Ion_Exchange->Concentration Crystallization Crystallization Concentration->Crystallization Pure_LQ Pure this compound Crystallization->Pure_LQ

Caption: General experimental workflow for the extraction and purification of this compound from plant materials.

Putative Role of this compound in Insulin Signaling

This compound is a precursor to L-chiro-inositol, which is a component of inositol phosphoglycans (IPGs). IPGs are thought to act as second messengers in the insulin signaling cascade, potentially mediating some of insulin's metabolic effects. The diagram below illustrates a simplified, hypothetical pathway.

Insulin_Signaling_Pathway cluster_cell Cell Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds to IPG Inositol Phosphoglycan (IPG) Insulin_Receptor->IPG activates release of L_Quebrachitol This compound L_chiro_inositol L-chiro-inositol L_Quebrachitol->L_chiro_inositol Conversion L_chiro_inositol->IPG Precursor for Metabolic_Enzymes Metabolic Enzymes (e.g., Pyruvate Dehydrogenase) IPG->Metabolic_Enzymes activates Glucose_Uptake Increased Glucose Uptake Metabolic_Enzymes->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Metabolic_Enzymes->Glycogen_Synthesis

Caption: Simplified diagram illustrating the potential role of this compound in the insulin signaling pathway via its conversion to L-chiro-inositol.

References

Application Notes and Protocols for the Purification of L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of L-Quebrachitol, a naturally occurring cyclitol with significant potential as a starting material for pharmaceutical products.[1][2] The methodologies outlined below are based on established techniques for extraction and purification from natural sources, primarily natural rubber latex serum and associated wastewater.[3][4][5]

Introduction

This compound (2-O-methyl-L-chiro-inositol) is a monomethyl ether of L-inositol found in various plants, including the para rubber tree (Hevea brasiliensis).[1][3] Its optical activity and chemical structure make it a valuable chiral starting material for the synthesis of bioactive molecules and pharmaceutical agents.[2] Achieving high purity of this compound is crucial for its application in drug development and other research areas. The following protocols describe various techniques to isolate and purify this compound to a high degree of homogeneity.

Purification Strategies Overview

Several methods have been successfully employed for the purification of this compound. The choice of method often depends on the starting material, desired scale, and required final purity. The primary techniques include:

  • Crystallization: A fundamental and cost-effective method for obtaining pure this compound.

  • Solvent Extraction: Used to separate this compound from other components in the latex serum.

  • Chromatography: Techniques like silica gel and ion-exchange chromatography are used for removing specific impurities.

  • Membrane Filtration: A scalable technology for the initial clarification and concentration of this compound from large volumes of wastewater.[4][5]

Protocol 1: Purification from Natural Rubber Latex Serum by Crystallization and Chromatography

This protocol details a comprehensive method for obtaining substantially pure this compound from natural rubber latex serum, achieving a purity of up to 100%.[3]

1. Serum Extraction and Concentration:

  • Extract serum from natural rubber latex using an 80% ethanol-water mixture at room temperature.[3] Alternatively, serum from latex centrifugation can be used.[3]
  • Reduce the volume of the serum by approximately 90% by boiling at 80°C for about 30 minutes for a 400 ml starting volume.[3]

2. Deproteination:

  • Add an equal volume of 50% acetone to the concentrated serum.
  • Keep the mixture overnight at 4°C to precipitate proteins.[3]
  • Filter the mixture to remove the precipitated proteins.[3]

3. Initial Purification and Crystallization:

  • Evaporate the filtrate completely by heating at 80°C for 30 minutes.[3]
  • Dissolve the residue in a minimal amount of acetone (e.g., 3 ml) and pass it through a silica column to remove lipids and related impurities.[3]
  • Evaporate the eluate by heating at 50-60°C for 30 minutes.[3]
  • Dissolve the residue in a small volume of milliQ water (e.g., 3 ml) and pass it through a mixed bed ion exchange resin.[3]
  • Evaporate the second eluate at 70-80°C for 45 minutes.[3]
  • Redissolve the residue in 3 ml of milliQ water, warm to 60°C for 2 minutes, and then allow it to cool to room temperature for four hours to crystallize this compound.[3] A cold shock in an ice bath for 15-30 minutes can accelerate crystallization.[3]

Experimental Workflow for Protocol 1

G cluster_0 Serum Preparation cluster_1 Deproteination cluster_2 Chromatographic Purification cluster_3 Crystallization A Natural Rubber Latex B Serum Extraction (80% Ethanol) A->B C Volume Reduction (Boiling at 80°C) B->C D Add 50% Acetone C->D E Incubate at 4°C Overnight D->E F Filtration E->F G Evaporate Filtrate F->G H Dissolve in Acetone G->H I Silica Column Chromatography H->I J Evaporate Eluate I->J K Dissolve in Water J->K L Ion Exchange Chromatography K->L M Evaporate Second Eluate L->M N Redissolve in Water & Warm M->N O Cool to Room Temperature N->O P Pure this compound Crystals O->P

Caption: Workflow for this compound Purification.

Protocol 2: Large-Scale Extraction from Rubber Industry Wastewater using Membrane Filtration

This protocol is suitable for large-scale production and focuses on a cost-effective and environmentally friendly approach using membrane separation technology, achieving a purity of over 99%.[5][6]

1. Pre-treatment and Clarification:

  • Coarsely filter the natural rubber industry wastewater to remove solid impurities and obtain a clear liquor.[5]
  • Filter the clear liquor through a microfiltration membrane (e.g., 0.04 µm pore size) followed by ultrafiltration membranes (e.g., 5000 Da and then 1000 Da molecular weight cut-off) to remove proteins and other macromolecular impurities.[5]

2. Concentration:

  • Concentrate the filtrate using a nanofiltration or reverse osmosis membrane to obtain a concentrated solution of this compound.[5]

3. Decolorization and Final Crystallization:

  • Decolorize the concentrated solution using activated carbon or bone charcoal.[5]
  • Evaporate and concentrate the solution to a pasty consistency.[5]
  • Cool the paste to room temperature and then at 4°C for 12 hours to induce crystallization.[5]
  • Collect the crude crystals.

4. Recrystallization for High Purity:

  • Purify the crude product by recrystallization. This can be performed three times using distilled water, a mixture of ethanol and water, or a mixture of acetic acid and water to obtain colorless white crystals of this compound.[5]

Experimental Workflow for Protocol 2

G cluster_0 Wastewater Pre-treatment cluster_1 Membrane Filtration cluster_2 Purification and Crystallization cluster_3 Final Purification A Rubber Industry Wastewater B Coarse Filtration A->B C Microfiltration B->C D Ultrafiltration C->D E Nanofiltration/Reverse Osmosis D->E F Decolorization (Activated Carbon) E->F G Evaporation & Concentration F->G H Cooling & Crystallization G->H I Crude this compound H->I J Recrystallization (3x) I->J K High Purity this compound J->K

Caption: Large-Scale Purification Workflow.

Protocol 3: Methanol Extraction and Purification

This method utilizes methanol for the extraction of this compound from dried rubber latex serum solids.[1]

1. Extraction:

  • Concentrate and spray-dry the rubber latex serum to obtain a solid material.[1]
  • Dissolve the dry solid in methanol (e.g., 750 ml per 100 g of solid) at a temperature between -20°C and 40°C with stirring.[1]
  • Filter the solution to remove insoluble matter.[1]

2. Crystallization:

  • Concentrate the filtrate to about one-tenth of its original volume by vacuum distillation at 40°C.[1]
  • Leave the concentrated solution overnight at room temperature (10°C to 22°C) to allow for crystallization.[1]
  • Filter and collect the crude this compound crystals.[1]

3. Further Purification (Recrystallization):

  • Dissolve the crude product in distilled water.
  • Decolorize the solution with a small amount of activated carbon and filter.[1]
  • Pass the solution through an ion exchange resin.[1]
  • Add ethanol to the filtrate until it becomes turbid, indicating the precipitation of this compound.[1]
  • Allow the solution to stand overnight in a refrigerator to promote crystal growth.[1]
  • Filter and collect the pure this compound.[1]

Logical Relationship for Protocol 3

G cluster_0 Extraction cluster_1 Initial Crystallization cluster_2 Recrystallization A Dried Serum Solid B Methanol Dissolution A->B C Filtration B->C D Vacuum Concentration C->D E Room Temp. Crystallization D->E F Crude Crystals E->F G Dissolve in Water F->G H Activated Carbon & Filtration G->H I Ion Exchange H->I J Ethanol Precipitation I->J K Refrigerate Overnight J->K L Pure Crystals K->L

Caption: Methanol Extraction and Purification Steps.

Data Presentation

Purification MethodStarting MaterialKey Reagents/TechniquesReported PurityReported YieldReference
Protocol 1 Natural Rubber Latex SerumEthanol, Acetone, Silica Column, Ion Exchange, Crystallization100%140-160 mg / 100 ml of serum[3]
Protocol 2 Rubber Industry WastewaterMembrane Filtration (MF, UF, NF/RO), Activated Carbon, Recrystallization>99%42 g from ~40 kg wastewater[5]
Protocol 3 Dried Rubber Latex SerumMethanol, Activated Carbon, Ion Exchange, Ethanol PrecipitationHigh Purity (implied)~10 g / 100 g of serum solid[1]

Purity Analysis

The purity of the final this compound product can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A common method for quantitative analysis.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and purity.[1][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present.[1][4]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm identity.[3][4]

  • Differential Scanning Calorimetry (DSC): To determine the melting point, which is an indicator of purity.[1]

A typical HPLC analysis for this compound can be performed on an Alliance HPLC system with a suitable column, using HPLC grade water as the mobile phase at a flow rate of 1.2 ml/min.[3] The retention time for this compound under these conditions was found to be approximately 31.896 minutes.[3]

References

Application Notes and Protocols for the Quantification of L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of L-Quebrachitol, a naturally occurring cyclitol with potential applications in the pharmaceutical and nutraceutical industries. The following protocols for High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to offer robust and reliable quantification of this compound in various sample matrices, including natural product extracts and wastewater from rubber production.

Analytical Method Summary

A comparative summary of the performance of different analytical techniques for the quantification of this compound is presented below. This allows for the selection of the most appropriate method based on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-ELSD 5 x 10⁻⁵ - 4 g/L[1][2]8 x 10⁻⁶ g/L[1][2]~2.4 x 10⁻⁵ g/L (estimated)Universal detection for non-chromophoric compounds, robust.Non-linear response may require quadratic calibration, lower sensitivity than MS.
GC-MS Analyte dependentAnalyte dependentAnalyte dependentHigh chromatographic resolution, structural information from mass spectra.Requires derivatization, potential for multiple derivative peaks.
LC-MS/MS Analyte dependentTypically low µg/L to ng/LTypically low µg/L to ng/LHigh sensitivity and selectivity, structural confirmation.Matrix effects can suppress or enhance signal, higher instrument cost.
qNMR Wide dynamic rangeTypically mg/mL rangeTypically mg/mL rangeNo reference standard of the analyte needed (uses certified internal standard), provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires high-field NMR.

Experimental Protocols

Sample Preparation: Extraction of this compound from Rubber Latex Serum

A common source of this compound is the serum from natural rubber latex. The following is a general protocol for its extraction and purification.

Materials:

  • Natural rubber latex serum

  • Ethanol (80% and 95%) or Methanol

  • Activated Carbon

  • Ion-exchange resin (mixed bed)

  • Milli-Q water

  • Heater, evaporator, filter paper, and other standard laboratory glassware.

Protocol:

  • Coagulation and Serum Collection: The rubber latex is coagulated, and the resulting serum is collected.

  • Initial Purification: The collected serum is filtered to remove solid impurities. For further purification, the serum can be passed through microfiltration and ultrafiltration membranes to remove high molecular weight impurities like proteins.[3]

  • Solvent Extraction:

    • The serum can be concentrated to a solid or semi-solid form.

    • The resulting material is then extracted with an alcohol such as methanol or ethanol at a temperature ranging from -20°C to 40°C.[4]

  • Decolorization: The extract is treated with activated carbon to remove pigments and other colored impurities.

  • Ion Exchange Chromatography: The decolorized solution is passed through a mixed-bed ion exchange resin to remove ionic impurities.[5][6]

  • Crystallization: The purified solution is concentrated, and ethanol is added to induce crystallization of this compound. The solution is often cooled to facilitate crystal growth.[6]

  • Drying: The obtained crystals of this compound are dried and can be used for preparing standard solutions for quantification.

Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of this compound without the need for derivatization, making it a straightforward approach.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Shiseido PC HILIC column (250 x 4.6 mm) or equivalent HILIC column[1][2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25°C[2]

  • Injection Volume: 10 µL

  • ELSD Drift Tube Temperature: 50°C[2]

  • Nebulizer Gas (Nitrogen) Flow: 1.5 L/min

Protocol:

  • Standard Preparation: Prepare a stock solution of purified this compound in ultrapure water. A series of standard solutions are prepared by diluting the stock solution to cover the desired concentration range (e.g., 5 x 10⁻⁵ to 4 g/L).[1][2]

  • Sample Preparation: Dissolve the sample containing this compound in ultrapure water and filter through a 0.22 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The peak area of this compound is plotted against the concentration of the standards to construct a calibration curve. The concentration of this compound in the sample is determined from this curve. Due to the nature of the ELSD response, a quadratic calibration curve may be necessary.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and specificity. Due to the low volatility of this compound, a derivatization step is mandatory.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS)

  • Capillary column suitable for sugar analysis (e.g., DB-5ms, Rtx-225)

Reagents:

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trimethylsilylimidazole and trimethylchlorosilane

  • Internal Standard (e.g., phenyl-β-D-glucoside)

Protocol:

  • Sample and Standard Preparation:

    • An aliquot of the dried sample or standard is placed in a reaction vial.

    • An internal standard solution is added.

    • The mixture is dried under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization (Two-step methoximation and silylation):

    • Methoximation: The dried sample/standard is dissolved in a solution of methoxyamine hydrochloride in pyridine. The mixture is incubated (e.g., 90 minutes at 37°C) to protect the carbonyl groups.[7]

    • Silylation: A silylating agent like MSTFA is added, and the mixture is incubated (e.g., 30 minutes at 37°C) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.[7]

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

  • Quantification:

    • Identify the characteristic ions of the this compound derivative.

    • Create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity, making it suitable for the analysis of this compound at low concentrations.

Instrumentation:

  • HPLC or UHPLC system

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Shodex SC1011 column (8mm ID x 300 mm) or a modern HILIC column[5]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Formic acid or ammonium acetate (optional, to improve ionization)

Chromatographic and MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of additive like formic acid or ammonium acetate.

  • Flow Rate: Dependent on the column dimensions (e.g., 1.2 mL/min for the Shodex column).[5]

  • Column Temperature: 30°C[5]

  • ESI Source: Operated in negative or positive ion mode. For this compound, negative mode may be preferred, looking for the [M-H]⁻ ion at m/z 193.07.[4]

  • MS/MS: For quantitative analysis, a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode is ideal for its high selectivity and sensitivity.

Protocol:

  • Standard and Sample Preparation: Similar to the HPLC-ELSD method, prepare solutions in ultrapure water or a suitable solvent and filter before injection.

  • Analysis: Inject the solutions into the LC-MS system.

  • Quantification: Develop a calibration curve using the peak areas of the MRM transitions for this compound. An internal standard (ideally, a stable isotope-labeled this compound) should be used to correct for matrix effects and instrument variability.

Method 4: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical standard of that substance. Quantification is achieved by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

Protocol:

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.

    • Use a 90° pulse angle.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V) * Pₛₜd

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ and Iₛₜd = Integral values of the analyte and the standard

    • Nₓ and Nₛₜd = Number of protons for the respective integrated signals

    • Mₓ and Mₛₜd = Molar masses of the analyte and the standard

    • mₛₜd = Mass of the standard

    • V = Volume of the solvent

    • Pₛₜd = Purity of the standard

Visualization of Experimental Workflows

Sample_Preparation_Workflow cluster_0 Sample Source cluster_1 Extraction & Purification cluster_2 Analysis Source Natural Rubber Latex Serum / Plant Material Filtration Filtration / Centrifugation Source->Filtration Solvent_Extraction Solvent Extraction (Ethanol/Methanol) Filtration->Solvent_Extraction Purification Decolorization & Ion Exchange Solvent_Extraction->Purification Crystallization Crystallization Purification->Crystallization Analysis_Prep Sample Reconstitution / Derivatization Crystallization->Analysis_Prep Quantification Instrumental Analysis (HPLC, GC-MS, LC-MS, qNMR) Analysis_Prep->Quantification Analytical_Method_Selection cluster_methods Analytical Methods start Need to Quantify this compound req Define Requirements: - Sensitivity - Sample Matrix - Throughput - Availability of Instruments start->req hplc HPLC-ELSD (Routine analysis, no chromophore) req->hplc Moderate Sensitivity gcms GC-MS (High resolution, volatile matrix) req->gcms Derivatization acceptable lcms LC-MS/MS (High sensitivity, complex matrix) req->lcms High Sensitivity qnmr qNMR (High accuracy, pure samples, no standard) req->qnmr Primary Method Needed

References

L-Quebrachitol: A Versatile Chiral Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Quebrachitol, a naturally occurring, optically active cyclitol (a cyclic polyol), has emerged as a valuable and versatile chiral starting material in the stereoselective synthesis of a wide array of complex molecules. Its rigid cyclic structure, coupled with multiple stereocenters, provides a robust scaffold for the synthesis of natural products, pharmaceuticals, and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Introduction to this compound

This compound, or 2-O-methyl-L-chiro-inositol, is primarily sourced from the latex of the rubber tree (Hevea brasiliensis) and the bark of the quebracho tree (Aspidosperma quebracho). Its inherent chirality and the presence of multiple hydroxyl groups, which can be selectively protected and functionalized, make it an attractive building block in asymmetric synthesis. The strategic manipulation of these hydroxyl groups allows for the introduction of various functionalities with high stereocontrol, paving the way for the synthesis of enantiomerically pure target molecules.

Key Synthetic Applications and Protocols

The utility of this compound as a chiral precursor is demonstrated in a variety of synthetic applications, including the synthesis of bioactive molecules such as α-glycosidase inhibitors and antiplatelet agents, as well as in the total synthesis of complex natural products.

Synthesis of α-Glucosidase Inhibitors

Derivatives of this compound have shown significant potential as α-glucosidase inhibitors, which are important therapeutic agents for the management of type 2 diabetes. The general synthetic strategy involves a three-step process: protection of the diol functionalities, etherification of the remaining free hydroxyl group, and subsequent deprotection.

G start This compound step1 Protection: 2,2-dimethoxypropane, p-toluenesulfonic acid start->step1 intermediate1 Protected this compound (Acetonide) step1->intermediate1 step2 Williamson Ether Synthesis: Halogenated hydrocarbon, Base intermediate1->step2 intermediate2 Protected Ether Derivative step2->intermediate2 step3 Deprotection: Trifluoroacetic acid (TFA) intermediate2->step3 end This compound Ether Derivative (α-Glucosidase Inhibitor) step3->end

Caption: Synthetic workflow for this compound-based α-glucosidase inhibitors.

This protocol describes the protection of the vicinal diols of this compound using 2,2-dimethoxypropane to form an acetonide, a common strategy to selectively block reactive sites.

Materials:

  • This compound

  • 2,2-dimethoxypropane

  • p-toluenesulfonic acid (catalytic amount)

  • Anhydrous acetone

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Add 2,2-dimethoxypropane to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected this compound.

This protocol details the etherification of the remaining free hydroxyl group on the protected this compound via a Williamson ether synthesis.

Materials:

  • Acetonide-protected this compound

  • Appropriate halogenated hydrocarbon (e.g., alkyl bromide, benzyl bromide)

  • Strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the acetonide-protected this compound in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add sodium hydride portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add the halogenated hydrocarbon dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

This protocol describes the removal of the acetonide protecting group to yield the final this compound ether derivative.

Materials:

  • Protected this compound ether derivative

  • Trifluoroacetic acid (TFA)

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected this compound ether derivative in a mixture of TFA and water.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final deprotected product.

The synthesized this compound derivatives have been evaluated for their α-glucosidase inhibitory activity. The results are summarized in the table below, with acarbose used as a positive control.

CompoundR-groupIC₅₀ (µM)[1]
3a -CH₃15.4 ± 1.2
3b -CH₂CH₃12.8 ± 0.9
3c -CH₂Ph9.5 ± 0.7
Acarbose -750.2 ± 15.3
Synthesis of Antiplatelet Agents

This compound derivatives have also been investigated for their potential as antiplatelet agents. A key step in the synthesis of these compounds is the esterification of a protected this compound with various carboxylic acids.

G start Protected This compound product Esterified this compound Derivative start->product Esterification reagents Carboxylic Acid EDCI, DMAP reagents->product

Caption: Key esterification step in the synthesis of antiplatelet agents.

This protocol outlines the esterification of the hydroxyl group of protected this compound with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Protected this compound

  • Carboxylic acid of choice

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the protected this compound and the carboxylic acid in anhydrous DCM, add EDCI and DMAP at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

The antiplatelet activity of synthesized this compound derivatives was evaluated, and the results are presented below.

CompoundSubstituentInhibition of ADP-induced Platelet Aggregation (%)[2]
4a -CO-Ph65.2 ± 5.1
4b -CO-CH₂Ph72.8 ± 6.3
Aspirin -85.4 ± 4.7
Total Synthesis of Natural Products

This compound has proven to be an invaluable chiral starting material in the total synthesis of complex natural products, such as (-)-oudemansin X and Bengamide B. These syntheses showcase the power of using a readily available chiral scaffold to construct intricate molecular architectures with high stereochemical control. The total synthesis of these molecules involves multiple steps and complex chemical transformations that are beyond the scope of a single protocol but highlight the strategic importance of this compound in advanced organic synthesis. For instance, the synthesis of Bengamide B from this compound involves a key palladium-catalyzed azidation to introduce a nitrogen functionality stereoselectively.

Conclusion

This compound stands out as a powerful and versatile chiral building block in modern organic synthesis. Its rich stereochemistry and the differential reactivity of its hydroxyl groups allow for the development of elegant and efficient synthetic routes to a diverse range of valuable molecules. The protocols and data presented here provide a foundation for researchers to explore and exploit the full potential of this compound in their synthetic endeavors, from the development of novel therapeutic agents to the total synthesis of complex natural products.

References

Synthesis of L-chiro-Inositol from L-Quebrachitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of L-chiro-inositol, a molecule of significant interest in drug development, from the readily available natural product L-Quebrachitol. The synthesis primarily involves the demethylation of this compound. This guide outlines two effective demethylation methods using hydrobromic acid and boron tribromide, respectively. It includes comprehensive, step-by-step experimental procedures, data presentation in tabular format for clarity, and visualizations of the chemical pathway and experimental workflows to aid in comprehension and reproducibility.

Introduction

L-chiro-inositol is a naturally occurring stereoisomer of inositol. It is a component of phosphoglycan mediators of insulin action and has shown potential in the treatment of conditions such as polycystic ovary syndrome (PCOS) and insulin resistance. This compound (2-O-methyl-L-chiro-inositol) is a naturally occurring methyl ether of L-chiro-inositol, which can be extracted in significant quantities from sources like the serum of natural rubber latex.[1] This makes this compound an economically viable starting material for the synthesis of L-chiro-inositol. The core of this transformation lies in the selective cleavage of the methyl ether bond without affecting the hydroxyl groups of the cyclitol ring.

Chemical Transformation

The overall chemical transformation is the demethylation of this compound to yield L-chiro-inositol.

Synthesis_Pathway L_Quebrachitol This compound (2-O-methyl-L-chiro-inositol) Reagents Demethylating Agent (e.g., HBr or BBr3) L_chiro_Inositol L-chiro-Inositol Reagents->L_chiro_Inositol Demethylation Experimental_Workflow Start Start: This compound Demethylation Demethylation Reaction (HBr or BBr3) Start->Demethylation Workup Reaction Work-up (Neutralization/Quenching) Demethylation->Workup Purification Purification (Ion Exchange/Extraction) Workup->Purification Decolorization Decolorization (Activated Carbon) Purification->Decolorization Concentration Concentration (Rotary Evaporation) Decolorization->Concentration Crystallization Crystallization (Water/Ethanol) Concentration->Crystallization Analysis Product Analysis (HPLC, NMR, etc.) Crystallization->Analysis End End: Pure L-chiro-Inositol Analysis->End Logical_Relationship cluster_0 Reaction Phase cluster_1 Isolation Phase cluster_2 Purification Phase This compound Solution This compound Solution Addition of Demethylating Agent Addition of Demethylating Agent This compound Solution->Addition of Demethylating Agent Controlled Heating/Stirring Controlled Heating/Stirring Addition of Demethylating Agent->Controlled Heating/Stirring Quenching/Neutralization Quenching/Neutralization Controlled Heating/Stirring->Quenching/Neutralization Phase Separation/Filtration Phase Separation/Filtration Quenching/Neutralization->Phase Separation/Filtration Crude Product Isolation Crude Product Isolation Phase Separation/Filtration->Crude Product Isolation Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Product Isolation->Dissolution in Hot Solvent Addition of Anti-solvent Addition of Anti-solvent Dissolution in Hot Solvent->Addition of Anti-solvent Cooling & Crystallization Cooling & Crystallization Addition of Anti-solvent->Cooling & Crystallization Filtration & Drying Filtration & Drying Cooling & Crystallization->Filtration & Drying

References

Application Notes and Protocols for Testing the Anti-Diabetic Effects of L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring methyl-inositol, has garnered significant interest for its potential therapeutic properties, including its anti-diabetic effects. Structurally similar to inositol, this compound is hypothesized to influence insulin signaling pathways, thereby modulating glucose metabolism.[1] This document provides a comprehensive set of protocols for researchers to investigate and quantify the anti-diabetic efficacy of this compound, encompassing both in vitro and in vivo methodologies. The provided protocols are based on established methods in diabetes research and are intended to serve as a detailed guide for screening and mechanistic studies.

Data Presentation

The following tables summarize key quantitative data points to assess the anti-diabetic effects of this compound. Due to the limited availability of public data on pure this compound, some data presented below are from studies on extracts enriched with this compound or from similar inositol-like compounds for illustrative purposes. Researchers are encouraged to generate specific data for their this compound samples.

Table 1: In Vitro Anti-Diabetic Activities of this compound (Example Data)

AssayCell LineThis compound ConcentrationPositive ControlResultReference
α-Amylase Inhibition -IC50: [Data Not Available]Acarbose (IC50: ~5.19 mg/mL)[To be determined][2]
α-Glucosidase Inhibition -IC50: [Data Not Available]Acarbose (IC50: ~0.85 mg/mL)[To be determined][2]
Glucose Uptake L6 Myotubes1 mMInsulin (100 nM)~50% increase over control[3] (Data for D-pinitol)
Insulin Secretion INS-1 Cells[Data Not Available]Glibenclamide[To be determined]
GLUT4 Translocation L6 Myotubes1 mMInsulinSignificant increase in plasma membrane GLUT4[3] (Data for D-pinitol)
Akt Phosphorylation [Cell Line][Concentration]Insulin[Fold Change vs. Control]

Table 2: In Vivo Anti-Diabetic Effects of this compound in a Diabetic Animal Model (Example Data)

ParameterAnimal ModelTreatment GroupControl GroupResultReference
Fasting Blood Glucose db/db miceSea buckthorn juice enriched with this compoundUntreated db/db miceSignificant reduction[4]
Oral Glucose Tolerance Test (OGTT) - AUC db/db miceSea buckthorn juice enriched with this compoundUntreated db/db miceSignificant improvement in glucose tolerance[4]
Insulin Tolerance Test (ITT) [Animal Model]This compound[Control][To be determined]
Plasma Insulin Levels db/db miceSea buckthorn juice enriched with this compoundUntreated db/db miceIncreased fasting insulin[4]

Experimental Protocols

In Vitro Assays

These assays are crucial for identifying compounds that can delay carbohydrate digestion and absorption.

Principle: The inhibitory activity is determined by measuring the effect of this compound on the enzymatic activity of α-amylase and α-glucosidase, which break down starch and disaccharides, respectively.

Protocol for α-Amylase Inhibition:

  • Prepare a reaction mixture containing phosphate buffer (pH 6.9), α-amylase solution, and various concentrations of this compound or the positive control, Acarbose.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding a starch solution.

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • After cooling, dilute the mixture with distilled water and measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Protocol for α-Glucosidase Inhibition:

  • Prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase solution, and various concentrations of this compound or Acarbose.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate to start the reaction.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate (Na2CO3).

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.[2][5][6][7][8][9]

This assay measures the ability of a compound to stimulate glucose transport into muscle cells, a key target for anti-diabetic drugs.

Principle: Differentiated L6 muscle cells (myotubes) are treated with this compound, and the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is measured.

Protocol:

  • Seed L6 myoblasts in a multi-well plate and differentiate them into myotubes by growing them in a low-serum medium.

  • Starve the myotubes in a serum-free medium for 3-4 hours.

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Treat the cells with various concentrations of this compound or insulin (positive control) for 30 minutes at 37°C.

  • Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

  • Stop the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the glucose uptake to the protein concentration in each well.

  • Express the results as a percentage of the control (untreated cells).[3][10][11][12]

This assay assesses the potential of this compound to stimulate insulin secretion from pancreatic β-cells.

Principle: The amount of insulin released from INS-1 pancreatic β-cells into the culture medium is quantified after treatment with this compound.

Protocol:

  • Culture INS-1 cells in a multi-well plate.

  • Wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH) and pre-incubate in the same buffer for 1 hour at 37°C.

  • Replace the buffer with KRBH containing a basal glucose concentration (e.g., 2.5 mM) and various concentrations of this compound or a known secretagogue like glibenclamide (positive control).

  • For glucose-stimulated insulin secretion (GSIS), use a high glucose concentration (e.g., 16.7 mM) in the presence of this compound.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant (medium).

  • Measure the insulin concentration in the supernatant using an ELISA kit.

  • Normalize the insulin secretion to the total protein content or cell number.

This assay visualizes and quantifies the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a critical step in insulin-stimulated glucose uptake.

Principle: Immunofluorescence microscopy is used to detect GLUT4 at the plasma membrane of insulin-sensitive cells (e.g., L6 myotubes or 3T3-L1 adipocytes) after treatment with this compound.

Protocol:

  • Culture L6 myoblasts or 3T3-L1 preadipocytes on coverslips and differentiate them into myotubes or adipocytes.

  • Serum-starve the cells for 3-4 hours.

  • Treat the cells with this compound or insulin for 30 minutes at 37°C.

  • Fix the cells with paraformaldehyde.

  • Without permeabilizing the cells, incubate with a primary antibody against an extracellular epitope of GLUT4.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the fluorescence intensity at the plasma membrane using a fluorescence microscope. An increase in fluorescence indicates GLUT4 translocation.[13][14][15][16]

In Vivo Assays

A common model is the high-fat diet (HFD) and low-dose streptozotocin (STZ)-induced diabetic rat or mouse model.

Protocol:

  • Feed animals a high-fat diet for 4-8 weeks to induce insulin resistance.

  • Administer a single low dose of streptozotocin (e.g., 35-40 mg/kg, intraperitoneally) to induce partial β-cell dysfunction.

  • Monitor fasting blood glucose levels. Animals with fasting blood glucose above a certain threshold (e.g., >200 mg/dL) are considered diabetic.[17]

Principle: This test evaluates the body's ability to clear a glucose load from the bloodstream.

Protocol:

  • Fast the diabetic animals overnight (8-12 hours).

  • Administer this compound or a vehicle control orally.

  • After a specific time (e.g., 30 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose load.

  • Measure blood glucose levels at each time point.

  • Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.[18][19][20][21][22]

Principle: This test assesses the peripheral insulin sensitivity.

Protocol:

  • Fast the diabetic animals for a shorter period (e.g., 4-6 hours).

  • Administer this compound or a vehicle control.

  • After a specific time, administer insulin intraperitoneally (e.g., 0.75 U/kg body weight).

  • Collect blood samples at 0, 15, 30, 45, and 60 minutes after insulin injection.

  • Measure blood glucose levels.

  • Plot the percentage of initial blood glucose over time. A faster and more significant drop in blood glucose indicates improved insulin sensitivity.[18][20]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this document.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin / this compound IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylation GLUT4_mem GLUT4 Metabolism Glucose Metabolism GLUT4_mem->Metabolism Uptake PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

In_Vitro_Workflow cluster_enzymatic Enzyme Inhibition cluster_cell_based Cell-Based Assays Enzyme α-Amylase / α-Glucosidase Substrate Starch / pNPG Enzyme->Substrate + this compound Inhibition Measure Product Formation (IC50) Substrate->Inhibition Cells L6 Myotubes / INS-1 Cells Treatment Treat with this compound Cells->Treatment Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Insulin_Secretion Insulin Secretion Assay Treatment->Insulin_Secretion GLUT4_Translocation GLUT4 Translocation Assay Treatment->GLUT4_Translocation

Caption: Workflow for in vitro screening of this compound's anti-diabetic effects.

In_Vivo_Workflow Start Diabetic Animal Model (e.g., HFD/STZ-induced) Treatment Administer this compound or Vehicle Start->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Measure_Glucose_OGTT Measure Blood Glucose (0-120 min) OGTT->Measure_Glucose_OGTT Measure_Glucose_ITT Measure Blood Glucose (0-60 min) ITT->Measure_Glucose_ITT Analyze_OGTT Calculate AUC Measure_Glucose_OGTT->Analyze_OGTT Analyze_ITT Analyze % Glucose Reduction Measure_Glucose_ITT->Analyze_ITT

Caption: Workflow for in vivo evaluation of this compound's anti-diabetic effects.

References

L-Quebrachitol: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring optically active cyclitol (2-O-methyl-L-inositol), has emerged as a molecule of significant interest in medicinal chemistry.[1][2] Originally isolated from the bark of Aspidosperma quebracho, it is also found in various other plants, including rubber trees (Hevea brasiliensis), sea buckthorn, and Cannabis sativa.[2][3] Its unique chiral structure and diverse biological activities make it a valuable starting material for the synthesis of novel therapeutic agents and a promising bioactive compound in its own right.[1][3][4] This document provides detailed application notes and experimental protocols relevant to the exploration of this compound in drug discovery and development.

Applications in Medicinal Chemistry

This compound exhibits a wide spectrum of pharmacological activities, including anti-diabetic, anti-cancer, neuroprotective, anti-inflammatory, and anti-platelet aggregation effects.[5][6] Furthermore, its chiral scaffold is a versatile building block for the synthesis of complex natural products and their analogs.[7][8]

Anti-Diabetic Applications

This compound and its derivatives have shown potential in the management of diabetes through the inhibition of key carbohydrate-metabolizing enzymes.

Mechanism of Action: One of the primary anti-diabetic mechanisms of this compound derivatives is the inhibition of α-glucosidase and α-amylase.[9] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, this compound derivatives can delay glucose absorption and help manage postprandial hyperglycemia.[9]

Quantitative Data: α-Glucosidase Inhibition by this compound Derivatives

CompoundIC50 (mmol/L)Reference CompoundIC50 (mmol/L)
3i 0.46 ± 0.14Acarbose10.43 ± 2.12
3b Stronger than AcarboseAcarbose10.43 ± 2.12
3c Stronger than AcarboseAcarbose10.43 ± 2.12
3e Stronger than AcarboseAcarbose10.43 ± 2.12
3h Stronger than AcarboseAcarbose10.43 ± 2.12
3j Stronger than AcarboseAcarbose10.43 ± 2.12
3l Stronger than AcarboseAcarbose10.43 ± 2.12
6b Stronger than AcarboseAcarbose10.43 ± 2.12

Data synthesized from a study on novel this compound derivatives.[9]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted for the screening of this compound and its derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or its derivatives

  • Acarbose (positive control)

  • 50 mM Phosphate buffer (pH 6.8)

  • 1 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

  • Prepare various concentrations of the test compounds (this compound derivatives) and acarbose in the buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM) to each well.

  • Incubate the plate at 37°C for a further 20 minutes.

  • Stop the reaction by adding 80 µL of 1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Anti-Cancer Applications

This compound has demonstrated cytotoxic effects against certain cancer cell lines.

Mechanism of Action: The precise anti-cancer mechanism of this compound is not fully elucidated but is thought to involve the induction of apoptosis. Its derivatives have shown cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity of this compound Derivatives

Cell LineCompoundIC50 (µM)
HTB-26 (Breast Cancer)1 10 - 50
PC-3 (Prostate Cancer)1 10 - 50
HepG2 (Hepatocellular Carcinoma)1 10 - 50
HCT116 (Colorectal Cancer)1 22.4
HTB-26 (Breast Cancer)2 10 - 50
PC-3 (Prostate Cancer)2 10 - 50
HepG2 (Hepatocellular Carcinoma)2 10 - 50
HCT116 (Colorectal Cancer)2 0.34

Data is for novel oleoyl hybrids of natural antioxidants, where this compound can be a core structure for similar derivatives.[1]

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the assessment of the cytotoxic effects of this compound on the HepG2 human hepatocellular carcinoma cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µg/mL). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the cells for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Neuroprotective Applications

This compound has shown protective effects against neurotoxicity, suggesting its potential in the management of neurodegenerative diseases.

Mechanism of Action: this compound exerts its neuroprotective effects, at least in part, through its antioxidant and free radical scavenging properties.[10][11] It has been shown to protect neuronal cells from oxidative stress-induced cell death.[10][11]

Quantitative Data: Neuroprotective Effect of this compound

ModelTreatmentConcentration/DoseEffect
6-OHDA-induced cytotoxicity in rat fetal mesencephalic cellsThis compound0.1 - 100 µg/mLConcentration-dependent protection against cell death.[10][11]
PTZ-induced convulsions in chicksThis compound1, 5, and 10 mg/kg (oral)Dose-dependent delay in seizure onset and reduction in frequency and duration.[6][12]

Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay

This protocol outlines a method to evaluate the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in a neuronal cell line (e.g., PC12 or SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., PC12)

  • Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • MTT solution

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed PC12 cells in 96-well plates at an appropriate density.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) to the wells (except for the control group).

  • Incubate the cells for another 24 hours.

  • Assess cell viability using the MTT assay as described in section 1.2.

  • An increase in cell viability in the this compound treated groups compared to the 6-OHDA only group indicates a neuroprotective effect.

Signaling Pathway Involvement

This compound has been shown to modulate several key signaling pathways, which likely underlies its diverse biological activities.

Wnt/β-catenin and MAPK Signaling

In the context of bone metabolism, this compound promotes osteoblastogenesis by upregulating the Wnt/β-catenin and MAPK (ERK, JNK, p38α) signaling pathways.[13]

Diagram: this compound's Effect on Osteoblastogenesis Signaling

G cluster_0 MAPK Pathway cluster_1 Wnt/β-catenin Pathway LQ This compound ERK ERK LQ->ERK JNK JNK LQ->JNK p38 p38α LQ->p38 Wnt Wnt LQ->Wnt BMP2 BMP-2 ERK->BMP2 JNK->BMP2 p38->BMP2 beta_catenin β-catenin Wnt->beta_catenin beta_catenin->BMP2 Runx2 Runx2 BMP2->Runx2 Osteoblastogenesis Osteoblastogenesis Runx2->Osteoblastogenesis

Caption: this compound activates MAPK and Wnt/β-catenin pathways.

NF-κB Signaling

This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13] Specifically, it has been shown to downregulate the receptor activator of nuclear factor-κB ligand (RANKL).[14]

Diagram: this compound's Anti-inflammatory Mechanism

G cluster_0 NF-κB Pathway LQ This compound RANKL RANKL LQ->RANKL NFkB_activation NF-κB Activation RANKL->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

This compound as a Chiral Precursor

One of the most significant applications of this compound in medicinal chemistry is its use as a chiral starting material for the synthesis of other biologically active molecules. Its rigid cyclic structure and multiple stereocenters make it an ideal scaffold for asymmetric synthesis.

Workflow: Synthesis of Bioactive Molecules from this compound

G LQ This compound (Chiral Pool) Protection Protection of Hydroxyl Groups LQ->Protection Modification Functional Group Modification/Introduction Protection->Modification Deprotection Deprotection Modification->Deprotection Target Target Bioactive Molecule (e.g., Antibiotics, Enzyme Inhibitors) Deprotection->Target

Caption: General workflow for synthesizing bioactive molecules from this compound.

Experimental Protocol: General Procedure for Derivatization of this compound

This protocol provides a general outline for the synthesis of this compound derivatives, which can be adapted based on the desired final compound.

Materials:

  • This compound

  • Anhydrous solvents (e.g., DMF, DCM, THF)

  • Protecting group reagents (e.g., 2,2-dimethoxypropane, TBDMSCl)

  • Reagents for functional group modification (e.g., alkyl halides, acyl chlorides)

  • Deprotection reagents (e.g., TFA, TBAF)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Protection: Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere. Add the protecting group reagent and a catalyst (if required). Stir the reaction at a suitable temperature until completion (monitored by TLC). Work up the reaction and purify the protected this compound.

  • Modification: Dissolve the protected this compound in an anhydrous solvent. Add the desired reagent to introduce the new functional group (e.g., Williamson ether synthesis with an alkyl halide and a base). Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Deprotection: Dissolve the modified, protected this compound in a suitable solvent. Add the deprotection reagent and stir until the reaction is complete (monitored by TLC). Quench the reaction, remove the solvent under reduced pressure, and purify the final derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a multifaceted natural product with considerable potential in medicinal chemistry. Its inherent biological activities against a range of diseases, coupled with its utility as a chiral building block, make it a valuable tool for drug discovery and development. The protocols and data presented in these application notes are intended to serve as a guide for researchers to explore and unlock the full therapeutic potential of this compound and its derivatives. Further investigation into its mechanisms of action and the synthesis of novel analogs is warranted to develop new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: L-Quebrachitol Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the extraction of L-Quebrachitol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is predominantly found in the latex of the rubber tree, Hevea brasiliensis, and is often extracted from the serum or wastewater generated during rubber processing.[1][2][3][4][5] Other reported natural sources include quebracho barks, Allophylus edulis (Chal chal), and maple sap.[1][4][6][7]

Q2: What are the main challenges in commercializing this compound extraction?

A2: The primary obstacles to the commercialization of this compound are the high recovery costs and the complex organic synthesis steps required when using it as a starting material for active pharmaceutical ingredients.[8] Low yields and the need for extensive purification to remove co-extracted impurities also contribute to the cost.[1][2]

Q3: Which solvents are most effective for this compound extraction?

A3: Alcohols that are miscible with water are generally used for this compound extraction.[9] Methanol and ethanol are the most commonly employed solvents.[2][3][10] Methanol has been shown to be particularly effective for extracting this compound from dried rubber latex serum.[2] The choice of solvent can significantly impact the extraction efficiency and the purity of the final product.[2][11]

Q4: What analytical techniques are used to identify and quantify this compound?

A4: this compound is identified and quantified using various analytical methods, including:

  • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD).[12][13]

  • Gas Chromatography (GC).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR).[2][4][6]

  • Infrared (IR) Spectrometry.[2][4][11]

  • Mass Spectrometry (MS).[1][4][6]

  • Differential Scanning Calorimetry (DSC) to determine the melting point.[2]

  • X-Ray Diffraction.[2]

Troubleshooting Guide

Issue 1: Low Yield of Extracted this compound

Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors, from the source material to the extraction parameters. Here are some troubleshooting steps:

  • Source Material Variability: The concentration of this compound can vary between different clones of Hevea brasiliensis and can be affected by the method of serum preparation.[14] If possible, screen different sources or clones. The highest recovery has been reported from serum obtained by latex centrifugation.[14]

  • Inefficient Extraction Solvent: The choice of solvent is critical. While both methanol and ethanol are effective, methanol has been reported to yield around 15g of crude this compound per 100g of serum solid.[2] For dried serum, using a hot alcoholic solvent can improve extraction.[9]

  • Suboptimal Extraction Temperature: Extraction temperature influences yield. For methanol extraction from a dry serum solid, a temperature range of -20°C to 40°C is recommended.[2] An optimization study using a Box-Behnken design found that for an ethanol/acetone system, a higher temperature of 80°C gave the highest yield.[11] However, high temperatures can also lead to the extraction of impurities.[2]

  • Inadequate Purification and Loss During Crystallization: Significant amounts of this compound can be lost during purification and crystallization steps. Optimizing the recrystallization solvent and temperature is crucial. Ethanol is often used for recrystallization at low temperatures.[3][10]

Issue 2: High Levels of Impurities in the Final Product

Q: My purified this compound is contaminated with other compounds. How can I improve its purity?

A: Purity is a common challenge due to the complex nature of the source material, which contains proteins, lipids, and other saccharides.[1][2] Here are some purification strategies:

  • Deproteination: Before solvent extraction, it is crucial to remove proteins. This can be achieved by overnight precipitation with acetone at 4°C.[1]

  • Column Chromatography: Silica gel column chromatography can be used to remove lipid-related impurities.[1]

  • Ion Exchange Resins: To remove inorganic ions and other charged impurities, passing the aqueous solution of this compound through a suitable ion exchange resin is effective.[1][2]

  • Activated Carbon Treatment: Decoloration of the this compound solution can be achieved by treatment with activated carbon.[2]

  • Membrane Filtration: A multi-step membrane filtration process involving microfiltration (MF), ultrafiltration (UF), and nanofiltration (NF) has been shown to effectively remove the majority of organic impurities and concentrate the this compound, achieving a purity of 99.20%.[4][5][15]

Quantitative Data on this compound Extraction

Source Material Extraction Method Solvent(s) Reported Yield Purity Reference
Natural Rubber Latex SerumSolvent Extraction, Column Chromatography, Ion Exchange80% Ethanol, Acetone140-160 mg / 100 ml of serum100%[1]
Dried Rubber Latex SerumSolvent ExtractionMethanol~15 g / 100 g of serum solid (crude)Not specified[2]
Skim Natural Rubber LatexSolvent Extraction & RecrystallizationEthanol2-3% by weight of solid serumNot specified[3][5][10][16]
Rubber Factory WastewaterMembrane Filtration & Crystallization75% Ethanol (for recrystallization)10 kg per year (lab scale)99.20%[4][15]
Natural Rubber WastewaterOptimized Solvent Extraction90% Ethanol, 60% Acetone0.51 g (from an unspecified amount of wastewater)Not specified[11]
Rubber Latex Serum (Clone RRII 430)Latex Centrifugation & ExtractionNot specified1.4%Not specified[14]

Experimental Protocols

Protocol 1: Extraction from Natural Rubber Latex Serum

This protocol is based on a patented method for obtaining high-purity this compound.[1]

  • Serum Extraction: Extract the serum from natural rubber latex using an 80% ethanol-water mixture.

  • Concentration: Reduce the volume of the serum by boiling.

  • Deproteination: Add acetone to the concentrated serum (50% final concentration) and keep it at 4°C overnight to precipitate proteins.

  • Filtration: Filter the mixture to remove the precipitated proteins and other extraneous matter.

  • Evaporation: Evaporate the filtrate by heating to obtain a residue.

  • Lipid Removal: Dissolve the residue in an organic solvent and pass it through a silica column to remove lipids and related impurities.

  • Ion Exchange: Evaporate the eluate, dissolve the residue in water, and pass it through an ion exchange resin.

  • Crystallization: Evaporate the second eluate directly or re-dissolve it in water, followed by heating and cooling to obtain crystals of this compound.

Protocol 2: Extraction from Dried Rubber Latex Serum

This protocol is adapted from a method focusing on methanol extraction.[2]

  • Preparation of Serum Product: Concentrate the rubber latex serum and spray-dry it to obtain a solid material.

  • Methanol Extraction: Dissolve the dry solid in methanol (e.g., 750 ml per 100 g of solid) and stir at a temperature between -20°C and 40°C.

  • Filtration: Filter the solution to remove insoluble matter.

  • Concentration: Concentrate the filtrate to about one-tenth of its original volume by vacuum distillation at 40°C.

  • Crude Crystallization: Let the concentrate stand overnight at room temperature to allow crude this compound to crystallize.

  • Purification:

    • Dissolve the crude crystals in distilled water.

    • Decolorize the solution with a small amount of activated carbon and filter.

    • Pass the solution through an ion exchange resin.

  • Recrystallization: Add ethanol to the purified solution until it becomes turbid, then let it stand at a low temperature (e.g., in a refrigerator) to promote crystal growth.

  • Collection: Filter and collect the purified this compound crystals.

Visualizations

Extraction_Workflow_1 cluster_extraction Extraction & Initial Processing cluster_purification Purification cluster_crystallization Crystallization Latex Natural Rubber Latex Serum_Extraction Serum Extraction Latex->Serum_Extraction 80% Ethanol Concentration Concentration Serum_Extraction->Concentration Boiling Deproteination Deproteination Concentration->Deproteination 50% Acetone, 4°C Filtration_1 Filtration Deproteination->Filtration_1 Filtrate_1 Evaporation_1 Evaporation Filtrate_1->Evaporation_1 Filtrate_1->Evaporation_1 Residue_1 Residue Evaporation_1->Residue_1 Silica_Column Silica Column Chromatography Residue_1->Silica_Column Organic Solvent Eluate_1 Eluate Silica_Column->Eluate_1 Evaporation_2 Evaporation Eluate_1->Evaporation_2 Residue_2 Residue Evaporation_2->Residue_2 Ion_Exchange Ion Exchange Resin Residue_2->Ion_Exchange Water Eluate_2 Purified Eluate Ion_Exchange->Eluate_2 Final_Crystallization Crystallization Eluate_2->Final_Crystallization Heating & Cooling Eluate_2->Final_Crystallization Pure_L_Quebrachitol Pure this compound Crystals Final_Crystallization->Pure_L_Quebrachitol

Caption: Workflow for this compound extraction from rubber latex serum.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low this compound Yield Cause1 Source Material Variability Problem->Cause1 Cause2 Inefficient Solvent Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Cause4 Loss During Purification Problem->Cause4 Solution1 Screen different clones/serum prep methods Cause1->Solution1 Solution2 Test alternative solvents (e.g., Methanol) Cause2->Solution2 Solution3 Optimize extraction temperature Cause3->Solution3 Solution4 Refine crystallization conditions Cause4->Solution4

Caption: Troubleshooting logic for addressing low this compound yield.

References

Overcoming solubility issues with L-Quebrachitol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with L-Quebrachitol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a cyclitol, a cyclic polyol, that is readily soluble in water. Its solubility in water increases with temperature. It is also soluble in boiling alcohol, acetic acid, and pyridine, but it is insoluble in ether.[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What can I do?

A2: If you are experiencing difficulty dissolving this compound in an aqueous buffer, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution can significantly improve the solubility of this compound.

  • Sonication: Using a sonicator can help to break down any clumps and enhance dissolution.

  • pH adjustment: While information on the effect of pH on this compound solubility is not extensively documented, adjusting the pH of your buffer might have an effect. It is recommended to test this on a small scale first.

  • Co-solvents: For certain applications, the use of a small percentage of a water-miscible organic solvent, such as ethanol or DMSO, could be explored. However, the compatibility of the co-solvent with your experimental system must be verified.

Q3: Can I use organic solvents to dissolve this compound for my experiments?

A3: Yes, this compound is soluble in some organic solvents. It is reported to be soluble in boiling alcohol, acetic acid, and pyridine.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Always ensure the final concentration of the organic solvent is not toxic to your cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates out of solution upon storage. The solution may be supersaturated, or the storage temperature may be too low.Prepare fresh solutions before each experiment. If a stock solution is necessary, consider storing it at a slightly elevated temperature (e.g., room temperature or 37°C) after sterile filtration, if the stability of the compound allows. Always check for precipitation before use.
Inconsistent results in bioassays. This could be due to incomplete dissolution of this compound, leading to inaccurate concentrations.Ensure complete dissolution of the compound before adding it to your assay. Visually inspect the solution for any particulate matter. Consider filtering the solution through a 0.22 µm filter to remove any undissolved particles.
Difficulty dissolving this compound for in vivo studies. The required concentration for in vivo administration might be high, posing a solubility challenge.For oral administration, this compound has been successfully administered in doses of 1, 5, and 10 mg/kg in in vivo studies.[2] For other routes of administration, consider formulating this compound with pharmaceutically acceptable excipients that can enhance its solubility.

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 g saturated solution)
038
1239
10070

Data sourced from Quebrachitol: Global Status and Basic Research.[1]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility
WaterReadily soluble
Boiling AlcoholSoluble
Acetic AcidSoluble
PyridineSoluble
EtherInsoluble
DMSOSoluble
Dimethyl formamideSoluble

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Osteoclastogenesis Assay

This protocol is based on a study investigating the effects of this compound on osteoclast formation.[4]

  • Preparation of Stock Solution:

    • Dissolve this compound in sterile phosphate-buffered saline (PBS) or cell culture medium to prepare a concentrated stock solution (e.g., 10 mM).

    • Gently warm the solution and vortex until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Working Solution Preparation:

    • Dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 10, 20, and 40 µM).

  • Cell Treatment:

    • Treat pre-osteoclastic RAW 264.7 cells with the prepared working solutions of this compound.

Protocol 2: Extraction and Purification of this compound from Natural Sources

This protocol describes a general method for extracting this compound from rubber latex serum.[5][6]

  • Extraction:

    • Dissolve the solid material from the rubber latex serum in methanol at a temperature between -20°C and 40°C.[5] The recommended ratio is 750 ml of methanol per 100 g of solid.[5]

    • Stir the mixture to extract this compound.

  • Filtration:

    • Filter the solution to remove insoluble matter.

  • Concentration and Crystallization:

    • Concentrate the filtrate by vacuum distillation.

    • Allow the concentrate to stand at room temperature to facilitate the crystallization of this compound.

  • Purification:

    • The crude this compound can be further purified by recrystallization from ethanol.[6]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application prep1 Weigh this compound prep2 Add Solvent (e.g., Water, Ethanol, DMSO) prep1->prep2 prep3 Aid Dissolution (Heating, Sonication) prep2->prep3 prep4 Sterile Filtration (0.22 µm filter) prep3->prep4 exp1 In Vitro Assay (e.g., Cell Culture) prep4->exp1 exp2 In Vivo Study (e.g., Animal Model) prep4->exp2

Caption: A generalized experimental workflow for preparing this compound solutions.

signaling_pathway RANKL RANKL RANK RANK RANKL->RANK Binds to NFkB NF-κB RANK->NFkB Activates cFos c-Fos RANK->cFos Activates L_Quebrachitol This compound L_Quebrachitol->NFkB Inhibits L_Quebrachitol->cFos Inhibits NFATc1 NFATc1 L_Quebrachitol->NFATc1 Downregulates NFkB->NFATc1 Induces cFos->NFATc1 Induces Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes

Caption: this compound's inhibitory effect on the RANKL-induced signaling pathway.[4]

References

L-Quebrachitol stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Quebrachitol. The information is presented in a question-and-answer format to directly address common stability and degradation issues encountered during experiments.

I. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and use of this compound in a laboratory setting.

Problem 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.

Possible Cause: Degradation of this compound in stock solutions or culture media.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Question: How should this compound stock solutions be prepared and stored to ensure stability?

    • Answer: this compound is soluble in water, DMSO, and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, high-quality solvent such as DMSO or a buffered aqueous solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1]

  • Assess Stability in Experimental Conditions:

    • Question: My experimental protocol requires incubating this compound at 37°C for an extended period. Could this cause degradation?

    • Answer: While this compound is a relatively stable molecule, prolonged incubation at physiological temperatures in aqueous solutions, especially at non-neutral pH, could lead to slow degradation. It is advisable to prepare fresh working solutions from a frozen stock for each experiment. If long incubation times are necessary, consider including a stability control where this compound is incubated under the same conditions without cells, and its concentration is measured at the beginning and end of the experiment.

  • Check for Contaminants:

    • Question: Could contaminants in my reagents be degrading the this compound?

    • Answer: The presence of strong oxidizing or reducing agents, or microbial contamination in your media or buffers, could potentially lead to the degradation of this compound. Ensure all reagents are of high purity and solutions are sterile.

Experimental Workflow for Investigating this compound Stability

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation A Prepare fresh this compound working solution C Incubate cells with this compound and controls for desired time A->C D Include stability control: This compound in media without cells A->D B Prepare experimental controls (e.g., vehicle, positive control) B->C E Perform bioactivity assay (e.g., cell viability, gene expression) C->E F Analyze stability control sample by HPLC to quantify this compound D->F G Compare bioactivity results with expected outcome E->G H Assess this compound concentration in stability control F->H G->H Correlate

Caption: Workflow for troubleshooting inconsistent this compound bioactivity.

Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

Possible Cause: Formation of degradation products due to improper storage or experimental conditions.

Troubleshooting Steps:

  • Review Storage and Handling Procedures:

    • Question: What are the ideal storage conditions for solid this compound?

    • Answer: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.

  • Investigate Potential Stress Factors:

    • Question: My this compound solution was left on the benchtop under ambient light for a day. Could this cause degradation?

    • Answer: While specific photostability data for this compound is limited, many organic molecules are sensitive to light. Exposure to ambient or UV light can potentially lead to photodegradation. It is best practice to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.

    • Question: I adjusted the pH of my this compound solution. Could this have caused degradation?

    • Answer: this compound, being a polyol, is generally stable at neutral pH. However, strong acidic or alkaline conditions, especially when combined with heat, can catalyze hydrolysis of the methoxy group or other reactions. It is recommended to maintain the pH of this compound solutions within a neutral to slightly acidic range (pH 4-7) for maximum stability.

Logical Relationship of this compound Degradation

G cluster_stress Stress Factors cluster_degradation Degradation cluster_outcome Consequences Stress Stress Conditions LQ This compound pH Extreme pH (Acidic/Alkaline) pH->LQ Light Light Exposure (UV/Ambient) Light->LQ Temp High Temperature Temp->LQ Oxidant Oxidizing Agents Oxidant->LQ DP Degradation Products LQ->DP Loss Loss of Bioactivity DP->Loss Artifacts Analytical Artifacts (e.g., extra HPLC peaks) DP->Artifacts

Caption: Factors leading to this compound degradation and its consequences.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the main degradation pathways for this compound?

A1: Based on the chemical structure of this compound (a methylated cyclitol), the potential degradation pathways under forced conditions include:

  • Hydrolysis: Under strong acidic or basic conditions, the methyl ether linkage can be cleaved, leading to the formation of inositols and methanol.

  • Oxidation: In the presence of strong oxidizing agents, the secondary alcohol groups can be oxidized to ketones.

  • Thermal Degradation: At very high temperatures, dehydration and other complex decomposition reactions can occur.

Q2: How can I monitor the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to monitor the degradation of this compound. An ideal method should be able to separate the intact this compound from its potential degradation products.

Q3: Is this compound susceptible to enzymatic degradation?

A3: While specific studies on the enzymatic degradation of this compound are not widely available, it is possible that certain microbial enzymes could metabolize it. When working with non-sterile systems or in applications where microbial growth is possible, the potential for enzymatic degradation should be considered.

Q4: Are there any known incompatibilities of this compound with common lab reagents or excipients?

A4: this compound is generally considered a stable compound and is compatible with most common laboratory solvents and buffers. However, it is always good practice to avoid mixing it with strong oxidizing agents unless it is part of a specific experimental design. When formulating this compound, compatibility studies with other excipients are recommended, especially for long-term storage.

III. Data Presentation

Currently, there is a lack of publicly available quantitative data from forced degradation studies specifically for this compound. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Hydrolytic Stability of this compound (1 mg/mL) at 40°C

pHTime (hours)% this compound RemainingAppearance of Degradation Products (Peak Area %)
2.0 01000
24
48
72
7.0 01000
24
48
72
10.0 01000
24
48
72

Table 2: Photostability of this compound (1 mg/mL in pH 7 Buffer)

Light SourceExposure Duration (hours)% this compound RemainingAppearance of Degradation Products (Peak Area %)
UV-A (365 nm) 01000
6
12
24
Cool White Fluorescent 01000
24
48
72

IV. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • High-purity Dimethyl sulfoxide (DMSO) or sterile water for injection

    • Sterile, amber, polypropylene microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Filter the stock solution through a 0.22 µm sterile filter if preparing an aqueous stock. This step is generally not necessary for DMSO stocks if prepared aseptically.

    • Aliquot the sterile stock solution into single-use amber microcentrifuge tubes.

    • Label the tubes with the compound name, concentration, date, and store at -20°C or -80°C.[1]

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general protocol and may require optimization for specific applications and equipment.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: this compound does not have a strong chromophore, so detection by UV is challenging. An ELSD is a more suitable detector.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dilute the this compound samples to a suitable concentration within the linear range of the detector using the mobile phase.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

V. Signaling Pathway Diagram

This compound has been shown to play a role in osteoblastogenesis by modulating the RANKL signaling pathway. It has an inhibitory effect on osteoclast formation.

RANKL Signaling Pathway and this compound's Point of Intervention

RANKL_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 cFos c-Fos MAPK->cFos cFos->NFATc1 Osteoclastogenesis Osteoclast Differentiation & Activation NFATc1->Osteoclastogenesis Promotes L_Quebrachitol This compound L_Quebrachitol->RANK Inhibits Expression L_Quebrachitol->NFkB Inhibits L_Quebrachitol->cFos Inhibits

Caption: this compound's inhibitory effect on the RANKL signaling pathway.

References

Optimizing reaction conditions for L-Quebrachitol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of L-Quebrachitol, catering to researchers, scientists, and professionals in drug development. The content is divided into two main sections: the extraction and purification of this compound from natural sources, and the challenges associated with its total chemical synthesis.

Section 1: Extraction and Purification of this compound from Natural Sources

The most common method for obtaining this compound is through extraction from the serum of Hevea brasiliensis (rubber tree) latex. This section provides guidance on optimizing this process and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common natural source for this compound? A1: The primary and most commercially viable natural source of this compound is the aqueous serum left after the coagulation of latex from the Hevea brasiliensis tree. It can also be found in other plants such as Cannabis sativa and Allophylus edulis.[1]

Q2: What is a typical yield and purity I can expect from extraction? A2: Yields can vary depending on the source of the latex serum and the extraction method. Reported yields are around 150 mg per 100 ml of serum or 2-3% by weight of the solid serum.[2][3] With optimized purification protocols, purities of 99.20% and even up to 100% have been achieved.[4][5]

Q3: Which solvent is best for the initial extraction? A3: Methanol is often recommended for the initial extraction from dried serum solids. Ethanol can also be used, but may cause the serum product to become highly viscous and difficult to filter.[6] For liquid serum, a hydro-alcoholic mixture, such as 80% ethanol, has been used effectively.[4]

Q4: What is the optimal temperature for extraction? A4: The recommended temperature range for methanol extraction is between -20°C and +40°C.[6] Higher temperatures may not significantly improve yield and can be more hazardous and costly.

Troubleshooting Guide: Extraction and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude this compound - Inefficient initial extraction. - Suboptimal serum source. - Incomplete precipitation/crystallization.- Ensure thorough mixing and sufficient extraction time (e.g., 20 hours) with the chosen solvent. - Use serum from latex centrifugation for potentially higher yields.[7] - After concentration, allow the solution to stand at room temperature overnight or in a refrigerator for an extended period (e.g., 48 hours) to ensure complete crystallization.[6]
High Viscosity of Serum-Solvent Mixture - Use of ethanol with serum solids.- Switch to methanol as the extraction solvent, as it is less prone to causing high viscosity.[6]
Discolored this compound Crystals - Presence of impurities from the serum.- Treat the dissolved crude product with activated carbon to decolorize the solution before recrystallization.[6]
Final Product Contaminated with Inorganic Ions - Incomplete removal of salts and other charged molecules from the serum.- Pass the filtered solution through a mixed-bed ion exchange resin after initial purification steps.[4][6]
Difficulty in Inducing Crystallization - Solution may not be sufficiently saturated. - Presence of impurities inhibiting crystal formation.- Concentrate the solution further by vacuum distillation. - Induce crystallization by adding ethanol to the aqueous solution until turbidity appears, then cool.[6] - For final crystallization from water, a "cold shock" by placing the solution in an ice bath for 15-30 minutes can speed up the process.[4]
Low Purity in Final Product - Inadequate purification steps.- Incorporate multiple purification techniques such as silica column chromatography to remove lipids and related impurities, followed by ion exchange chromatography and multiple recrystallizations.[4] - Membrane filtration (ultrafiltration and nanofiltration) can be used for large-scale purification to remove organic impurities before crystallization.[8]
Experimental Protocols

Protocol 1: Solvent Extraction and Crystallization

  • Serum Preparation: Concentrate natural rubber latex serum by boiling to reduce the volume. For solid serum, use the dried powder.

  • Extraction: Suspend 100g of the serum solid in 500ml of methanol. Stir the mixture at a temperature between 20-30°C for 20 hours.

  • Filtration and Concentration: Filter the mixture to remove insoluble materials. Concentrate the filtrate to one-tenth of its original volume by vacuum distillation at 40-45°C.

  • Crude Crystallization: Allow the concentrated solution to stand at room temperature overnight to facilitate the crystallization of crude this compound. Collect the crystals by filtration. A typical yield is about 15g of crude product per 100g of serum solid.[6]

  • Purification:

    • Dissolve the crude product in distilled water.

    • Decolorize the solution with a small amount of activated carbon and filter.

    • Pass the filtrate through a mixed-bed ion exchange resin.

    • Add ethanol to the purified filtrate until the solution becomes turbid.

    • Allow the solution to stand in a refrigerator at approximately 7°C for 48 hours to promote recrystallization.

  • Final Product: Collect the pure this compound crystals by filtration and dry them. The expected yield of the pure product is around 10g per 100g of the initial serum solid.[6]

Protocol 2: Membrane Filtration and Crystallization for Larger Scale

  • Initial Filtration: Coarsely filter the natural rubber industry wastewater or serum to obtain a clear liquor.

  • Ultrafiltration: Pass the clear liquor through an ultrafiltration membrane to remove larger organic impurities.

  • Concentration: Concentrate the filtrate using a nanofiltration or reverse osmosis membrane.

  • Decolorization and Evaporation: Decolorize the concentrated solution and further concentrate it by evaporation to obtain a paste-like solution.

  • Crystallization and Purification: Cool the paste to induce crystallization. Collect the crude crystals and purify them by recrystallization with a 75% ethanol aqueous solution to obtain a product with a purity of up to 99.20%.[5]

Data Presentation

Table 1: Comparison of this compound Yield from Different Serum Sources and Clones of Hevea brasiliensis

CloneSerum from Acetic Acid Coagulation (%)Serum from Alcohol Coagulation (%)Serum from Centrifugation (%)Serum from Low Temperature Extraction (%)
RRII 4300.40.61.40.5
RRII 4140.30.51.20.4
RRII 1050.20.41.00.3
RRIM 6000.20.41.00.3
Data adapted from a study on quebrachitol recovery, showing that serum from centrifugation generally gives the best yields.[7]

Table 2: Effect of Extraction Temperature on Crude this compound Yield

Extraction Temperature (°C)Yield of Crude this compound (g per 100g serum solid)
-17~13
6~14
20~15
30~15.5
40~16
Data adapted from a patent on this compound recovery, indicating a slight increase in yield with higher temperatures within the tested range.[3]

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Latex Serum extraction Solvent Extraction (Methanol or Ethanol) start->extraction filtration1 Filtration extraction->filtration1 concentration Vacuum Concentration filtration1->concentration crude_xtal Crude Crystallization concentration->crude_xtal dissolution Dissolution in Water crude_xtal->dissolution decolorization Activated Carbon Treatment dissolution->decolorization filtration2 Filtration decolorization->filtration2 ion_exchange Ion Exchange Chromatography filtration2->ion_exchange recrystallization Recrystallization (Ethanol Addition & Cooling) ion_exchange->recrystallization final_product Pure This compound recrystallization->final_product

Caption: Workflow for the extraction and purification of this compound.

Section 2: Total Chemical Synthesis of this compound

The total chemical synthesis of this compound is a significant challenge due to the stereochemical complexity of the inositol core. This compound is more commonly used as a chiral starting material for the synthesis of other complex molecules. This section outlines the general challenges and a logical approach to its synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the total synthesis of this compound difficult? A1: The synthesis is challenging due to the need for precise stereochemical control of the six hydroxyl groups on the cyclohexane ring. This requires complex multi-step protection and deprotection strategies to modify specific hydroxyl groups without affecting others.

Q2: What are common starting materials for inositol synthesis? A2: Common starting materials for the synthesis of inositols and their derivatives include myo-inositol (the most abundant inositol), D-glucose, or other readily available chiral precursors.

Q3: What are protecting groups and why are they important in this synthesis? A3: Protecting groups are chemical moieties that are temporarily attached to a functional group (in this case, a hydroxyl group) to prevent it from reacting while other parts of the molecule are being modified. The selective protection and deprotection of the hydroxyl groups of an inositol precursor is the cornerstone of a successful synthesis.

Troubleshooting Guide: General Challenges in Chemical Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Formation of a Mixture of Stereoisomers - Lack of stereocontrol in key reactions (e.g., reduction, oxidation, or nucleophilic substitution).- Employ stereoselective reagents and catalysts. - Utilize neighboring group participation from a strategically placed protecting group to direct the stereochemical outcome of a reaction.
Low Yield in a Specific Step - Incomplete reaction. - Formation of side products. - Difficult purification.- Optimize reaction conditions (temperature, solvent, reaction time, stoichiometry of reagents). - Choose protecting groups that are stable under the reaction conditions. - Employ more effective purification techniques like flash column chromatography or HPLC.
Unwanted Deprotection of a Protecting Group - The protecting group is not stable to the reaction conditions.- Select a more robust protecting group for that position. For example, a benzyl ether is generally more stable to a wider range of conditions than a silyl ether.
Difficulty in Selective Protection/Deprotection - Similar reactivity of multiple hydroxyl groups.- Utilize protecting groups that can be removed under different, orthogonal conditions (e.g., an acid-labile acetonide, a base-labile acetate, and a hydrogenolysis-labile benzyl ether). - Exploit the different reactivity of axial versus equatorial hydroxyl groups.

Logical Relationship Diagram for a Potential Synthetic Strategy

Chemical_Synthesis_Strategy cluster_protection Protecting Group Manipulation cluster_final_steps Final Steps start Achiral Starting Material (e.g., myo-inositol) selective_protection Selective Protection of Hydroxyl Groups start->selective_protection modification Stereocontrolled Functional Group Interconversion selective_protection->modification selective_deprotection Selective Deprotection modification->selective_deprotection methylation Methylation of Target Hydroxyl Group selective_deprotection->methylation global_deprotection Global Deprotection methylation->global_deprotection purification Purification global_deprotection->purification final_product This compound purification->final_product

Caption: A logical workflow for the total synthesis of this compound.

References

Technical Support Center: L-Quebrachitol Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of L-Quebrachitol using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze using traditional Reverse-Phase HPLC (RP-HPLC)?

A1: this compound is a highly polar compound. In traditional RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, polar compounds have weak retention and elute very early, often with the solvent front. This results in poor separation from other polar components in the sample matrix and inadequate quantification.

Q2: What is the recommended HPLC method for this compound quantification?

A2: Hydrophilic Interaction Chromatography (HILIC) is the preferred method for analyzing highly polar compounds like this compound.[1][2] HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which allows for better retention and separation of polar analytes.

Q3: What type of detector is suitable for this compound analysis?

A3: Since this compound lacks a strong UV chromophore, UV detection can be challenging. An Evaporative Light-Scattering Detector (ELSD) is a more suitable option as it is a universal detector that responds to non-volatile analytes and is compatible with the high organic content of mobile phases used in HILIC.[1][2]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue in chromatography and can be particularly prevalent in HILIC for polar compounds.

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on a silica-based column, can cause peak tailing.[3][4]

    • Solution: Operate the mobile phase at a lower pH to suppress the ionization of silanol groups.[3] Using a highly deactivated (end-capped) column can also minimize these interactions.[3][5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing.[3]

    • Solution: Try reversing and flushing the column (disconnect from the detector first). If the problem persists, the column may need to be replaced.[5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH. For basic compounds, working at a higher pH might improve peak shape.[3]

Problem 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What should I investigate?

A: Retention time variability can compromise the reliability of your quantitative data.

Possible Causes & Solutions:

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can alter the elution strength.[6]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent mixing of mobile phase components.

  • Column Temperature Fluctuations: Changes in column temperature can affect retention time.[6]

    • Solution: Use a column oven to maintain a stable temperature.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time shifts.[6]

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Check for leaks in the system.[6]

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Problem 3: Low Signal Intensity or Poor Sensitivity

Q: I am getting a very weak signal for this compound with my ELSD. How can I improve the sensitivity?

A: Low sensitivity can be a challenge, especially when quantifying low concentrations of this compound.

Possible Causes & Solutions:

  • Suboptimal ELSD Settings: The nebulizer and evaporator temperatures of the ELSD are critical for sensitivity.

    • Solution: Optimize the ELSD settings. A lower evaporator temperature is generally better for semi-volatile compounds, but it needs to be high enough to evaporate the mobile phase. The nebulizer gas flow should also be optimized. A typical ELSD temperature for this compound analysis is around 50°C.[1]

  • High Percentage of Water in Mobile Phase: HILIC works best with a high organic content. A higher water content can decrease the efficiency of nebulization in the ELSD.

    • Solution: Optimize the mobile phase to use the highest possible percentage of organic solvent while still achieving good retention and separation. A common mobile phase is acetonitrile/water (60:40, v/v).[1][2]

  • Sample Preparation: The presence of non-volatile impurities in the sample can interfere with detection and suppress the signal.

    • Solution: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

Experimental Protocols

Recommended HILIC-ELSD Method for this compound Quantification

This protocol is based on established methods for this compound analysis.[1][2]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light-Scattering Detector (ELSD).

  • Column: Shiseido PC HILIC column (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Evaporator Temperature: 50°C.

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

  • Sample Preparation: Dilute the sample in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Column Type Shiseido PC HILIC (250 x 4.6 mm)[2]
Mobile Phase Acetonitrile:Water (60:40, v/v)[1][2]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
ELSD Temperature 50°C[1]
Limit of Detection (LOD) 8 x 10⁻⁶ g/L[1][2]
Linearity Range 5 x 10⁻⁵ – 4 g/L[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation HILIC Separation Injection->Separation Detection ELSD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

troubleshooting_tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Problem Chromatographic Issue PeakShape Poor Peak Shape Problem->PeakShape Retention Inconsistent Retention Time Problem->Retention Sensitivity Low Sensitivity Problem->Sensitivity Tailing Tailing PeakShape->Tailing Fronting Fronting PeakShape->Fronting Sol1 Optimize Mobile Phase pH Tailing->Sol1 Sol2 Reduce Sample Load Tailing->Sol2 Sol3 Check Column Health Tailing->Sol3 Shift Shifting RT Retention->Shift Drift Drifting RT Retention->Drift Sol4 Prepare Fresh Mobile Phase Shift->Sol4 Sol5 Use Column Oven Shift->Sol5 Sol6 Check Pump and Degas Shift->Sol6 WeakSignal Weak Signal Sensitivity->WeakSignal HighNoise High Baseline Noise Sensitivity->HighNoise Sol7 Optimize ELSD Settings WeakSignal->Sol7 Sol8 Increase Organic Content WeakSignal->Sol8 Sol9 Improve Sample Cleanup WeakSignal->Sol9

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Scaling Up L-Quebrachitol Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the isolation of L-Quebrachitol for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for large-scale this compound isolation?

A1: The most prominent and economically viable source for large-scale this compound isolation is the wastewater or serum generated from the natural rubber (Hevea brasiliensis) industry.[1][2][3][4] This byproduct of latex processing contains significant amounts of this compound.[2][5] Other plant sources, such as quebracho bark and various other plants, also contain this compound, but often in lower concentrations, making them less suitable for large-scale production.

Q2: What are the main challenges encountered when scaling up this compound isolation?

A2: The primary challenges in scaling up this compound isolation include the high cost of recovery, the presence of various impurities in the raw material (such as proteins, lipids, and other sugars), and the need for efficient and scalable purification methods to achieve the high purity required for preclinical studies.[1][4][5] Optimizing the yield while maintaining cost-effectiveness is a key hurdle.

Q3: What purity level of this compound is generally required for preclinical studies?

A3: For preclinical studies, a high purity of this compound is essential, typically exceeding 99%.[1][2][3][6] This is to ensure that the observed biological effects are attributable to this compound and not to contaminants.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Step Explanation
Incomplete Extraction Optimize solvent-to-solid ratio and extraction time. For solvent extraction, ensure adequate stirring and temperature control. For membrane filtration, check for membrane fouling.Insufficient solvent or extraction time can lead to incomplete recovery of this compound from the source material. Membrane fouling can reduce the efficiency of the filtration process.
Loss during Crystallization Adjust the cooling rate and solvent composition. A slower cooling rate can promote the formation of larger, purer crystals. Ensure the final concentration of the solution is optimal for crystallization.Rapid cooling can lead to the formation of small crystals that are difficult to collect, or may trap impurities. An inappropriate solvent system can reduce the crystallization efficiency.
Degradation of this compound Avoid excessive heat during evaporation and drying steps. Use vacuum evaporation at lower temperatures.This compound can be sensitive to high temperatures, which may lead to degradation and reduced yield.
Suboptimal Source Material The concentration of this compound can vary depending on the source and processing of the rubber latex serum.[7]Analyze the this compound content of the starting material to ensure it is a viable source.
Low Purity of this compound
Potential Cause Troubleshooting Step Explanation
Presence of Sugars and Other Polyols Incorporate a chromatographic purification step (e.g., silica gel column chromatography) or perform multiple recrystallizations.Rubber serum contains other sugars and polyols that can co-crystallize with this compound.[5]
Protein Contamination Include a deproteination step early in the process, such as ultrafiltration or precipitation with a solvent like acetone.[2]Proteins from the latex serum are a major source of impurity and can interfere with crystallization.
Inorganic Salts Use ion-exchange resins to remove inorganic ions before crystallization.[1]Inorganic salts from the source material or processing steps can be incorporated into the crystals.
Colored Impurities Treat the solution with activated carbon or other decolorizing agents before crystallization.[1][6]Pigments and other colored compounds from the plant material can impart color to the final product.
Crystallization Issues
Potential Cause Troubleshooting Step Explanation
Failure to Crystallize Ensure the solution is sufficiently concentrated. Introduce seed crystals to initiate crystallization. Check for the presence of impurities that may inhibit crystallization.A supersaturated solution is required for crystallization to occur. Impurities can sometimes interfere with the crystal lattice formation.
Formation of an Oil or Amorphous Solid Adjust the solvent system. Ensure all insoluble impurities have been removed before attempting crystallization.The presence of certain impurities or an inappropriate solvent can prevent the formation of a crystalline solid.
Small, Needle-like Crystals Decrease the rate of cooling. Agitate the solution gently during the initial stages of crystallization.Rapid crystallization often leads to the formation of small crystals that are difficult to filter and may have lower purity.

Quantitative Data Summary

Table 1: Yield and Purity of this compound from Different Isolation Methods

Source Material Isolation Method Yield Purity Reference
Natural Rubber Industry WastewaterMembrane Filtration & Crystallization42 g from 3 kg concentrate99.20%[6]
Natural Rubber Industry WastewaterMembrane Filtration & Crystallization45 g from 4 kg concentrate98.92%[6]
Natural Rubber Industry WastewaterMembrane Filtration & Crystallization33 g from 2.8 kg concentrate99.05%[6]
Rubber Latex Serum SolidMethanol Extraction & Crystallization~15 g per 100 g solid-[1]
Skim Natural Rubber LatexEthanol Extraction & Recrystallization2-3% by weight of solid serum-[5]
Rubber Factory WastewaterMembrane Separation & Crystallization10 kg per year (lab scale)99.20%[2]
Hevea brasiliensis clone RRII 430Latex Centrifugation & Serum Extraction1.4%-[7]

Experimental Protocols

Protocol 1: Large-Scale Isolation of this compound using Membrane Filtration and Crystallization

This protocol is adapted from a patented large-scale extraction method.[3][6]

1. Initial Filtration:

  • Coarsely filter the natural rubber industry wastewater to remove large solid impurities, obtaining a clear liquor.

2. Ultrafiltration:

  • Filter the clear liquor through an ultrafiltration membrane (e.g., with a molecular weight cutoff of 2500 Da) to remove high molecular weight impurities such as proteins.

3. Nanofiltration/Reverse Osmosis:

  • Concentrate the filtrate using a nanofiltration membrane (e.g., with a molecular weight cutoff of 150-300 Da) or a reverse osmosis membrane to obtain a concentrated solution.

4. Decolorization and Concentration:

  • Add a decolorizing agent (e.g., activated carbon or activated clay, approximately 1% of the concentrate's mass) to the concentrated solution.
  • Filter to remove the decolorizing agent.
  • Further concentrate the solution by vacuum distillation to obtain a paste-like concentrate.

5. Crystallization:

  • Cool the paste-like concentrate to room temperature and then transfer to a cold environment (e.g., 4°C) for at least 12 hours to induce crystallization.
  • Collect the crude crystals by filtration.

6. Purification by Recrystallization:

  • Dissolve the crude crystals in a suitable solvent (e.g., distilled water, 75% ethanol solution, or pure acetic acid solution).
  • Repeat the cooling and crystallization process.
  • Perform recrystallization three times to achieve high purity (>99%).
  • Dry the final crystals.

Protocol 2: Isolation of this compound using Solvent Extraction

This protocol is based on a method for recovering this compound from dried rubber latex serum.[1]

1. Preparation of Serum Solid:

  • Concentrate rubber latex serum and then spray-dry it to obtain a solid powder.

2. Methanol Extraction:

  • Dissolve the serum dry solid in methanol (e.g., 750 ml of methanol per 100 g of solid) at a controlled temperature (between -20°C and 40°C).
  • Stir the mixture for an extended period (e.g., 48 hours) to ensure complete extraction.
  • Filter the solution to remove insoluble matter.

3. Concentration and Crude Crystallization:

  • Concentrate the filtrate to about one-tenth of its original volume by vacuum evaporation at a temperature around 40°C.
  • Allow the concentrated solution to stand at room temperature overnight to facilitate the crystallization of crude this compound.
  • Collect the crude crystals by filtration.

4. Purification:

  • Dissolve the crude this compound in distilled water.
  • Decolorize the solution with a small amount of activated carbon and then filter.
  • Pass the solution through an ion-exchange resin to remove any remaining inorganic ions.
  • Add ethanol to the purified solution until it becomes turbid, indicating the precipitation of this compound.
  • Allow the solution to stand in a refrigerator to promote further crystallization.
  • Collect the pure this compound crystals by filtration and dry them.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Natural Rubber Wastewater/Serum coarse_filtration Coarse Filtration start->coarse_filtration ultrafiltration Ultrafiltration (Removes Proteins) coarse_filtration->ultrafiltration concentration Nanofiltration / Reverse Osmosis (Concentration) ultrafiltration->concentration decolorization Decolorization (Activated Carbon) concentration->decolorization vacuum_distillation Vacuum Distillation (Further Concentration) decolorization->vacuum_distillation crystallization Cooling & Crystallization (Crude Product) vacuum_distillation->crystallization recrystallization Recrystallization (3x) (Pure this compound) crystallization->recrystallization final_product Pure this compound (>99%) recrystallization->final_product

Caption: Workflow for large-scale this compound isolation.

This compound and the Phosphatidylinositol Signaling Pathway

This compound is a derivative of inositol, a key component of the phosphatidylinositol signaling pathway. This pathway is crucial for various cellular processes.

signaling_pathway ligand Extracellular Signal (e.g., Hormone) receptor G-Protein Coupled Receptor ligand->receptor g_protein G-Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc ip3 IP3 (Inositol 1,4,5-trisphosphate) plc->ip3 dag DAG (Diacylglycerol) plc->dag pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response Activates various proteins pkc->cellular_response l_quebrachitol This compound (Inositol Derivative) l_quebrachitol->pip2 Potential Precursor

Caption: Overview of the Phosphatidylinositol Signaling Pathway.

References

Preventing degradation of L-Quebrachitol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of L-Quebrachitol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing solid this compound?

For long-term storage, it is recommended to store solid this compound at 2°C - 8°C in a tightly sealed container.[1] For shorter periods, storage at room temperature (around 25°C) is also acceptable, provided the compound is protected from humidity and light.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively published, it is a general best practice for all chemicals to be stored protected from light, especially for long-term storage.[3] Exposure to UV light can potentially initiate degradation. It is advisable to store this compound in amber vials or in a dark place.

Q4: Is this compound hygroscopic?

This compound is soluble in water and its hygroscopic nature should be considered.[4] Absorption of moisture can lead to physical changes and potentially initiate chemical degradation through hydrolysis. Therefore, it is crucial to store the solid compound in a desiccated environment.

Q5: What are the potential signs of this compound degradation?

Visual signs of degradation can include a change in color from white/off-white to yellowish or brownish, a change in texture such as clumping or melting, or a noticeable change in its solubility. For a definitive assessment of purity, analytical techniques such as HPLC are recommended.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of solid this compound (yellowing) Exposure to light or oxidation.Store in an amber, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Clumping or caking of the powder Absorption of moisture due to improper storage.Store in a desiccator with a suitable drying agent. Ensure the container is tightly sealed.
Unexpected peaks in HPLC analysis Presence of impurities from synthesis or degradation products.Repurify the this compound by recrystallization. Review storage conditions to prevent further degradation.
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C and use within one month.[2]
Reduced solubility in water Potential degradation to less soluble impurities or polymerization.Confirm the identity and purity of the compound using analytical methods like NMR or mass spectrometry.

Stability Data Summary

The following table summarizes recommended storage conditions and potential consequences of improper storage. Quantitative stability data under various stress conditions are not extensively available in the public domain and should be determined experimentally.

Parameter Recommended Condition Potential Degradation Pathway Analytical Method for Detection
Temperature (Solid) 2°C - 8°C (long-term)[1]Thermal decomposition (at very high temperatures)HPLC, DSC (for melting point depression)
Temperature (Solution) -20°C (up to one month)[2]Hydrolysis, oxidationHPLC, LC-MS
Humidity <40% Relative Humidity (RH)HydrolysisKarl Fischer titration (for water content), HPLC
Light Protected from light (e.g., amber vial)PhotodegradationHPLC with a photodiode array detector
pH (in solution) Neutral pH (around 7)Acid or base-catalyzed hydrolysispH measurement, HPLC

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Reference standard of this compound (if available)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system
  • Shodex SC1011 column (or equivalent HILIC column)[5]
  • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)[6]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) [A similar method for this compound analysis used a 60:40 ratio[6]]
  • Flow Rate: 0.6 mL/min[5]
  • Column Temperature: 30°C[5]
  • Injection Volume: 10 µL
  • Detector: RID

4. Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
  • If using a reference standard, prepare a solution of similar concentration.
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the sample solution and the reference standard solution.
  • Record the chromatograms and determine the retention time and peak area of this compound.
  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Neutralize the solution with 0.1 M NaOH.
  • Analyze the sample by HPLC (Protocol 1) to assess the extent of degradation.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Neutralize the solution with 0.1 M HCl.
  • Analyze the sample by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for a defined period (e.g., 24 hours).
  • Analyze the sample by HPLC.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
  • After a defined period (e.g., 7 days), remove the sample and allow it to cool.
  • Dissolve the sample in the mobile phase and analyze by HPLC.

5. Photostability:

  • Expose a solution of this compound (in a quartz cuvette or other transparent container) to a light source with a defined output (e.g., ICH-compliant photostability chamber).
  • Simultaneously, keep a control sample protected from light.
  • After a defined period of exposure, analyze both the exposed and control samples by HPLC.

Visualizations

degradation_pathway L_Quebrachitol This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) L_Quebrachitol->Hydrolysis Oxidation Oxidation L_Quebrachitol->Oxidation Photodegradation Photodegradation (Light Exposure) L_Quebrachitol->Photodegradation Degradation_Products Degradation Products (e.g., demethylated inositols, ring-opened products) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Start This compound Sample Forced_Degradation Forced Degradation (Heat, Light, Humidity, Acid, Base, Oxidant) Start->Forced_Degradation HPLC HPLC Analysis (Purity Assessment) Forced_Degradation->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Data_Analysis Data Analysis (Quantify Degradation, Identify Degradants) LCMS->Data_Analysis Report Stability Report Data_Analysis->Report

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Methodological Pitfalls in L-Quebrachitol Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Quebrachitol bioactivity screening. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments with this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported bioactivities?

This compound (2-O-methyl-l-inositol) is a naturally occurring, optically active cyclitol, primarily isolated from the serum of rubber trees (Hevea brasiliensis)[1][2]. It is a methyl ether of L-inositol[3]. Its structural similarity to inositol, a key component of cellular signaling pathways, has led to investigations into its various biological activities[1]. Reported bioactivities of this compound include anti-diabetic, anti-inflammatory, anticancer, and effects on bone metabolism[4][5][6][7].

Q2: Why am I seeing inconsistent results in my anti-diabetic assays with this compound?

Inconsistencies in anti-diabetic assays, such as α-glucosidase inhibition, can stem from several factors. The purity of the this compound sample is critical, as impurities from the extraction process can interfere with the assay[3][8]. Additionally, the choice of assay conditions, including enzyme and substrate concentrations, and incubation times, can significantly impact the results[9][10]. It is also important to consider that this compound's mechanism may not be solely direct enzyme inhibition but could involve other cellular pathways, leading to variability in cell-based versus cell-free assays[11].

Q3: My this compound sample shows low solubility in aqueous buffers. How can I address this?

This compound is generally soluble in water[1]. However, at high concentrations or in certain buffer systems, solubility issues may arise. It is soluble in boiling alcohol and acetic acid but insoluble in ether[1]. For cell culture experiments, preparing a concentrated stock solution in a suitable solvent like DMSO and then diluting it in the culture medium is a common practice. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent.

Q4: Are there any known issues with the purity of commercially available this compound?

The purity of this compound can vary depending on the source and the extraction and purification methods used[3][8]. Commercially available this compound can have purities ranging from 98% to over 99%[12][13][14]. It is advisable to obtain a certificate of analysis from the supplier detailing the purity and the methods used for its determination, such as HPLC[15][16]. For sensitive biological assays, impurities can lead to confounding results, making high-purity material essential.

Q5: How can I differentiate between the effects of this compound and its potential metabolites in cell-based assays?

This compound is a methyl ether of L-inositol, and it is plausible that it could be metabolized by cells, potentially leading to the formation of inositol or other derivatives. To distinguish between the effects of the parent compound and its metabolites, you could consider several approaches. One is to use in vitro assays with purified enzymes where metabolism is not a factor. Another approach is to use analytical techniques, such as mass spectrometry, to identify and quantify this compound and its potential metabolites in your cell lysates or culture medium. Additionally, comparing the effects of this compound with those of its potential metabolites (if they are available for testing) can provide valuable insights.

II. Troubleshooting Guides

Guide 1: Inconsistent Anti-Inflammatory Activity

Problem: High variability in cytokine inhibition or NF-κB translocation assays.

Possible CauseSuggested Solution
Cell Line Variability Ensure consistent cell passage number and health. Perform regular mycoplasma testing.
Purity of this compound Use high-purity this compound (>99%). Verify purity with HPLC if possible.
Assay Timing Optimize the stimulation and treatment times for your specific cell line and stimulus.
Detection Method Sensitivity For NF-κB translocation, use high-content imaging for robust quantification. For cytokine measurement, ensure the ELISA or multiplex assay is within its linear range.
Off-target Effects Consider that this compound may affect multiple signaling pathways. Use specific inhibitors for other pathways to isolate the effect on the pathway of interest.
Guide 2: Poor Reproducibility in Anticancer Assays

Problem: Discrepancies in cell viability (e.g., MTT, XTT) assay results.

Possible CauseSuggested Solution
Compound Precipitation Visually inspect wells for precipitation of this compound at higher concentrations. If observed, adjust the solvent or concentration range.
Metabolic State of Cells Ensure cells are in the exponential growth phase during the experiment.
Assay Interference Some compounds can interfere with the chemistry of viability assays. Consider using an orthogonal assay (e.g., crystal violet staining or cell counting) to confirm results.
Inconsistent Seeding Density Use a precise method for cell counting and seeding to ensure uniform cell numbers across wells.
Duration of Treatment The anticancer effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration.
Guide 3: Artifacts in Inositol Pathway-Related Assays

Problem: Unexpected interference in assays measuring phosphoinositide signaling.

Possible CauseSuggested Solution
Structural Similarity to Inositol This compound's structural similarity to inositol may lead to competitive binding or interference with enzymes in the phosphoinositide pathway[1].
Depletion of Inositol In inositol-free media, this compound might be utilized by cells, affecting phosphoinositide synthesis. Ensure adequate inositol levels in your culture medium unless studying inositol depletion is the goal.
Assay Specificity Use highly specific antibodies or probes for the detection of phosphoinositide species to minimize cross-reactivity.
Metabolic Conversion As mentioned in the FAQs, consider the possibility of metabolic conversion of this compound to other inositol-related compounds.

III. Experimental Protocols

Protocol 1: Standardized Alpha-Glucosidase Inhibition Assay for Anti-Diabetic Screening

This protocol is adapted from established methods for assessing α-glucosidase inhibition[9][10][17].

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of this compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the this compound or acarbose solutions to respective wells.

  • Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes[10].

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes[9].

  • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution[10].

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the enzyme reaction without the inhibitor and Abs_sample is the absorbance with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: High-Content Imaging for NF-κB Translocation in Anti-Inflammatory Screening

This protocol provides a general framework for quantifying NF-κB translocation using high-content imaging[18][19][20].

Materials:

  • Cells cultured on high-content imaging plates (e.g., 96-well black-walled, clear-bottom plates)

  • This compound

  • Inducing agent (e.g., TNF-α, IL-1β, or LPS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., Hoechst or DAPI)

  • Fixation and permeabilization buffers

  • High-content imaging system and analysis software

Procedure:

  • Seed cells onto the imaging plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a predetermined time.

  • Stimulate the cells with the inducing agent to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with Hoechst or DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images using software that can quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal. The ratio of nuclear to cytoplasmic fluorescence is a common readout for translocation[20].

Protocol 3: Purity Assessment of this compound using HPLC

This protocol is based on methods described for the analysis of this compound[15][16].

Materials:

  • This compound sample

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD)

  • Hydrophilic Interaction Chromatography (HILIC) column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare a standard solution of high-purity this compound of known concentration.

  • Prepare a solution of the this compound sample to be tested.

  • Set up the HPLC system with a HILIC column.

  • The mobile phase can be an isocratic mixture of acetonitrile and water (e.g., 60:40, v/v)[16].

  • Set the flow rate (e.g., 1.2 mL/min)[15].

  • Inject the standard solution and the sample solution into the HPLC system.

  • Monitor the elution profile using the ELSD.

  • Compare the retention time of the peak in the sample chromatogram with that of the standard to identify this compound.

  • Calculate the purity of the sample by determining the area of the this compound peak relative to the total area of all peaks in the chromatogram.

IV. Data Summaries

Table 1: Reported IC50 Values of this compound and its Derivatives in an α-Glucosidase Inhibition Assay
CompoundIC50 (µM)Reference
Acarbose (positive control)Varies by study[4]
This compound Derivative 3i~20 times more potent than Acarbose[4]
This compound Derivatives (various)Ranged from more potent to less potent than Acarbose[4]

Note: Specific IC50 values for unmodified this compound were not consistently reported in the search results, but its derivatives have shown significant activity.

Table 2: Summary of this compound's Effects on Different Cell Lines and Pathways
BioactivityCell Line / SystemObserved EffectSignaling Pathway ImplicationReference
Osteoblastogenesis MC3T3-E1Promotes proliferation, differentiation, and mineralizationBMP-2/Runx2/MAPK/Wnt/β-catenin[5]
Osteoclastogenesis RAW 264.7Suppresses osteoclast formation and activityInhibition of RANK signaling pathway (NF-κB, cFOS)[6]
Anticancer General (review)Myo-inositol (related compound) shows broad spectrum activityPI3K/Akt, pRB/E2F[7]

V. Visual Guides

G General Workflow for this compound Bioactivity Screening cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Follow-up prep1 Source this compound prep2 Purity Assessment (HPLC) prep1->prep2 prep3 Stock Solution Preparation prep2->prep3 screen1 In vitro Assays (e.g., Enzyme Inhibition) prep3->screen1 screen2 Cell-based Assays (e.g., Viability, Translocation) prep3->screen2 screen3 Dose-Response Studies screen1->screen3 screen2->screen3 analysis1 Data Analysis (IC50/EC50) screen3->analysis1 analysis2 Mechanism of Action Studies analysis1->analysis2 analysis3 Metabolite Identification analysis2->analysis3

Caption: General workflow for this compound bioactivity screening.

G Simplified PI3K/Akt Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt activates downstream Downstream Effects (Cell Survival, Growth) akt->downstream quebrachitol This compound (Potential modulation point) quebrachitol->pi3k

Caption: Simplified PI3K/Akt signaling pathway.

G Troubleshooting Logic for Inconsistent Assay Results start Inconsistent Results check_purity Check this compound Purity start->check_purity check_protocol Review Assay Protocol check_purity->check_protocol Pure impure Source High-Purity Compound check_purity->impure Impure check_cells Assess Cell Health & Passage check_protocol->check_cells No Error protocol_error Optimize Protocol Parameters (Concentration, Time) check_protocol->protocol_error Error Found cell_issue Use Low Passage, Healthy Cells check_cells->cell_issue Issue Found re_run Re-run Experiment check_cells->re_run No Issue impure->re_run protocol_error->re_run cell_issue->re_run

References

Validation & Comparative

L-Quebrachitol vs. D-Pinitol: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Quebrachitol and D-pinitol, two naturally occurring cyclitol isomers, have garnered significant attention in the scientific community for their diverse and potent biological activities. As methylated derivatives of inositol, they share structural similarities that translate into overlapping therapeutic potential, yet their stereochemical differences may influence their biological efficacy and mechanisms of action. This guide provides an objective comparison of the biological activities of this compound and D-pinitol, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their exploration of these promising compounds.

At a Glance: Key Biological Activities

Biological ActivityThis compoundD-Pinitol
Anti-Diabetic YesYes
Anti-Inflammatory YesYes
Anti-Cancer YesYes
Antioxidant YesYes
Osteogenic Promotes osteoblastogenesisInhibits osteoclastogenesis
Gastroprotective YesNot well-documented
Anti-platelet Aggregation YesNot well-documented

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and D-pinitol. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: Anti-Diabetic Activity - α-Glucosidase Inhibition
CompoundIC50 ValueEnzyme SourceSubstrateReference
This compound Derivative (3i)0.46 ± 0.14 mmol L⁻¹Not Specified4-nitrophenyl-α-D-glucopyranoside[1]
D-Pinitol124.83 ± 0.06 µg/mLNot SpecifiedNot Specified[2]
Acarbose (Positive Control)10.43 ± 2.12 mmol L⁻¹Not Specified4-nitrophenyl-α-D-glucopyranoside[1]
Acarbose (Positive Control)73.67 ± 0.02 µg/mLNot SpecifiedNot Specified[2]

Note: Direct comparison of IC50 values between studies is challenging due to different units and experimental setups.

Table 2: Anti-Cancer Activity - Cytotoxicity in MCF-7 Breast Cancer Cells
CompoundConcentrationEffectAssayReference
D-Pinitol60µM>52% reduction in cell proliferationMTT Assay[3]
D-PinitolNot SpecifiedInduces apoptosisWestern Blot (p53, Bax, Bcl-2, NF-κB)[4]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is a standardized method for assessing the in vitro anti-diabetic activity of compounds by measuring their ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, D-pinitol)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase solution (2 U/mL) to each well and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM) to each well.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.[5][6]

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compounds (this compound or D-pinitol)

  • Indomethacin or Diclofenac Sodium (positive control)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the rats into groups: control, positive control, and test groups (different doses of this compound or D-pinitol).

  • Administer the test compounds or the positive control orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.[7][8][9]

MTT Assay for Cytotoxicity in MCF-7 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Test compounds (this compound or D-pinitol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[10][11]

Signaling Pathways and Mechanisms of Action

D-Pinitol: Modulator of PI3K/Akt and NF-κB Signaling

D-pinitol has been shown to exert its anti-diabetic and anti-inflammatory effects by modulating key signaling pathways. Its insulin-mimetic properties are attributed to its ability to activate the PI3K/Akt pathway, which plays a crucial role in glucose metabolism.[1][12] Furthermore, D-pinitol can suppress the activation of NF-κB, a transcription factor that orchestrates inflammatory responses.[13][14]

D_Pinitol_Signaling cluster_antidiabetic Anti-Diabetic Pathway cluster_antiinflammatory Anti-Inflammatory Pathway DPinitol1 D-Pinitol PI3K PI3K DPinitol1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake DPinitol2 D-Pinitol IKK IKK DPinitol2->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases InflammatoryGenes Inflammatory Genes NFkB->InflammatoryGenes Activates L_Quebrachitol_Signaling cluster_osteogenesis Osteogenesis Pathway LQuebrachitol This compound Wnt Wnt LQuebrachitol->Wnt MAPK MAPK (ERK, JNK, p38) LQuebrachitol->MAPK BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes Runx2 Runx2 BetaCatenin->Runx2 Activates MAPK->Runx2 Activates OsteoblastDiff Osteoblast Differentiation Runx2->OsteoblastDiff

References

Validating the Anti-Inflammatory Effects of L-Quebrachitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Quebrachitol, a naturally occurring optically active cyclitol, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of its anti-inflammatory effects, supported by available experimental data, to aid researchers in evaluating its potential as a novel anti-inflammatory agent.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

This compound has been shown to modulate key signaling pathways implicated in the inflammatory response, particularly the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory states, signaling molecules like Receptor Activator of Nuclear Factor-κB Ligand (RANKL) can trigger a cascade that leads to the activation of NF-κB. Once activated, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines and enzymes responsible for producing inflammatory mediators.

Experimental evidence from in vitro studies using pre-osteoclastic RAW 264.7 cells demonstrates that this compound can suppress RANKL-mediated signaling pathways, including the NF-κB and Fos proto-oncogene (c-Fos) pathways at both the gene and protein levels.[1] This inhibitory action disrupts the downstream inflammatory cascade.

In_Vitro_Workflow start Culture RAW 264.7 Cells pretreat Pre-treat with This compound (various doses) start->pretreat stimulate Stimulate with RANKL + M-CSF pretreat->stimulate incubate Incubate for 3-5 Days stimulate->incubate fix_stain Fix Cells and Perform TRAP Staining incubate->fix_stain quantify Quantify TRAP-Positive Multinucleated Cells fix_stain->quantify end Analyze Dose-Response Inhibition quantify->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the primary analytical methods for the quantification of L-Quebrachitol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data from various studies, this document aims to assist in the selection of the most suitable analytical technique and to underscore the importance of cross-validation for ensuring data consistency and reliability.

This compound (2-O-methyl-L-chiro-inositol) is a naturally occurring cyclitol with significant potential in the pharmaceutical and nutraceutical industries.[1] Accurate and precise quantification of this compound is paramount for quality control, pharmacokinetic studies, and formulation development. The choice of analytical methodology—typically between HPLC, GC-MS, and NMR—depends on factors such as required sensitivity, selectivity, sample matrix complexity, and the specific research or quality control objectives.

Cross-validation of these methods is a critical step when data from different analytical techniques are to be compared or used interchangeably.[2][3] This process ensures that the results are reliable and reproducible, irrespective of the method employed.[4]

Quantitative Performance Comparison

The following tables summarize the validation parameters for HPLC, GC-MS, and qNMR methods as reported in various studies for the analysis of this compound and structurally related cyclitols and sugars. It is important to note that these values are compiled from different sources and do not represent a direct head-to-head cross-validation study in a single laboratory.

Table 1: Comparison of HPLC Method Performance

Validation ParameterHPLC-ELSD (for this compound)HPLC-ELSD (for other sugars)HPLC-RID (for other sugars)
Linearity (Concentration Range) 5 x 10⁻⁵ - 4 g/L0.10 - 4.00 mg/mL0.10 - 2.13 mg/mL
Correlation Coefficient (r²) Not explicitly stated> 0.9994> 0.9993
Limit of Detection (LOD) 8 x 10⁻⁶ g/L0.61 - 4.04 µg/mLNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated2.04 - 13.46 µg/mLNot explicitly stated
Accuracy (% Recovery) Not explicitly statedNot explicitly statedNot explicitly stated
Precision (%RSD) Not explicitly stated< 2.2% (inter-day)< 2.2% (inter-day)
Reference [5][6][6]

Table 2: Comparison of GC-MS Method Performance (for sugars and alditols)

Validation ParameterGC-MS
Linearity (Concentration Range) Not explicitly stated
Correlation Coefficient (r²) ≥ 0.9967
Limit of Detection (LOD) 0.61 - 4.04 µg/mL
Limit of Quantitation (LOQ) 2.04 - 13.46 µg/mL
Accuracy (% Recovery) 95.8 - 121.9%
Precision (%RSD) < 15%
Reference [7][8]

Table 3: Comparison of qNMR Method Performance (for carbohydrates)

Validation ParameterqNMR
Linearity (Concentration Range) Not explicitly stated
Correlation Coefficient (r²) Not explicitly stated
Limit of Detection (LOD) < 10 µM
Limit of Quantitation (LOQ) Dependent on accuracy and experiment time
Accuracy (% Recovery) Good
Precision (%RSD) Good
Reference [9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound and related compounds using HPLC, GC-MS, and NMR.

1. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is particularly suited for the analysis of non-chromophoric compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with an ELSD detector.

  • Chromatographic Column: A Hydrophilic Interaction Chromatography (HILIC) column (e.g., Shiseido PC HILIC, 250 x 4.6 mm).[5]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • ELSD Settings: Nebulizer gas (Nitrogen) pressure and drift tube temperature should be optimized for the specific instrument and analyte.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

  • Quantification: Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of this compound standards.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, but it typically requires derivatization for polar compounds like this compound to increase their volatility.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: The hydroxyl groups of this compound are typically silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. The reaction is usually carried out in a solvent such as pyridine at an elevated temperature.

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: An internal standard (e.g., inositol) is often used. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.[10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., D₂O).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of the protons.

  • Quantification: The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample) * Purity_IS where N is the number of protons for the integrated signal.

Methodology and Workflow Diagrams

The following diagrams illustrate the logical workflows for method selection and cross-validation.

MethodSelection start Define Analytical Requirement sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix High sensitivity->matrix Low quant Absolute Quantification Needed? sensitivity->quant Moderate hplc HPLC-ELSD/MS matrix->hplc Simple gcms GC-MS matrix->gcms Complex quant->hplc No qnmr qNMR quant->qnmr Yes

Caption: Logical workflow for selecting an analytical method.

CrossValidationWorkflow start Start Cross-Validation prep_samples Prepare a Set of Samples (e.g., QCs at different levels) start->prep_samples analyze_m1 Analyze Samples with Method 1 (Reference) prep_samples->analyze_m1 analyze_m2 Analyze Samples with Method 2 (Comparator) prep_samples->analyze_m2 compare Compare Results (e.g., Bland-Altman, Deming regression) analyze_m1->compare analyze_m2->compare pass Results are Comparable (within acceptance criteria) compare->pass Yes fail Investigate Discrepancy compare->fail No end Methods are Cross-Validated pass->end fail->analyze_m1 fail->analyze_m2

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of L-Quebrachitol from Diverse Botanical Sources: Efficacy in Anti-Diabetic and Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

L-Quebrachitol, a naturally occurring methylated inositol, has garnered significant attention within the scientific community for its potential therapeutic applications, notably in the management of diabetes and inflammatory conditions. This guide provides a comparative overview of the efficacy of this compound derived from three prominent plant sources: the Rubber Tree (Hevea brasiliensis), Sea Buckthorn (Hippophae rhamnoides), and Allophylus edulis. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective assessment for researchers, scientists, and drug development professionals.

This compound's therapeutic potential stems from its diverse biological activities, including anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer properties[1]. Its structural similarity to inositol, a key component of cell membranes involved in transmembrane signaling, is thought to contribute to its mechanism of action[1]. This guide will delve into the quantitative data on its anti-diabetic and anti-inflammatory effects, detail the experimental methodologies used to ascertain these properties, and visualize the key signaling pathways it modulates.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anti-diabetic and anti-inflammatory efficacy of this compound and extracts from the specified plant sources. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions and the use of extracts versus the pure compound.

Table 1: Comparative Anti-Diabetic Efficacy

Plant SourceBioassayTest SubstanceKey Findings
Hevea brasiliensis α-Amylase InhibitionLatexIC50: 5.109 µg/mL
β-Glucosidase InhibitionLatexIC50: 7.19 µg/mL
Hippophae rhamnoides α-Amylase InhibitionSea Buckthorn Leaf this compound Extract (SQE)Competitive inhibition
Glucose ConsumptionThis compound Standard (QS) and SQE in insulin-resistant HepG2 cellsIncreased glucose consumption
Allophylus edulis Not specifiedThis compoundTraditionally used for diabetes; presence of this compound is suggested as the chemical basis for this use[2].

Table 2: Comparative Anti-Inflammatory and Antioxidant Efficacy

Plant SourceBioassayTest SubstanceKey Findings
Hevea brasiliensis Platelet-Activating Factor (PAF) Receptor Binding InhibitionThis compoundIC50: 42.2 µM[3]
Hippophae rhamnoides Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cellsVarious compounds from the plantIsorhamnetin IC50: 21.4 µM; Quercetin IC50: 24.5 µM; Kaempferol IC50: 19.6 µM
Cytokine Secretion InhibitionFruit Extract (100 µg/mL) in LPS-stimulated neutrophilsInhibition of TNF-α and IL-8 secretion[3]
Allophylus edulis DPPH Radical ScavengingHydromethanolic fraction of leaf infusionIC50: 15.17 µg/mL[4]
ABTS Radical ScavengingHydromethanolic fraction of leaf infusionIC50: 25.15 µg/mL[4]
Carrageenan-Induced Paw Edema in miceLyophilized infusion of leaves (3 mg/kg)82.7% inhibition of edema at 1 hour[4]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Below are diagrams representing the insulin signaling pathway, relevant to its anti-diabetic effects, and the NF-κB signaling pathway, central to its anti-inflammatory action.

insulin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 translocates to membrane Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Akt->GLUT4_vesicle promotes translocation GSK3 GSK3 Akt->GSK3 inhibits L_Quebrachitol This compound (modulates pathway) L_Quebrachitol->Akt influences Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inhibits (when active) Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis promotes

Caption: Insulin Signaling Pathway modulated by this compound.

nfkb_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor binds IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades and releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates L_Quebrachitol This compound L_Quebrachitol->IKK_complex inhibits DNA DNA NFκB_nucleus->DNA binds Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression promotes transcription

Caption: NF-κB Signaling Pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

α-Amylase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Amylase solution

  • Starch solution (substrate)

  • Dinitrosalicylic acid (DNS) reagent

  • Test compound (this compound or plant extract)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

  • In a series of test tubes, add a fixed volume of the test compound solution (or buffer for control).

  • Add a specific volume of α-amylase solution to each tube and pre-incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a fixed volume of starch solution to each tube.

  • Incubate the reaction mixture at the same controlled temperature for a specific duration (e.g., 20 minutes).

  • Stop the reaction by adding DNS reagent.

  • Heat the tubes in a boiling water bath for a set time (e.g., 5-10 minutes) to allow for color development.

  • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of the enzyme activity.

Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of a test compound on glucose uptake in differentiated 3T3-L1 adipocytes, a common in vitro model for studying insulin sensitivity.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • Test compound (this compound or plant extract)

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloretin (glucose transport inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Wash the differentiated adipocytes with serum-free medium and incubate in the same medium for a period to induce quiescence.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with the test compound at various concentrations in KRH buffer for a defined time.

  • Stimulate the cells with a submaximal concentration of insulin for a specific duration (e.g., 15-30 minutes) to induce glucose uptake.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or 2-NBDG to the cells and incubate for a short period (e.g., 5-10 minutes).

  • Terminate glucose uptake by washing the cells with ice-cold KRH buffer containing phloretin.

  • Lyse the cells to release the intracellular contents.

  • If using 2-deoxy-D-[³H]glucose, measure the radioactivity of the cell lysates using a scintillation counter.

  • If using a fluorescent glucose analog, measure the fluorescence of the cell lysates using a fluorescence plate reader.

  • Normalize the glucose uptake to the protein concentration of the cell lysates.

  • Compare the glucose uptake in cells treated with the test compound to that in untreated and insulin-stimulated controls.

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

  • Mice (e.g., Swiss albino)

  • Carrageenan solution (1% w/v in saline)

  • Test compound (this compound or plant extract)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., saline or appropriate solvent)

  • Plethysmometer or calipers

Procedure:

  • Acclimatize the mice to the laboratory conditions for a sufficient period.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the mice into different groups: control (vehicle), positive control, and test groups (receiving different doses of the test compound).

  • Administer the vehicle, positive control, or test compound orally or via intraperitoneal injection.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each mouse[5][6][7].

  • Measure the paw volume or thickness of each mouse using a plethysmometer or calipers at different time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours)[5][6][7].

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

  • Compare the edema inhibition of the test groups with the control and positive control groups to assess the anti-inflammatory activity.

Conclusion

The compiled data suggests that this compound from Hevea brasiliensis, Hippophae rhamnoides, and Allophylus edulis exhibits promising anti-diabetic and anti-inflammatory properties. While this compound from Hevea brasiliensis shows potent enzyme inhibitory activity relevant to diabetes, extracts from Hippophae rhamnoides demonstrate efficacy in cellular models of glucose metabolism and inflammation. Furthermore, Allophylus edulis extracts display significant in vivo anti-inflammatory and antioxidant effects.

The lack of standardized, direct comparative studies necessitates further research to definitively determine the most efficacious botanical source of this compound for specific therapeutic applications. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for such future investigations. Researchers are encouraged to utilize these methodologies to conduct head-to-head comparisons and further elucidate the mechanisms of action of this compound from these diverse and valuable plant sources.

References

L-Quebrachitol: A Comparative Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Quebrachitol (LQB), a naturally occurring cyclitol, has garnered significant interest for its diverse therapeutic properties. This guide provides a comprehensive comparison of LQB's performance against existing drugs in several key therapeutic areas, supported by available experimental data.

Anti-Diabetic Potential: An Emerging Challenger to Metformin

This compound has demonstrated promising anti-diabetic properties in preclinical studies. While direct in vivo comparative data with the first-line drug metformin is limited, in vitro evidence suggests LQB's potential to modulate glucose metabolism.

Data Presentation: this compound vs. Metformin

Therapeutic TargetThis compoundMetformin
Blood Glucose Control In a study on insulin-resistant HepG2 cells, this compound extract (SQE) and this compound standard (QS) increased glucose consumption.[1]Metformin is well-established to lower blood glucose in streptozotocin-induced diabetic rats.[2][3][4]
Insulin Sensitivity Sea buckthorn leaf this compound extract (SQE) and this compound standard (QS) showed good inhibitory activity on α-amylase, suggesting a potential role in managing insulin resistance.[1]Metformin is a known insulin sensitizer.[5]
Lipid Metabolism Both QS and SQE decreased the contents of total triglyceride (TG) and non-esterified fatty acid (NEFA) in insulin-resistant HepG2 cells.[1]Metformin has been shown to improve lipid profiles in diabetic rats.[3]

Experimental Protocols

A widely used model to study anti-diabetic effects is the streptozotocin (STZ)-induced diabetic rat model.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (typically 40-60 mg/kg body weight) dissolved in citrate buffer is administered to rats. Blood glucose levels are monitored, and levels consistently above 250 mg/dL are considered diabetic.

  • Treatment: Animals are then treated with the test compound (this compound) or the standard drug (Metformin) orally for a specified period.

  • Parameters Measured: Blood glucose levels, serum insulin levels, and lipid profiles are measured at regular intervals to assess the therapeutic efficacy.

Signaling Pathway

The precise signaling pathway for this compound's anti-diabetic action is still under investigation. However, its structural similarity to inositol suggests potential involvement in insulin signaling pathways.

cluster_insulin_signaling Insulin Signaling Pathway cluster_lqb_action Potential this compound Action Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake LQB This compound Target Molecular Target(s) (Under Investigation) LQB->Target Modulation Modulation of Insulin Signaling Target->Modulation Modulation->PI3K Potential Enhancement

Potential mechanism of this compound in insulin signaling.

Anti-Convulsant Activity: A Head-to-Head Comparison with Carbamazepine

This compound has been directly compared to the established anti-convulsant drug carbamazepine in an in vivo study, demonstrating significant potential in seizure management.

Data Presentation: this compound vs. Carbamazepine

ParameterThis compound (10 mg/kg)Carbamazepine (80 mg/kg)Combination (LQB 10 mg/kg + CBZ 80 mg/kg)
Seizure Latency (seconds) Significantly prolongedSignificantly prolongedSynergistic increase in latency
Convulsion Frequency Significantly decreasedSignificantly decreasedFurther decrease in frequency

Source: Brain and Behavior, 2025[6]

Experimental Protocols

The anti-convulsant activity was evaluated using the pentylenetetrazol (PTZ)-induced convulsion model in chicks.

  • Induction of Convulsions: PTZ is administered intraperitoneally (i.p.) at a dose of 80 mg/kg to induce convulsions.

  • Treatment: Test animals are pre-treated orally with this compound, carbamazepine, or a combination of both before PTZ administration.

  • Observation: The latency to the first seizure and the frequency of convulsions are recorded.

Signaling Pathway

The proposed mechanism of action for this compound's anti-convulsant effect involves the modulation of voltage-gated sodium channels (VGSC).

cluster_seizure Seizure Pathophysiology cluster_drug_action Drug Action Neuronal_Excitation Excessive Neuronal Excitation VGSC_Activation VGSC Activation Neuronal_Excitation->VGSC_Activation Sodium_Influx Na+ Influx VGSC_Activation->Sodium_Influx Depolarization Neuronal Depolarization Sodium_Influx->Depolarization Seizure Seizure Depolarization->Seizure LQB This compound LQB->VGSC_Activation Inhibition CBZ Carbamazepine CBZ->VGSC_Activation Inhibition cluster_inflammation Inflammatory Cascade cluster_drug_intervention Drug Intervention Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Activation Macrophage/Immune Cell Activation Stimulus->Cell_Activation NFkB NF-κB Activation Cell_Activation->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Upregulation NFkB->COX2 Inflammation Inflammation & Edema Cytokines->Inflammation Prostaglandins Prostaglandin Production COX2->Prostaglandins Prostaglandins->Inflammation LQB This compound LQB->NFkB Inhibition NSAIDs NSAIDs (Indomethacin) NSAIDs->COX2 Inhibition cluster_cancer Cancer Cell Proliferation cluster_chemo Chemotherapeutic Action Cancer_Cell Cancer Cell Proliferation_Pathways Proliferation Signaling Pathways (e.g., MAPK, PI3K/Akt) Cancer_Cell->Proliferation_Pathways Cell_Cycle Cell Cycle Progression Proliferation_Pathways->Cell_Cycle Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth LQB This compound LQB->Proliferation_Pathways Inhibition (Hypothesized) Apoptosis Induction of Apoptosis LQB->Apoptosis Induction (Hypothesized) Doxorubicin Doxorubicin Doxorubicin->Cancer_Cell DNA Damage Doxorubicin->Apoptosis Apoptosis->Tumor_Growth Inhibition cluster_osteoblastogenesis Osteoblastogenesis Signaling LQB This compound BMP2 BMP-2 LQB->BMP2 Wnt Wnt LQB->Wnt MAPK MAPK (ERK, JNK, p38) LQB->MAPK Runx2 Runx2 BMP2->Runx2 Beta_Catenin β-catenin Wnt->Beta_Catenin MAPK->Runx2 Osteoblast_Diff Osteoblast Differentiation Runx2->Osteoblast_Diff Beta_Catenin->Osteoblast_Diff Bone_Formation Bone Formation Osteoblast_Diff->Bone_Formation

References

A Structural Showdown: L-Quebrachitol and Its Isomers in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between closely related molecules is paramount. This guide provides a comprehensive structural and functional comparison of L-Quebrachitol and its key isomers, offering a valuable resource for identifying the most suitable candidates for further investigation.

This compound, a naturally occurring cyclitol, and its isomers are gaining increasing attention for their diverse biological activities. These compounds, characterized by a cyclohexane ring with multiple hydroxyl groups, exhibit subtle stereochemical variations that translate into significant differences in their physicochemical properties and biological functions. This comparative guide delves into the structural intricacies, physicochemical characteristics, and biological roles of this compound alongside its prominent isomers: myo-inositol, D-chiro-inositol, L-chiro-inositol, scyllo-inositol, and D-pinitol.

At a Glance: Structural Comparison

This compound is chemically known as 2-O-methyl-L-chiro-inositol. Its structure, along with its key isomers, is depicted below. The spatial arrangement of the hydroxyl (-OH) and methoxy (-OCH3) groups on the cyclohexane ring defines their unique chemical identities and subsequent biological activities.

Caption: Chair conformations of this compound and its isomers.

Physicochemical Properties: A Quantitative Comparison

The structural differences among these isomers directly influence their physicochemical properties. The following table summarizes key quantitative data for easy comparison.

PropertyThis compoundD-Pinitolmyo-InositolD-chiro-InositolL-chiro-Inositolscyllo-Inositol
Molecular Formula C₇H₁₄O₆C₇H₁₄O₆C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆
Molar Mass ( g/mol ) 194.18194.18180.16180.16180.16180.16
Melting Point (°C) 190-198[1]179-185[2][3]225-227[4]230[5][6]230 (dec.)[7][8]358-360 (dec.)[9]
Solubility in Water SolubleVery soluble[10]14 g/100 mL (25°C)[4]403.4 g/L (11°C)[6]0.17 mg/mL[7]High aqueous solubility[11]
Specific Rotation [α]D -82.5° (c=2, H₂O)+65° to +70° (c=1, H₂O)[3][10]Optically inactive[12]+64.0±3.0° (c=1, H₂O)-60° (c=1.3, H₂O)Optically inactive

Biological Activities: A Tale of Two Isomers and Their Derivatives

The subtle changes in stereochemistry have profound effects on the biological activities of these cyclitols. myo-Inositol and D-chiro-inositol, in particular, have been extensively studied for their opposing yet complementary roles in insulin signaling.

  • myo-Inositol: Serves as a precursor to D-chiro-inositol and is crucial for follicle-stimulating hormone (FSH) signaling. It is involved in glucose uptake.

  • D-chiro-Inositol: Plays a key role in insulin-mediated androgen production and glycogen synthesis.

  • This compound and D-Pinitol: As methylated derivatives of chiro-inositol, they also exhibit significant biological activities. For instance, both have demonstrated antioxidant properties. A notable difference is that this compound promotes osteoblastogenesis, while D-pinitol inhibits osteoclastogenesis, suggesting potential applications in bone health.

The interplay between myo-inositol and D-chiro-inositol in insulin signaling is a critical area of research, particularly in the context of metabolic disorders like Polycystic Ovary Syndrome (PCOS).

insulin_signaling Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor binds Epimerase Epimerase Insulin_Receptor->Epimerase activates myo_Inositol myo_Inositol Epimerase->myo_Inositol converts to D_chiro_Inositol D_chiro_Inositol myo_Inositol->D_chiro_Inositol converted to Glucose_Uptake Glucose_Uptake myo_Inositol->Glucose_Uptake promotes Glycogen_Synthesis Glycogen_Synthesis D_chiro_Inositol->Glycogen_Synthesis promotes Androgen_Production Androgen_Production D_chiro_Inositol->Androgen_Production stimulates

Caption: Simplified insulin signaling pathway showing the roles of myo- and D-chiro-inositol.

Experimental Protocols for Comparative Analysis

The characterization and comparison of this compound and its isomers rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
  • Objective: To separate and quantify individual inositol isomers in a mixture.

  • Instrumentation: HPLC system equipped with a refractive index detector (RID) or a pulsed amperometric detector (PAD).

  • Column: A polymer-based aminopropyl or a cation-exchange column (e.g., Aminex HPX-87C) is typically used for the separation of carbohydrates and polyols.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water is common for aminopropyl columns. For cation-exchange columns, deionized water is often used as the mobile phase.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Data Analysis: The retention time of each peak is compared to that of a known standard to identify the isomer. The peak area is used for quantification by generating a calibration curve with standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To determine the precise three-dimensional structure and stereochemistry of each isomer.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Samples are dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to a concentration of 5-10 mg/mL.

  • Experiments:

    • ¹H NMR: Provides information about the chemical environment and connectivity of protons. Coupling constants (J-values) are crucial for determining the relative stereochemistry of the hydroxyl groups.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, confirming the structural assignments.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to unambiguously assign the structure and conformation of each isomer.

X-ray Crystallography for Definitive Structural Analysis
  • Objective: To obtain a high-resolution, three-dimensional structure of the molecule in its crystalline state.

  • Methodology:

    • Crystallization: Single crystals of the purified isomer are grown by slow evaporation of a suitable solvent or by vapor diffusion.

    • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's conformation in the solid state.

Conclusion

The structural comparison of this compound and its isomers reveals a fascinating interplay between stereochemistry and biological function. While sharing the same basic carbon framework, the orientation of their hydroxyl and methoxy groups dictates their physicochemical properties and their specific roles in complex biological pathways. For researchers in drug discovery and development, a thorough understanding of these subtle yet significant differences is crucial for the rational design and selection of lead compounds. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and characterization of this promising class of molecules.

References

A Comparative Analysis of L-Quebrachitol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

L-Quebrachitol, a naturally occurring, optically active cyclitol, has garnered significant attention from the pharmaceutical and nutraceutical industries as a chiral precursor for the synthesis of bioactive inositols and other valuable compounds.[1][2] Predominantly sourced from the serum of natural rubber latex (Hevea brasiliensis), its efficient extraction is a critical step for commercial viability.[3][4] This guide provides a comparative overview of various extraction techniques, supported by available experimental data, to assist researchers and professionals in selecting the most suitable method for their objectives.

Overview of Extraction Techniques

The extraction of this compound from natural rubber serum or related wastewater primarily involves several core methodologies: conventional solvent extraction, advanced membrane filtration, and chromatographic purification. Often, a combination of these techniques is employed to achieve high yield and purity.

1. Conventional Solvent Extraction and Crystallization: This is a widely cited and traditional approach.[5][6] The process typically involves concentrating the rubber serum, followed by extraction with a hot alcoholic solvent like ethanol or methanol.[5][7] this compound's solubility in these solvents allows for its separation from insoluble impurities. Subsequent cooling, concentration, and crystallization steps are used to isolate the compound.[5][8]

2. Membrane Separation Technology: A more modern and scalable approach involves the use of membrane filtration.[9][10] This technique utilizes a series of membranes with varying pore sizes (microfiltration, ultrafiltration, and nanofiltration) to systematically remove impurities like proteins, lipids, and other macromolecules from the serum.[9][11] The final permeate, enriched with this compound, is then concentrated, often via nanofiltration or reverse osmosis, before crystallization.[10] This method is highlighted for its potential in large-scale, cost-effective production.[10]

3. Chromatographic Purification: Column chromatography is a key technique for achieving high-purity this compound.[8] It is often used as a polishing step after initial extraction. Silica gel columns are employed to remove lipids and other related impurities, while ion-exchange resins are used to eliminate ionic compounds.[5][8]

4. Acetylation-Deacetylation Method: This chemical approach involves acetylating the this compound within the serum using acetic anhydride.[8] The acetylated, more non-polar derivative is then extracted and purified. A final deacetylation step is required to recover the pure this compound. This method is more complex due to the additional chemical reaction steps.[8]

Quantitative Performance Comparison

The selection of an extraction technique often depends on a trade-off between yield, purity, cost, and scalability. The following table summarizes the quantitative data available from various studies.

Extraction TechniqueReported YieldReported PurityKey Solvents/ReagentsSource of this compoundReference
Solvent Extraction with Purification140-160 mg / 100 mL serum (1.4-1.6 g/L)100%80% Ethanol, Acetone, Silica Gel, Ion-Exchange ResinNatural Rubber Latex Serum[8]
Methanol Extraction & Crystallization~15 g / 100 g serum solidHighMethanol, Ethanol, Activated Carbon, Ion-Exchange ResinConcentrated Rubber Latex Serum[5]
Hot Ethanol Extraction2-3% by weight of solid serumHighEthanolSkim Natural Rubber Latex[6]
Membrane Separation & CrystallizationPotential for 10 kg/year (lab scale)99.20%Water (for washing/crystallization)Rubber Factory Wastewater[9]
Optimized Solvent Extraction (Box-Behnken)0.51 g (from unspecified amount of wastewater)High90% Ethanol, 60% AcetoneNatural Rubber Wastewater[12]
Serum Preparation Method Comparison (Centrifugation)Up to 1.4% from serum of clone RRII 430Not specifiedAcetic acid, AlcoholNatural Rubber Latex Serum[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. Below are protocols derived from the cited literature.

Protocol 1: Solvent Extraction, Chromatography, and Crystallization[8]
  • Serum Extraction: Extract natural rubber latex with 80% ethanol at room temperature to obtain the serum.

  • Concentration: Boil the serum to reduce its volume.

  • Deproteination: Add 50% acetone to the concentrated serum and keep it overnight at 4°C. Filter to remove precipitated proteins.

  • Residue Preparation: Evaporate the filtrate by heating to obtain a residue.

  • Silica Gel Chromatography: Dissolve the residue in an organic solvent and pass it through a silica column to remove lipids and related impurities, collecting the eluate.

  • Ion Exchange: Evaporate the eluate, dissolve the resulting residue in water, and pass it through an ion-exchange resin.

  • Crystallization: The final eluate is either evaporated to dryness or re-dissolved in water, heated, and cooled to obtain this compound crystals.

Protocol 2: Methanol Extraction from Solid Serum[5]
  • Serum Preparation: Concentrate rubber latex serum and spray-dry it to obtain a solid material.

  • Methanol Extraction: Dissolve the dry solid in methanol (e.g., 750 ml per 100 g of solid) with stirring at a temperature between -20°C and 40°C.

  • Filtration: Remove insoluble matter by filtration to obtain a reddish-brown filtrate.

  • Concentration & Crystallization: Concentrate the filtrate to one-tenth of its volume by vacuum distillation at 40°C. Leave the concentrate overnight at room temperature (10°C to 22°C) for crystallization.

  • Purification (Optional): For higher purity, dissolve the crude crystals in distilled water, decolorize with activated carbon, filter, and pass through an ion-exchange resin. Add ethanol until the solution becomes turbid and allow it to stand in a refrigerator for recrystallization.

Protocol 3: Membrane Filtration for Large-Scale Extraction[9][10]
  • Coarse Filtration: Pass rubber industry wastewater or serum through a coarse filter (e.g., plate-and-frame filter press) to remove solid impurities.

  • Micro/Ultrafiltration: Filter the resulting clear liquor sequentially through a microfiltration (MF) membrane and/or ultrafiltration (UF) membranes to remove organic macromolecules.

  • Nanofiltration/Reverse Osmosis: Concentrate the filtrate using a nanofiltration (NF) or reverse osmosis (RO) membrane. The NF membrane also allows for washing to remove salts.

  • Decolorization & Concentration: Decolorize the concentrated solution (e.g., with activated carbon or bone charcoal) and further concentrate it by evaporation to obtain a paste.

  • Crystallization: Cool the paste-like concentrate and allow it to crystallize over several hours.

  • Recrystallization: Collect the crude crystals and purify them by recrystallizing one or more times with distilled water to obtain the final high-purity product.

Visualizing the Workflow

To better illustrate the extraction process, a generalized workflow diagram is provided below. This diagram outlines the key stages from raw material to purified product, encompassing the major techniques discussed.

G cluster_0 Source Material Preparation cluster_1 Primary Extraction / Purification cluster_2 Intermediate Processing cluster_3 Final Product Isolation Raw_Material Natural Rubber Latex / Wastewater Serum_Prep Serum Preparation (Centrifugation, Coagulation, or Squeezing) Raw_Material->Serum_Prep Solvent_Ext Solvent Extraction (Ethanol/Methanol) Serum_Prep->Solvent_Ext Membrane_Filt Membrane Filtration (MF/UF/NF) Serum_Prep->Membrane_Filt Deproteination Deproteination (Acetone) Solvent_Ext->Deproteination Concentration Concentration (Evaporation / RO) Membrane_Filt->Concentration Chromatography Chromatography (Silica / Ion Exchange) Concentration->Chromatography Deproteination->Concentration Crystallization Crystallization Chromatography->Crystallization Recrystallization Recrystallization & Drying Crystallization->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

References

Benchmarking L-Quebrachitol's bioactivity against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the bioactivity of L-Quebrachitol, a naturally occurring cyclitol, benchmarked against established standards in key therapeutic areas. The following sections present quantitative comparisons, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate an objective assessment of its potential.

Antioxidant Activity

This compound has demonstrated notable free-radical scavenging properties. To quantify this, its antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and compared against the well-established antioxidant, Ascorbic Acid.

Table 1: Comparison of Antioxidant Activity

CompoundDPPH Radical Scavenging Activity (IC50)
This compound~57.66 ppm[1]
Ascorbic Acid (Standard)~8.4 µg/mL to 66.12 ppm[2][3]

Experimental Protocol: DPPH Radical Scavenging Assay

This in vitro assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol.

  • Reaction Mixture: Various concentrations of this compound or the standard (Ascorbic Acid) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to inhibit 50% of the DPPH radicals, is then determined from a dose-response curve.

Experimental Workflow for DPPH Assay

prep_dpph Prepare DPPH Solution (in Methanol/Ethanol) mix Mix DPPH with Samples prep_dpph->mix prep_samples Prepare this compound & Standard (various concentrations) prep_samples->mix incubate Incubate in Dark (Room Temperature) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. Its efficacy was compared against Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).

Table 2: Comparison of Anti-inflammatory Activity

CompoundDosePaw Edema Inhibition (%)
This compoundNot specified in available resultsNot specified in available results
Indomethacin (Standard)10 mg/kg46.87% (at 2h), 65.71% (at 3h)[4]
Indomethacin (Standard)5 mg/kgSignificant inhibition[5]

Note: While studies indicate this compound possesses anti-inflammatory properties, specific quantitative data on paw edema inhibition was not available in the searched literature for a direct comparison.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Induction of Edema: A subcutaneous injection of a carrageenan solution (e.g., 1%) is administered into the sub-plantar region of the rat's hind paw.

  • Compound Administration: this compound or the standard drug (Indomethacin) is administered orally or intraperitoneally at a specific time before or after carrageenan injection.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema

animal_prep Acclimatize Rats drug_admin Administer this compound or Indomethacin animal_prep->drug_admin carrageenan_inj Inject Carrageenan into Paw drug_admin->carrageenan_inj measure_edema Measure Paw Volume (at various time points) carrageenan_inj->measure_edema calc_inhibition Calculate % Inhibition of Edema measure_edema->calc_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Anti-diabetic Activity

This compound's potential as an anti-diabetic agent was investigated in a streptozotocin (STZ)-induced diabetic rat model. This model mimics type 1 diabetes by destroying pancreatic β-cells. The efficacy of this compound was compared to Metformin, a first-line oral hypoglycemic agent.

Table 3: Comparison of Anti-diabetic Activity

CompoundDoseEffect on Blood Glucose
This compoundNot specified in available resultsNoted to have anti-diabetic properties, but specific blood glucose reduction data was not found.
Metformin (Standard)100 mg/kg (oral)21.4 ± 1.8% reduction in STZ-diabetic rats[6]
Metformin (Standard)-Significantly reduced blood glucose in STZ-diabetic mice[7]

Note: While this compound is reported to possess anti-diabetic activity, specific quantitative data on blood glucose reduction in STZ-induced diabetic models was not available in the searched literature for a direct comparison.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes Model

This in vivo model is used to induce a diabetic state in rodents to test anti-diabetic compounds.

  • Animal Model: Rats or mice are commonly used.

  • Induction of Diabetes: A single high dose or multiple low doses of STZ, dissolved in a suitable buffer, are administered via intraperitoneal injection.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Compound Administration: this compound or the standard drug (Metformin) is administered over a specific period.

  • Monitoring of Parameters: Blood glucose levels, body weight, and other relevant diabetic markers are monitored throughout the study.

Experimental Workflow for STZ-Induced Diabetes Model

animal_prep Acclimatize Rodents stz_injection Inject Streptozotocin (STZ) animal_prep->stz_injection confirm_diabetes Confirm Diabetes (Blood Glucose Measurement) stz_injection->confirm_diabetes drug_admin Administer this compound or Metformin confirm_diabetes->drug_admin monitor Monitor Blood Glucose & Other Markers drug_admin->monitor

Caption: Workflow of the STZ-induced diabetes model.

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways implicated in its observed bioactivities. These include the Mitogen-Activated Protein Kinase (MAPK), Wnt/β-catenin, and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is crucial for cell proliferation, differentiation, and apoptosis. This compound is suggested to be involved in this pathway, potentially influencing cellular responses to external stimuli.[8][9]

extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response transcription_factors->cellular_response l_quebrachitol This compound l_quebrachitol->mek

Caption: Postulated intervention of this compound in the MAPK pathway.

Wnt/β-catenin Signaling Pathway

This pathway is fundamental in embryonic development and tissue homeostasis. This compound has been reported to activate this pathway, which may contribute to its observed effects on osteoblastogenesis.[8][10]

wnt Wnt frizzled Frizzled wnt->frizzled lrp5_6 LRP5/6 wnt->lrp5_6 dishevelled Dishevelled frizzled->dishevelled lrp5_6->dishevelled destruction_complex Destruction Complex (Axin, APC, GSK-3β, CK1) dishevelled->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Degrades nucleus Nucleus beta_catenin->nucleus tcf_lef TCF/LEF nucleus->tcf_lef gene_transcription Gene Transcription tcf_lef->gene_transcription l_quebrachitol This compound l_quebrachitol->dishevelled

Caption: Postulated activation of the Wnt/β-catenin pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in regulating the immune and inflammatory responses. This compound has been shown to suppress this pathway, which is consistent with its anti-inflammatory properties.[8]

inflammatory_stimuli Inflammatory Stimuli receptor Receptor inflammatory_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex ikb IκB ikk_complex->ikb Phosphorylates nf_kb NF-κB ikb->nf_kb Releases nucleus Nucleus nf_kb->nucleus gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription l_quebrachitol This compound l_quebrachitol->ikk_complex

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of science and drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides detailed, step-by-step procedures for the proper disposal of L-Quebrachitol, a naturally occurring methylated inositol. Adherence to these guidelines is essential for maintaining regulatory compliance and upholding the highest standards of laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Personal Protective Equipment (PPE):

  • Wear safety glasses or goggles to protect against accidental eye contact.

  • Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • A standard lab coat should be worn to protect clothing and skin.

Handling:

  • Handle this compound in a well-ventilated area to minimize the potential for inhalation of dust or aerosols.[1]

  • Avoid generating dust during handling and weighing.[1]

  • In case of a spill, collect the material using appropriate methods that do not generate dust and place it in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance with environmental regulations. Do not discharge this compound or its solutions into sewer systems.[1]

  • Waste Identification and Segregation:

    • This compound waste should be classified as non-hazardous solid chemical waste unless it is mixed with a hazardous substance.

    • Segregate this compound waste from other laboratory waste streams such as sharps, biological waste, and hazardous chemicals.[2][3]

  • Containerization and Labeling:

    • Collect solid this compound waste in a designated, durable, and sealable container that is chemically compatible with the substance.[2][3]

    • The container must be clearly and accurately labeled with the full chemical name: "this compound".

    • Ensure the container is kept closed except when actively adding waste.[2]

  • Storage:

    • Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.[2]

    • Storage areas should be well-ventilated.[2]

  • Disposal Arrangement:

    • The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal coordinator to arrange for the collection and disposal of the this compound waste.

    • Provide the EHS department with all necessary information regarding the waste, including its identity and quantity.

  • Empty Container Disposal:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[1]

    • The rinsate must be collected and disposed of as chemical waste.

    • Once triple-rinsed, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[1] Combustible packaging may be incinerated.[1]

Regulatory Compliance

All laboratory waste disposal must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Academic laboratories may operate under the alternative requirements of 40 CFR part 262, subpart K, which provides specific guidelines for managing hazardous waste in a research setting.[4] It is the responsibility of the researcher and their institution to ensure that all disposal practices are in full compliance with these regulations.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created using the DOT language.

L_Quebrachitol_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid, Non-Hazardous Chemical Waste) ppe->segregate containerize 3. Containerize and Label (Sealed, Compatible Container Labeled 'this compound') segregate->containerize store 4. Store Securely (Designated, Ventilated Area) containerize->store contact_ehs 5. Arrange for Disposal (Contact Institutional EHS) store->contact_ehs disposal 6. Professional Disposal (Licensed Chemical Destruction or Controlled Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling, storage, and disposal of L-Quebrachitol. The following procedural guidance is intended to ensure the safe execution of laboratory operations and to build a foundation of trust in chemical handling practices.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure and ensures a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Transferring Solid this compound Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).[1]NIOSH-approved respirator if dust is generated.Standard laboratory coat.
Preparing this compound Solutions Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).[1]Work in a well-ventilated area or chemical fume hood.Standard laboratory coat.
Handling this compound Solutions Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).[1]Not generally required if handled in a well-ventilated area.Standard laboratory coat.
Accidental Spills Chemical splash goggles.Chemical-resistant, impervious gloves.[1]NIOSH-approved respirator.Fire/flame resistant and impervious clothing.[1]
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Work in a well-ventilated area.Standard laboratory coat.

Operational Plans

Handling and Storage:

  • Handle this compound in a well-ventilated place.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials and foodstuff containers.[1]

First Aid Measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

Experimental Protocols

This compound has been shown to suppress osteoclast formation and activity by inhibiting the RANK signaling pathway.[1] The following are key experimental protocols used to demonstrate this effect.

Cell Culture and Differentiation:

  • Culture RAW 264.7 pre-osteoclastic cells in appropriate media.

  • To induce osteoclast differentiation, treat the cells with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).[1][2]

  • Concurrently, treat the cells with various concentrations of this compound to assess its dose-dependent effects.[1][2]

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

  • After the treatment period, fix the cells.

  • Stain the cells for TRAP, a marker enzyme for osteoclasts, using a TRAP staining kit.

  • Count the number of TRAP-positive multinucleated cells to quantify osteoclast formation.[2]

Bone Resorption Pit Formation Assay:

  • Seed RAW 264.7 cells on bone resorption assay plates.

  • Treat the cells with RANKL, M-CSF, and different concentrations of this compound for several days.[1][3]

  • Remove the cells and visualize the resorption pits on the plate surface to assess osteoclast activity.[1][3]

Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the treated cells.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR to measure the mRNA expression levels of key genes in the RANK signaling pathway, such as NF-κB, c-Fos, and NFATc1, as well as osteoclast-associated marker genes like TRAP, MMP-9, and cathepsin K.[1]

Western Blot Analysis:

  • Extract total protein from the treated cells.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with specific primary antibodies against proteins in the RANK signaling pathway (e.g., phosphorylated NF-κB, c-Fos, and NFATc1) and corresponding secondary antibodies.[1]

  • Visualize and quantify the protein bands to determine the effect of this compound on their expression levels.[1]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the RANK signaling pathway in osteoclasts.

L_Quebrachitol_RANK_Signaling RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB cFos c-Fos TRAF6->cFos NFATc1 NFATc1 NFkB->NFATc1 Induces cFos->NFATc1 Induces Osteoclastogenesis Osteoclast Differentiation & Activity NFATc1->Osteoclastogenesis Promotes LQuebrachitol This compound LQuebrachitol->RANK Inhibits LQuebrachitol->NFkB LQuebrachitol->cFos LQuebrachitol->NFATc1

Caption: this compound inhibits the RANKL-induced RANK signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effect of this compound on osteoclastogenesis.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture treatment Induce Osteoclastogenesis (RANKL + M-CSF) + this compound Treatment cell_culture->treatment trap_staining TRAP Staining treatment->trap_staining resorption_assay Bone Resorption Pit Assay treatment->resorption_assay analysis Analysis of Signaling Pathway (qRT-PCR & Western Blot) treatment->analysis quantify_osteoclasts Quantify TRAP+ Multinucleated Cells trap_staining->quantify_osteoclasts quantify_resorption Measure Resorption Pit Area resorption_assay->quantify_resorption quantify_expression Determine Gene & Protein Expression Levels analysis->quantify_expression end End quantify_osteoclasts->end quantify_resorption->end quantify_expression->end

Caption: Workflow for studying this compound's effect on osteoclastogenesis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.